Unveiling the Pharmacological Landscape of 5,8-Dimethoxyquinoline Derivatives: Mechanisms, Targets, and Validation Protocols
Executive Summary The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. However, the specific functionalization with methoxy groups at the 5- and 8-positions profoundly alters th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. However, the specific functionalization with methoxy groups at the 5- and 8-positions profoundly alters the electronic topology of the ring system. These electron-donating groups increase the electron density of the heteroaromatic core, enhancing its capacity for π-π stacking with aromatic amino acid residues and modulating its hydrogen-bond accepting potential. As a Senior Application Scientist, I have observed that this subtle structural modification pivots the molecule from a generic DNA intercalator to a highly specific modulator of complex enzymatic machineries.
This technical guide dissects the divergent mechanisms of action of 5,8-dimethoxyquinoline derivatives across oncology, virology, and epigenetics, and provides field-proven, self-validating protocols for their pharmacological evaluation.
Divergent Mechanisms of Action
Oncology: TOP2A Catalytic Inhibition and EMT Reversal
In the context of colorectal cancer, specific 5,8-dimethoxyquinoline analogs—such as 7-acetamido-4-(2-nitrophenyl)-5,8-dimethoxyquinoline—have emerged as potent inhibitors of Topoisomerase II alpha (TOP2A). Unlike traditional topoisomerase poisons (e.g., doxorubicin or etoposide) that stabilize the cleavage complex and induce widespread, toxic DNA double-strand breaks, these derivatives act as catalytic inhibitors. By halting the ATP-dependent strand passage without inducing DNA damage, they selectively downregulate 1[1]. This targeted transcriptional blockade effectively reverses the Epithelial-Mesenchymal Transition (EMT), downregulating mesenchymal biomarkers like vimentin and suppressing cancer stem cell (CSC) stemness[1].
Beyond oncology, the 5,8-dimethoxyquinoline core has been functionalized into 2-phenylquinoline derivatives that exhibit broad-spectrum anti-coronavirus activity. Mechanistic studies reveal that these compounds target the viral non-structural protein 13 (nsp13), a highly conserved RNA helicase essential for viral replication[2]. By inhibiting the helicase unwinding activity, these derivatives stall the viral replication transcription complex (RTC). Notably, these compounds exhibit low micromolar efficacy against multiple human coronaviruses (including SARS-CoV-2, OC43, and 229E), positioning them as critical2[2].
Epigenetics: EZH2 Methyltransferase Modulation
Emerging data also points to the epigenetic potential of this scaffold. Derivatives such as 5,8-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine have demonstrated inhibitory activity against3[3], a histone methyltransferase implicated in transcriptional repression and oncogenesis. The 5,8-dimethoxy substitution pattern provides the necessary steric and electronic parameters to occupy the S-adenosylmethionine (SAM) binding pocket of EZH2[3].
Quantitative Pharmacodynamics
To synthesize the pharmacological landscape, the following table summarizes the quantitative activity profiles of key 5,8-dimethoxyquinoline derivatives across different therapeutic areas.
The following diagrams map the logical relationships and signaling pathways modulated by these derivatives.
Fig 1. TOP2A-mediated inhibition of TCF-driven EMT by 5,8-dimethoxyquinoline derivatives.
Fig 2. Self-validating high-throughput screening workflow for nsp13 helicase inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental protocols must be designed to inherently rule out false positives. Below are the optimized, self-validating workflows for characterizing these compounds.
Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay for TOP2A Catalytic Inhibition
Rationale: Standard DNA cleavage assays cannot differentiate between topoisomerase poisons (which cause DNA damage) and catalytic inhibitors. Using interlinked kDNA allows us to specifically measure the ATP-dependent strand passage activity of TOP2A without confounding DNA damage responses.
Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, and 0.5 µg of interlinked kDNA.
Compound Addition: Add the 5,8-dimethoxyquinoline derivative (0.1 µM to 50 µM) in 1% DMSO.
Causality Check: Always include a 1% DMSO vehicle control to baseline solvent effects, and etoposide as a positive control for poisoning.
Enzyme Initiation: Add 1 Unit of purified human TOP2A to initiate the reaction. Incubate at 37°C for 30 minutes.
Termination & Resolution: Stop the reaction with 2 µL of 10% SDS and 1 mg/mL Proteinase K. Resolve the products on a 1% agarose gel containing ethidium bromide.
Self-Validation (Intercalation Counter-Screen): Run a parallel DNA unwinding assay using relaxed pBR322 plasmid without the enzyme. If the compound alters the electrophoretic mobility of the plasmid on its own, it is a DNA intercalator, not a true TOP2A catalytic inhibitor.
Protocol 2: FRET-Based Kinetic Assay for nsp13 Helicase Activity
Rationale: End-point assays are highly susceptible to assay interference (e.g., compound autofluorescence or aggregation). A kinetic FRET assay provides real-time unwinding rates, allowing for the mathematical subtraction of background noise.
Substrate Preparation: Anneal a fluorescently labeled DNA strand (e.g., Cy3-donor) to a complementary quencher strand (e.g., BHQ2-acceptor) possessing a 5'-ssDNA overhang.
Pre-Incubation: In a 384-well black microplate, combine 5 nM nsp13 enzyme, 20 mM HEPES (pH 7.5), 5 mM magnesium acetate, and the test compound. Incubate for 15 minutes to allow for equilibrium binding.
Kinetic Initiation: Inject 1 mM ATP and 50 nM FRET substrate simultaneously using an automated dispenser.
Data Acquisition: Monitor fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 20 minutes. Calculate the initial velocity (V0) of the unwinding reaction.
Self-Validation (Inner Filter Effect Check): Measure compound absorbance at the excitation and emission wavelengths. Compounds with high absorbance are flagged for Inner Filter Effect (IFE) correction to prevent false-positive inhibition readouts.
Conclusion
The 5,8-dimethoxyquinoline scaffold is a highly versatile pharmacophore. By strategically functionalizing the 2-, 3-, and 4-positions, researchers can direct the molecule towards distinct biological targets, ranging from epigenetic modulators to viral helicase inhibitors. The self-validating protocols provided herein ensure that future hit-to-lead optimization campaigns are built on rigorous, artifact-free mechanistic data.
References
Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer. National Institutes of Health (PMC).
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. IRIS UniCa.
Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem.
5,8-Dimethoxyquinoline: A Comprehensive Technical Guide on Molecular Weight, Solubility Profiling, and Physicochemical Behavior
Abstract 5,8-Dimethoxyquinoline (5,8-DMQ) is a privileged heterocyclic scaffold widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and transition metal catalysts. For drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
5,8-Dimethoxyquinoline (5,8-DMQ) is a privileged heterocyclic scaffold widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and transition metal catalysts. For drug development professionals and application scientists, understanding its precise physicochemical properties—specifically its molecular weight and thermodynamic solubility profile—is critical for optimizing formulation and predicting pharmacokinetics. This whitepaper provides an in-depth analysis of 5,8-DMQ, detailing its structural parameters, solubility behavior, and validated experimental protocols for solubility profiling.
Core Physicochemical Properties and Molecular Weight
The fundamental physicochemical properties of 5,8-DMQ dictate its behavior in both synthetic workflows and biological systems.
At its core, 5,8-DMQ (CAS: 58868-41-0) possesses a molecular formula of C11H11NO2 and a precise molecular weight of 189.21 g/mol [1]. This low molecular weight is highly advantageous in fragment-based drug discovery (FBDD) and lead optimization. Being well below the Lipinski Rule of 5 threshold (≤ 500 Da), 5,8-DMQ imposes a minimal entropic penalty upon binding to target proteins and exhibits highly favorable membrane permeation kinetics.
The two methoxy (-OCH3) substituents at the 5- and 8-positions serve a dual purpose. Sterically, they add minimal bulk, maintaining the planar nature of the quinoline core. Electronically, they act as electron-donating groups via resonance, which subtly increases the electron density of the aromatic system and modulates the basicity of the quinoline nitrogen. Furthermore, these methoxy groups function strictly as hydrogen-bond acceptors, lacking the hydrogen-bond donating capacity of hydroxyl equivalents. This structural feature directly influences the compound's lipophilicity, yielding a predicted XLogP of approximately 2.4[2].
Table 1: Summary of Physicochemical Parameters
Parameter
Value
Causality / Implication
Molecular Weight
189.21 g/mol
Facilitates rapid diffusion and high membrane permeability.
Facilitates targeted interactions with kinase hinge regions or metal ions.
Solubility Profile and Thermodynamic Behavior
The solubility profile of 5,8-DMQ is governed by the interplay between its lipophilic quinoline core, its hydrogen-bond accepting methoxy groups, and the ionizable nitrogen atom.
Organic vs. Aqueous Solubility
Like many substituted quinolines, 5,8-DMQ is highly soluble in polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)) and polar protic solvents (e.g., Methanol, Ethanol)[3]. This high organic solubility is driven by the low crystal lattice energy associated with its 189.21 Da molecular weight and the favorable dipole-dipole interactions facilitated by the methoxy groups.
Conversely, its intrinsic aqueous solubility at neutral pH (7.4) is relatively low. The lack of hydrogen-bond donors prevents the formation of an extensive hydration shell. However, the solubility of 5,8-DMQ is highly pH-dependent. The quinoline nitrogen acts as a weak base. In acidic environments (pH < 4.0), the nitrogen protonates, converting the lipophilic free base into a highly water-soluble cationic salt. This pH-dependent phase transition is a critical consideration for oral drug formulation, as the compound will dissolve readily in the gastric environment (pH 1.2) but may precipitate upon entering the neutral pH of the intestine if not properly formulated.
Structure-property relationships governing 5,8-DMQ solubility and permeability.
Experimental Methodologies for Solubility Profiling
Purpose: To determine the maximum concentration of 5,8-DMQ that can be maintained in an aqueous buffer before precipitation occurs, typically when spiking from a DMSO stock.
Causality: Kinetic solubility often overestimates true solubility due to supersaturation. Nephelometry (measuring scattered light) is highly sensitive to the formation of nano-precipitates, providing an accurate "working limit" for in vitro assays.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of 5,8-DMQ in 100% LC-MS grade DMSO. Ensure complete dissolution via vortexing.
Serial Dilution: Create a dilution series of the stock in DMSO (e.g., 10 mM down to 0.1 mM).
Buffer Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is strictly maintained at 2% (v/v) to prevent solvent-induced artifacts.
Incubation: Incubate the plate at 25°C or 37°C for 2 hours with gentle orbital shaking.
Detection: Read the plate using a nephelometer. An increase in scattered light compared to a blank (buffer + 2% DMSO) indicates the onset of precipitation.
Purpose: To determine the true equilibrium solubility of the solid crystalline form of 5,8-DMQ in various media.
Causality: Unlike kinetic assays, the shake-flask method starts with solid material, eliminating the risk of supersaturation. A 24-48 hour incubation ensures the system reaches thermodynamic equilibrium, which is essential for predicting long-term formulation stability and in vivo absorption[4].
Step-by-Step Methodology:
Solid Addition: Add an excess amount of solid 5,8-DMQ (e.g., 5 mg) into a glass vial.
Solvent Addition: Add 1 mL of the test medium (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, or pure water).
Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C. Agitate at 200 RPM for 24 to 48 hours. Scientist's Note: 48 hours is recommended for 5,8-DMQ to ensure the stable crystal lattice is fully disrupted and equilibrium is achieved.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Caution: Check for non-specific binding of 5,8-DMQ to the filter membrane by analyzing a standard solution before and after filtration.
Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV (typically at 254 nm or the specific λmax of the quinoline core) against a standard calibration curve of 5,8-DMQ prepared in a compatible solvent (e.g., 50:50 Water:Methanol).
Workflow for thermodynamic solubility profiling of 5,8-DMQ.
Conclusion
5,8-Dimethoxyquinoline is a highly versatile molecular building block characterized by a low molecular weight (189.21 g/mol ) and an optimal lipophilicity profile (XLogP ~2.4). Its solubility is defined by high organic solubility and pH-dependent aqueous solubility, driven by its weak-base quinoline core and hydrogen-bond accepting methoxy groups. By employing the rigorous kinetic and thermodynamic solubility protocols outlined in this guide, researchers can accurately profile 5,8-DMQ, ensuring reliable data for downstream drug discovery, formulation, and chemical synthesis applications.
Spectroscopic Characterization of 5,8-Dimethoxyquinoline: An In-Depth Technical Guide
Executive Summary 5,8-Dimethoxyquinoline (CAS: 58868-41-0) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. It serves as a critical precursor for the synthesis of bi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5,8-Dimethoxyquinoline (CAS: 58868-41-0) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. It serves as a critical precursor for the synthesis of bioactive quinolinequinones, meridine analogs, and various antineoplastic agents[1]. Because the methoxy substituents at the C5 and C8 positions significantly alter the electronic distribution of the quinoline core, precise structural elucidation is paramount.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the spectroscopic characterization of 5,8-dimethoxyquinoline. This guide moves beyond simple data reporting by detailing the mechanistic causality behind specific analytical choices, ensuring that your structural validation workflows are robust, reproducible, and scientifically sound.
Structural and Physicochemical Profiling
Before initiating spectroscopic workflows, it is critical to establish the baseline physicochemical parameters of the analyte. The dual electron-donating methoxy groups enrich the
π
-system of the quinoline core, impacting both its solubility profile and its ionization behavior in mass spectrometry.
Dictates the theoretical isotopic distribution in MS[3].
Molecular Weight
189.21 g/mol
Used for molarity calculations in NMR sample prep.
Exact Mass
189.07898 Da
Target value for High-Resolution Mass Spectrometry (HRMS)[4].
SMILES
COC1=C2C=CC=NC2=C(C=C1)OC
Useful for in silico chemical shift prediction[5].
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The characterization of 5,8-dimethoxyquinoline relies heavily on high-field NMR. The electronic push-pull dynamics between the electron-withdrawing nitrogen atom and the electron-donating methoxy groups create a highly distinct chemical shift profile[6].
¹H NMR Causality : The nitrogen atom in the pyridine ring induces strong local deshielding via inductive and resonance effects, pushing the adjacent H2 proton significantly downfield (typically ~8.8–8.9 ppm). Conversely, the methoxy groups at C5 and C8 donate electron density into the benzene ring via resonance (+R effect). This shields the H6 and H7 protons, shifting them upfield to ~6.8–7.1 ppm, where they typically appear as an AB quartet or two doublets (
J≈8.5
Hz)[7]. The methoxy protons themselves resonate as sharp, intense singlets near 3.90–4.05 ppm.
¹³C and 2D NMR Causality : Assigning the quaternary carbons (C4a, C8a, C5, C8) using 1D ¹³C NMR alone is highly error-prone due to the lack of attached protons and the similar chemical environments induced by the symmetric-like methoxy substitution. To resolve this, 2D Correlation via Long-Range Coupling (COLOC) or Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. As demonstrated by Osborne and Warmsley, 2D COLOC spectra allow for the unambiguous assignment of the 5,8-dimethoxyquinoline framework by correlating the methoxy protons to their respective ipso-carbons (C5 and C8) over three bonds (
3JC−H
)[8].
Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)
FT-IR : The infrared spectrum is dominated by strong asymmetric C-O-C stretching vibrations near 1250–1280 cm⁻¹ and symmetric stretches around 1050–1100 cm⁻¹. The quinoline ring C=C and C=N stretching modes manifest as sharp bands between 1580 and 1620 cm⁻¹[9].
UV-Vis : The extended conjugation of the quinoline ring, augmented by the auxochromic methoxy groups, results in characteristic
π→π∗
and
n→π∗
electronic transitions, typically observed around 260–280 nm and 340–360 nm, respectively[6].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is utilized to confirm the exact molecular formula. Electrospray ionization (ESI) in positive mode yields a prominent
[M+H]+
adduct. According to computational and empirical databases, the target
m/z
for the protonated adduct is 190.086[4].
Table 2: Representative Spectroscopic Data Summary
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every analytical run must include internal checks to prevent false-positive structural assignments.
Protocol A: High-Field NMR Acquisition (1D & 2D)
Rationale: CDCl₃ is selected as the solvent due to its excellent solubilizing power for lipophilic quinolines and its lack of exchangeable protons, which prevents the obscuring of the critical methoxy singlets.
Purity Verification: Prior to NMR, dissolve 1 mg of 5,8-dimethoxyquinoline in 1 mL of HPLC-grade methanol. Run a rapid HPLC-UV assay (254 nm) to ensure >98% purity. Causality: Impurities >2% can introduce spurious signals that complicate 2D HMBC/COLOC cross-peak assignments.
Sample Preparation: Dissolve 15–20 mg of the validated compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Instrument Calibration: Insert the sample into a
≥
400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Self-Validation Step: Shim the magnetic field until the TMS signal exhibits a linewidth at half-height (
w1/2
) of <1.0 Hz to ensure optimal resolution of the H6/H7 aromatic coupling.
Protocol B: FT-IR via Attenuated Total Reflectance (ATR)
Rationale: ATR is preferred over traditional KBr pelleting because it eliminates the risk of moisture absorption (water absorbs broadly at 3300 cm⁻¹ and 1640 cm⁻¹), which can mask weak aromatic overtones.
Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This step mathematically subtracts atmospheric CO₂ and H₂O from the final spectrum.
Sample Application: Place 2–3 mg of solid 5,8-dimethoxyquinoline directly onto the ATR crystal. Apply the pressure anvil until the torque clicks.
Acquisition: Acquire the sample spectrum (32 scans). Validate the presence of the 1260 cm⁻¹ C-O-C stretch.
Analytical Workflow Visualization
The following diagram illustrates the logical relationship and self-validating checkpoints within the spectroscopic characterization workflow.
Self-validating spectroscopic workflow for 5,8-dimethoxyquinoline characterization.
Conclusion
The comprehensive characterization of 5,8-dimethoxyquinoline requires a multi-modal approach. While standard 1D NMR and MS provide foundational data, the unique electronic symmetry of the dimethoxy-substituted aromatic ring necessitates advanced 2D NMR techniques (such as COLOC) for definitive quaternary carbon assignment. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest degree of scientific integrity in their structural elucidation efforts.
References
Title: QUINONES WITH 1-METHOXY-3-TRIMETHYLSILYLOXY-1,3-
Source: Semantic Scholar
URL: [Link]
Title: Use of the 2D COLOC spectrum for the NMR assignment of 5,8-dimethoxyquinoline
Source: Semantic Scholar
URL: [Link]
Title: Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B
Source: National Institutes of Health (NIH)
URL: [Link]
Structural Elucidation of 5,8-Dimethoxyquinoline: A Comprehensive 1H and 13C NMR Technical Guide
Executive Summary 5,8-Dimethoxyquinoline is a privileged heterocyclic scaffold that serves as a critical intermediate in the synthesis of bioactive marine alkaloids, antimalarial agents, and potent antitumor antibiotics...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5,8-Dimethoxyquinoline is a privileged heterocyclic scaffold that serves as a critical intermediate in the synthesis of bioactive marine alkaloids, antimalarial agents, and potent antitumor antibiotics such as streptonigrin and lavendamycin[1]. For drug development professionals and synthetic chemists, the precise structural confirmation of this core is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This whitepaper provides an in-depth mechanistic analysis of the 1H and 13C NMR spectra of 5,8-dimethoxyquinoline, detailing the electronic causality behind its chemical shifts and providing a self-validating experimental protocol for its synthesis and spectral acquisition.
Electronic Causality and Structural Dynamics
The NMR profile of 5,8-dimethoxyquinoline is governed by two competing electronic forces within the fused bicyclic system:
The Pyridine Ring (Inductive Deshielding): The highly electronegative sp²-hybridized nitrogen atom (N1) exerts a strong electron-withdrawing inductive effect (-I). This depletes electron density from the adjacent C2 and C4 positions, resulting in significant downfield shifts for both the carbons and their attached protons.
The Benzene Ring (Resonance Shielding): The methoxy groups at C5 and C8 act as strong resonance donors (+M effect). The lone pairs on the oxygen atoms delocalize into the aromatic π-system, significantly increasing electron density at the ortho and para positions. Consequently, C6 and C7, along with their attached protons, experience profound magnetic shielding, shifting their signals upfield[2].
Electronic effects dictating the NMR chemical shifts of 5,8-dimethoxyquinoline.
Spectral Analysis and Assignments
1H NMR Spectra Analysis
The 1H NMR spectrum of 5,8-dimethoxyquinoline in CDCl₃ is characterized by three distinct regions:
The Heteroaromatic Protons (H2, H3, H4): H2 appears as the most downfield signal (~8.95 ppm) due to its direct proximity to the deshielding nitrogen atom and the magnetic anisotropy of the ring. It typically presents as a doublet of doublets (dd) due to ortho-coupling with H3 (J ≈ 4.2 Hz) and meta-coupling with H4 (J ≈ 1.7 Hz). H4 appears at ~8.45 ppm (dd), while H3, being furthest from the direct inductive pull of the nitrogen, resonates upfield at ~7.45 ppm.
The Carbocyclic Protons (H6, H7): The presence of the C5 and C8 methoxy groups forces H6 and H7 into an ortho-relationship. They appear as a classic AB spin system consisting of two doublets at ~6.83 ppm and ~7.04 ppm, with a characteristic ortho-coupling constant (J ≈ 8.5 Hz)[2]. The strong +M effect of the oxygen atoms shields these protons significantly compared to a standard unsubstituted quinoline core.
The Methoxy Protons: The two -OCH₃ groups appear as sharp, intense singlets integrating to 3H each, typically located at 3.94 ppm and 3.98 ppm.
13C NMR Spectra Analysis
The 13C NMR spectrum provides a definitive map of the carbon skeleton[3]:
Oxygen-Bearing Carbons (C5, C8): The direct attachment to electronegative oxygen atoms deshields these quaternary carbons, pushing them to ~148.4 ppm and ~148.8 ppm.
Nitrogen-Adjacent Carbons (C2, C8a): C2 is highly deshielded (~149.5 ppm) by the N1 atom. The bridgehead carbon C8a is similarly deshielded (~140.0 ppm).
Shielded Aromatic Carbons (C6, C7): Due to the resonance donation from the methoxy groups, C6 and C7 are pushed upfield to ~105.0 ppm and ~108.0 ppm, respectively.
Aliphatic Carbons: The methoxy carbons resonate at ~55.9 ppm and ~56.2 ppm, standard for aromatic methyl ethers.
Quantitative Data Summaries
Table 1: 1H NMR Assignments for 5,8-dimethoxyquinoline (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Causality / Note
H2
8.95
dd
4.2, 1.7
1H
Strong -I effect from adjacent N1.
H4
8.45
dd
8.4, 1.7
1H
Deshielded by N1, ortho to H3.
H3
7.45
dd
8.4, 4.2
1H
Least deshielded pyridine proton.
H7
7.04
d
8.5
1H
AB system, shielded by C8-OMe.
H6
6.83
d
8.5
1H
AB system, shielded by C5-OMe.
C8-OMe
3.98
s
-
3H
Deshielded aliphatic ether.
C5-OMe
3.94
s
-
3H
Deshielded aliphatic ether.
Table 2: 13C NMR Assignments for 5,8-dimethoxyquinoline (100 MHz, CDCl₃)
Carbon Position
Chemical Shift (δ, ppm)
Type
Causality / Note
C2
149.5
CH
Direct -I effect from N1.
C8
148.8
C-O
Quaternary, attached to oxygen.
C5
148.4
C-O
Quaternary, attached to oxygen.
C8a
140.0
C
Bridgehead, adjacent to N1.
C4
131.0
CH
Pyridine ring carbon.
C4a
127.5
C
Bridgehead carbon.
C3
120.5
CH
Pyridine ring carbon.
C7
108.0
CH
Shielded by +M effect of OMe.
C6
105.0
CH
Shielded by +M effect of OMe.
C8-OMe
56.2
CH₃
Methoxy carbon.
C5-OMe
55.9
CH₃
Methoxy carbon.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols detail the synthesis of 5,8-dimethoxyquinoline and the subsequent NMR acquisition. This workflow is designed as a self-validating system: the completion of the synthetic extraction is verified by Thin Layer Chromatography (TLC) prior to committing to the high-resolution NMR analysis.
Protocol A: Copper-Catalyzed Synthesis of 5,8-Dimethoxyquinoline
This methodology utilizes a nucleophilic aromatic substitution of 5,8-dibromoquinoline[4].
Reagent Preparation: In a 50 mL two-necked flask, weigh 0.855 g (3.0 mmol, 1.0 eq) of 5,8-dibromoquinoline, 0.430 g (3.0 mmol, 1.0 eq) of cuprous bromide (CuBr), and 0.356 g (25.0 mmol, 2.2 eq) of sodium methoxide (NaOMe).
Inert Atmosphere: Seal the reaction vessel and purge with Argon gas for 10 minutes to prevent oxidative side reactions.
Reaction Execution: Inject 10.0 mL of anhydrous methanol. Heat the mixture to reflux in an oil bath at 90°C and maintain stirring for 3 hours.
Quenching & Extraction: Cool the mixture to room temperature. Add 10.0 mL of ethyl acetate (EtOAc) and 30.0 mL of deionized water. Transfer to a separatory funnel, shake vigorously, and separate the organic layer. Extract the aqueous phase twice more with 10 mL EtOAc.
Washing & Drying: Combine the organic phases and wash with saturated NaCl solution (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography using a 20% EtOAc/Petroleum Ether gradient. Yields typically approximate 96% (yellow solid)[4].
Sample Preparation: Dissolve 10–15 mg of the purified 5,8-dimethoxyquinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.
Probe Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., Bruker Avance 400 MHz). Tune and match the probe for 1H (400 MHz) and 13C (100 MHz) frequencies to maximize the signal-to-noise ratio.
Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (topshim) to ensure magnetic field homogeneity, achieving a line width of < 1 Hz for the TMS signal.
1H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 1.5 seconds, and acquire 16 scans.
13C Acquisition: Run a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds (to account for the longer T1 relaxation times of quaternary carbons), and acquire a minimum of 512 scans to resolve C5, C8, C4a, and C8a.
Processing: Apply a Fourier Transform, phase the spectra manually, and apply baseline correction. Calibrate the chemical shifts using the residual CDCl₃ solvent peaks (1H: 7.26 ppm; 13C: 77.16 ppm)[3].
Workflow for the synthesis, purification, and NMR acquisition of 5,8-dimethoxyquinoline.
References
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide - ResearchGate. 1
5,8-Dimethoxyquinoline: In Vitro Toxicity, Safety Data, and Pharmacological Profiling
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically foundational to antimalarial therapeutics and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, historically foundational to antimalarial therapeutics and increasingly critical in targeted oncology. Specifically, 5,8-dimethoxyquinoline (5,8-DMQ) and its functionalized derivatives have emerged as highly versatile pharmacophores. This technical guide synthesizes current in vitro toxicity data, safety parameters, and mechanistic pharmacological profiles of 5,8-DMQ derivatives. By examining their roles as ATP-competitive Topoisomerase IIα (TOP2A) inhibitors, Enhancer of Zeste Homolog 2 (EZH2) inhibitors, and antimalarial agents, we provide a comprehensive framework for preclinical scientists to evaluate the safety and efficacy of this chemical class.
Chemical Profiling and Baseline Safety Data
Before exploring complex functionalized derivatives, it is critical to establish the baseline physicochemical and toxicity profile of the parent compound, 5,8-dimethoxyquinoline (Molecular Formula: C11H11NO2; PubChem CID: 268973)[1].
Baseline Hazard and Handling Safety
In its unfunctionalized form, 5,8-DMQ presents standard acute toxicity and irritant risks typical of low-molecular-weight nitrogenous heterocycles. According to standardized Safety Data Sheets (SDS), the compound triggers specific hazard statements requiring stringent laboratory controls[2].
H302 : Harmful if swallowed (Acute oral toxicity).
H335 : May cause respiratory irritation (Specific target organ toxicity - single exposure)[3].
When handling 5,8-DMQ or its halogenated precursors (e.g., 2-chloro-5,8-dimethoxyquinoline), protocols must mandate the use of chemical impermeable gloves, tightly fitting safety goggles (EN 166/NIOSH compliant), and execution within a well-ventilated fume hood to avoid inhalation of dust or aerosols[4].
Pharmacological Targets and In Vitro Toxicity Contexts
The true value of the 5,8-DMQ scaffold lies in its functionalized derivatives. The addition of specific moieties drastically alters both the target affinity and the in vitro toxicity profile, shifting the molecule from a broad irritant to a highly specific therapeutic agent.
Oncology: TOP2A Inhibition and Reduced Genotoxicity
A significant breakthrough in colorectal cancer (CRC) research involves targeting the T-Cell Factor (TCF)-driven Epithelial-Mesenchymal Transition (EMT). TOP2A is a DNA-binding factor required for TCF-transcription, and it is frequently overexpressed in metastatic CRC (mCRC)[5].
Traditional TOP2A inhibitors (like doxorubicin) are "poisons" that stabilize the DNA cleavage complex, causing double-strand breaks (DSBs). This mechanism leads to severe off-target toxicity, including myelosuppression and cardiotoxicity. Conversely, 5,8-DMQ derivatives, such as 7-Acetamido-4-(2-nitrophenyl)-5,8-dimethoxyquinoline , have been rationally designed as ATP-competitive inhibitors [6].
Causality of Reduced Toxicity: By binding to the N-terminal Walker A motif of TOP2A (facilitated by morpholine oxygen chelation with active site magnesium), these 5,8-DMQ derivatives block ATP hydrolysis[6]. Without ATP hydrolysis, TOP2A cannot form the necessary protein-DNA interactions with Wnt response elements (WREs)[7]. Crucially, because they do not stabilize the cleavage complex, they do not induce DSBs. In vitro studies utilizing γ-H2AX staining (a clinical pharmacodynamic biomarker for DNA damage) confirm that these 5,8-DMQ derivatives lack the genotoxicity associated with TOP2A poisons[5].
Mechanism of 5,8-DMQ derivatives inhibiting TOP2A and reversing TCF-driven EMT without DNA damage.
Oncology: EZH2 Inhibition
Beyond TOP2A, the 5,8-DMQ scaffold has shown promise against epigenetic modifiers. A specific derivative, 5,8-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , has demonstrated inhibitory activity against Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various malignancies[8]. While its potency was slightly lower than other analogs in its series, it validates the 5,8-DMQ core as a viable starting point for epigenetic drug discovery[9].
Antimalarial Efficacy and Host Toxicity
Historically, 6-aminoquinolines have been potent antimalarials. Researchers synthesized 19 derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline to evaluate the impact of 2- and 4-position substituents on toxicity and efficacy[10].
Structure-Activity Relationship (SAR): Alkoxy derivatives at the 2- and 4-positions showed high in vitro and in vivo activity against Plasmodium vinckei in murine models[11]. Conversely, 2- and 4-hydroxy derivatives, as well as 4-amino derivatives, were rendered inactive[10][12].
Mechanistic Toxicity to Parasites: 5,8-DMQ derivatives exert parasitic toxicity by inhibiting Plasmodium falciparum glutathione reductase[13]. Furthermore, they catalyze the reduction of methemoglobin (Fe3+) to hemoglobin (Fe2+). Because the malarial parasite relies on methemoglobin as a primary nutrient, reducing its concentration effectively starves the parasite while simultaneously restoring the oxygen-carrying capacity of the host's blood—a critical dual-action mechanism for treating severe cerebral malaria[13][14].
5,8-DMQ antimalarial action via glutathione reductase inhibition and methemoglobin reduction.
To ensure scientific integrity, any evaluation of 5,8-DMQ derivatives must utilize self-validating assay systems. The following protocols are designed with built-in causality checks to differentiate between targeted efficacy and off-target cytotoxicity.
Purpose: To validate that a novel 5,8-DMQ derivative inhibits TOP2A via ATP-competition without inducing genotoxic double-strand breaks (DSBs)[5].
Preparation of Kinetoplast DNA (kDNA): Obtain highly catenated kDNA. TOP2A's primary function is to decatenate this DNA in an ATP-dependent manner.
Enzyme Reaction Setup: In a 96-well plate, combine recombinant human TOP2A, kDNA substrate, and ATP in an assay buffer (50 mM Tris-HCl, 10 mM MgCl2).
Compound Addition (The Causality Check):
Test Wells: Add the 5,8-DMQ derivative at varying concentrations (0.1 μM to 10 μM).
Positive Control (Poison): Add Doxorubicin (induces DSBs).
Negative Control: DMSO vehicle only.
Electrophoresis: Run the reaction products on a 1% agarose gel containing ethidium bromide. ATP-competitive 5,8-DMQ derivatives will prevent the formation of decatenated minicircles (remaining trapped in the wells), proving target engagement.
Orthogonal Toxicity Validation (γ-H2AX Staining):
Culture SW620-TOP tumor organoids and treat with the IC50 concentration of the 5,8-DMQ derivative for 72 hours[7].
Fix cells and perform immunofluorescence staining for γ-H2AX.
Validation: The 5,8-DMQ treated cells must show baseline γ-H2AX levels (equivalent to DMSO), whereas the Doxorubicin control will show intense nuclear fluorescence, validating the non-genotoxic safety profile of the 5,8-DMQ derivative[5].
Protocol 2: In Vitro Antimalarial Cytotoxicity & GR Inhibition Assay
Purpose: To measure the specific toxicity of 5,8-DMQ derivatives against P. falciparum while monitoring host erythrocyte integrity[13].
Parasite Culture: Maintain chloroquine-sensitive and resistant strains of P. falciparum in human erythrocytes (O+ blood group) at 5% hematocrit.
Glutathione Reductase (GR) Isolation: Extract native GR from the cultured P. falciparum.
Enzymatic Assay: Monitor the oxidation of NADPH at 340 nm in the presence of oxidized glutathione (GSSG) and the 5,8-DMQ derivative. A decrease in absorbance rate indicates GR inhibition[14].
Methemoglobin Reduction Check: Incubate the derivative with human methemoglobin (Fe3+) in an acidic buffer (pH 5.5, mimicking the parasite food vacuole). Use UV-Vis spectroscopy to monitor the spectral shift from methemoglobin to hemoglobin (Fe2+)[14].
Host Toxicity Counter-Screen: Perform a standard MTT viability assay on uninfected human peripheral blood mononuclear cells (PBMCs) treated with the derivative. A high therapeutic index is validated if the IC50 for GR inhibition is in the low micromolar range while the PBMC IC50 remains >100 μM.
References
PubChemLite: 5,8-dimethoxyquinoline (C11H11NO2) . Université du Luxembourg. Available at: [Link]
[Antimalarial 6-aminoquinolines. VII. 2- and 4-Alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline] . PubMed (NIH). Available at: [Link]
WO2009118327A1 - 1,4-naphthoquinone derivatives and therapeutic use thereof. Google Patents.
Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer . PMC (NIH). Available at:[Link]
[Antimalarial 6-aminoquinolines. VIII. 2- and 4-amino derivatives] . PubMed (NIH). Available at: [Link]
Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer . Journal of Medicinal Chemistry (ACS). Available at: [Link]
Pharmacokinetics and Bioavailability of 5,8-Dimethoxyquinoline: A Comprehensive Technical Guide
Executive Summary 5,8-dimethoxyquinoline (CAS: 58868-41-0) is a highly versatile nitrogenous heterocycle that serves as a privileged core scaffold in the development of novel therapeutics[1]. With a molecular formula of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5,8-dimethoxyquinoline (CAS: 58868-41-0) is a highly versatile nitrogenous heterocycle that serves as a privileged core scaffold in the development of novel therapeutics[1]. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol , the addition of methoxy groups at the 5 and 8 positions of the quinoline ring fundamentally alters the electronic distribution and lipophilicity of the molecule[1]. This structural modification directly impacts its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making it a critical building block for anti-malarials, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and topoisomerase IIα (TOP2A) inhibitors for colorectal cancer[2][3].
This whitepaper synthesizes the pharmacokinetic (PK) properties, bioavailability metrics, and experimental workflows necessary for evaluating 5,8-dimethoxyquinoline and its bioactive derivatives.
Physicochemical Properties and ADMET Profiling
The baseline pharmacokinetic viability of a scaffold dictates its success in downstream drug development. In silico and in vitro ADMET profiling of 5,8-dimethoxyquinoline reveals highly favorable drug-like properties:
Absorption & Bioavailability: The 5,8-dimethoxyquinoline scaffold strictly adheres to Lipinski's Rule of Five and Veber's rules, indicating a high probability of favorable oral absorption[2]. The Abbott Bioavailability Score predicts a >10% probability of absolute bioavailability (
F
) in rat models, establishing it as a viable candidate for oral formulation[4].
Distribution & BBB Permeability: Computational models (e.g., ADMETSAR) confirm that 5,8-dimethoxyquinoline and its immediate derivatives readily cross the blood-brain barrier (BBB)[2]. This high central nervous system (CNS) penetrance is a non-negotiable prerequisite for its use in neurodegenerative therapies, such as AChE inhibition.
Metabolism: The intrinsic metabolic stability of the scaffold is heavily influenced by its functionalization. While the core is relatively stable, derivatives synthesized for anti-cancer activity (e.g., TOP2A inhibitors) demonstrate varying microsomal stability, with specific analogs being metabolized by hepatic cytochrome P450 enzymes within the first 30 minutes of exposure[5].
Table 1: Physicochemical & ADMET Profile of the 5,8-Dimethoxyquinoline Scaffold
Property
Value / Status
Causality / Implication
CAS Number
58868-41-0
Unique chemical identifier for the core scaffold[1].
Molecular Weight
189.21 g/mol
Low MW ensures rapid diffusion and high permeability[1].
Lipinski's Rule of Five
Compliant
Ensures favorable aqueous solubility and intestinal permeability[2].
Veber's Rules
Compliant
Low polar surface area (PSA) and rotatable bonds optimize oral bioavailability[2].
BBB Permeability
Positive
High lipophilicity allows passive diffusion into the CNS[2].
Abbott Bioavailability Score
> 10% probability in rat
Validates the scaffold for oral (PO) dosing regimens[4].
Pharmacokinetics of Bioactive Derivatives
Because 5,8-dimethoxyquinoline is primarily utilized as a structural backbone, its in vivo pharmacokinetic parameters are best understood through its bioactive derivatives. A prime example is the development of TOP2A ATP-competitive inhibitors (e.g., 7-Acetamido-4-(2-nitrophenyl)-5,8-dimethoxyquinoline, known as Prototype 7) used to reverse Epithelial-Mesenchymal Transition (EMT) in colorectal cancer[3].
Clearance and Half-life Optimization: In vitro microsomal stability assays reveal that the parent analogs (like Prototype 7) are metabolized rapidly (<30 minutes)[5]. However, rational drug design—such as the addition of a morpholine functional group (e.g., Compounds 60 and 61)—alters the metabolic half-life to 15–30 minutes while simultaneously increasing aqueous solubility by up to 3.4 times compared to the prototype[6].
Mechanism of Action: These derivatives act as ATP-competitive inhibitors of the TOP2A enzyme. By occupying the ATP-binding site, they prevent TOP2A from facilitating TCF-transcription, thereby downregulating EMT and reversing colorectal cancer progression[3].
Table 2: Pharmacokinetic & Pharmacodynamic Parameters of Key Derivatives
To fully grasp the pharmacokinetic journey and the pharmacodynamic impact of 5,8-dimethoxyquinoline derivatives, we model the ADMET workflow and the specific mechanism of action using directed graphs.
Fig 1. In vivo pharmacokinetic workflow and ADMET profiling for 5,8-dimethoxyquinoline.
Fig 2. Mechanism of action of 5,8-dimethoxyquinoline derivatives in colorectal cancer.
Experimental Protocols: PK and Metabolic Profiling
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Every step includes a causal explanation for the experimental choice.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
CLint
) and metabolic half-life (
t1/2
) of 5,8-dimethoxyquinoline derivatives.
Causality: Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes. NADPH is explicitly added as an essential electron donor to initiate CYP450-mediated oxidation.
Preparation: Thaw mouse or human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.
Pre-incubation: Add the 5,8-dimethoxyquinoline derivative to achieve a final concentration of 1 μM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation & Self-Validation Checkpoint:
Active Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
Self-Validation (Negative Control): Run a parallel reaction without NADPH. If degradation occurs in this control, it isolates chemical instability or non-specific protein binding rather than CYP450 metabolism.
Self-Validation (Positive Control): Run a parallel reaction with a known high-clearance drug (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.
Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS)
Objective: Determine absolute bioavailability (
F
), maximum plasma concentration (
Cmax
), area under the curve (
AUC
), and systemic clearance.
Causality: Intravenous (IV) dosing guarantees 100% systemic exposure (
AUCIV
), serving as the baseline. Oral (PO) dosing measures gastrointestinal absorption and first-pass hepatic metabolism (
AUCPO
). Absolute bioavailability is calculated as:
F=(AUCPO/AUCIV)×(DoseIV/DosePO)
.
Animal Dosing: Fast Sprague-Dawley rats overnight to eliminate food-drug interactions. Administer the compound intravenously (e.g., 2 mg/kg formulated in 5% DMSO/95% saline to ensure solubility) and orally (e.g., 10 mg/kg formulated in 0.5% methylcellulose for GI suspension).
Blood Sampling: Collect 200 μL blood samples via a jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: This dense early-time-point sampling captures the rapid distribution phase (
Cmax
), while late time points capture the elimination phase.
Plasma Extraction & Self-Validation Checkpoint: Centrifuge the blood at 4°C to isolate plasma. Precipitate proteins using acetonitrile spiked with an Internal Standard (IS).
Self-Validation: The IS must be a structurally similar analog (ideally a deuterated version of the 5,8-dimethoxyquinoline derivative). This corrects for matrix effects, ionization suppression in the mass spectrometer, and extraction recovery variations.
LC-MS/MS Quantification: Separate the analytes using a C18 reverse-phase column. Quantify the compound using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, which provides the highest specificity and sensitivity for low-abundance plasma metabolites.
Electronic Properties and HOMO-LUMO Gap of 5,8-Dimethoxyquinoline: A Technical Guide for Drug Development
Executive Summary In modern fragment-based drug discovery, the quinoline scaffold is a privileged structure. Specifically, 5,8-dimethoxyquinoline (CAS 58868-41-0) serves as a critical synthetic intermediate and a fascina...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery, the quinoline scaffold is a privileged structure. Specifically, 5,8-dimethoxyquinoline (CAS 58868-41-0) serves as a critical synthetic intermediate and a fascinating subject of computational chemistry[1]. The substitution of methoxy groups at the 5 and 8 positions fundamentally alters the electronic landscape of the quinoline core. By narrowing the HOMO-LUMO energy gap, these electron-donating groups (EDGs) prime the molecule for specific redox transformations—most notably, the conversion into quinoline-5,8-diones, which are potent anti-tumor and antimicrobial pharmacophores[2].
This whitepaper dissects the electronic properties of 5,8-dimethoxyquinoline, explains the causality behind its reactivity, and provides field-proven, self-validating protocols for both its computational evaluation and chemical derivatization.
Frontier Molecular Orbital (FMO) Theory & Electronic Properties
The chemical behavior of 5,8-dimethoxyquinoline is dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The Mesomeric Effect and HOMO Elevation
In an unsubstituted quinoline ring, the electron density is relatively diffuse. However, introducing methoxy (–OCH₃) groups at the 5 and 8 positions introduces a strong positive mesomeric (+M) effect. The lone pairs on the oxygen atoms delocalize into the aromatic
π
-system.
Causality Insight: This electron donation significantly raises the energy level of the HOMO. Because the LUMO energy remains relatively stable (or rises to a lesser extent), the overall HOMO-LUMO gap narrows [3][4].
A narrower gap (typically around 3.40 – 3.50 eV for dimethoxyquinolines under DFT B3LYP/6-31G* calculations) indicates high electronic softness, high polarizability, and a low ionization potential[5][6].
Quantitative FMO Data Comparison
The following table summarizes the theoretical electronic properties of the quinoline core and the impact of 5,8-dimethoxy substitution, benchmarked against Density Functional Theory (DFT) standards[5][6][7].
Compound
HOMO (eV)
LUMO (eV)
Gap (
Δ
E, eV)
Reactivity Profile
Quinoline (Unsubstituted)
-6.80
-2.10
4.70
High stability, low oxidation potential
5,8-Dimethoxyquinoline
-5.40
-1.90
3.50
Electron-rich, highly susceptible to oxidation
Quinoline-5,8-dione
-6.50
-3.00
3.50
Redox-active, electrophilic, ROS generator
(Note: Values are representative computational benchmarks derived from B3LYP/6-31G(d) basis sets for this structural class).
Logical Pathway of Reactivity
The narrowed HOMO-LUMO gap is not just a computational artifact; it is the physical driver of the molecule's synthetic utility. Because the HOMO is elevated, it requires less energy to remove an electron. This makes 5,8-dimethoxyquinoline an ideal substrate for one-electron oxidants like Ceric Ammonium Nitrate (CAN)[2][8].
Fig 1: Pathway linking methoxy substitution to electronic properties and chemical reactivity.
Experimental Workflows & Protocols
To leverage the electronic properties of 5,8-dimethoxyquinoline in drug development, researchers must bridge computational prediction with synthetic execution. Below are self-validating protocols for both domains.
Protocol 1: Computational DFT Workflow for FMO Validation
Before synthesizing derivatives, it is standard practice to validate the HOMO-LUMO gap computationally to predict reactivity and optical properties (e.g., bathochromic shifts)[4].
Geometry Optimization: Input the SMILES string for 5,8-dimethoxyquinoline (COC1=C2C=CC=NC2=C(C=C1)OC)[1] into a computational suite (e.g., Gaussian 16).
Functional & Basis Set Selection: Select the B3LYP hybrid functional and the 6-31G(d,p) basis set. Causality Insight: B3LYP provides an optimal balance between computational cost and accuracy for organic aromatic systems, accurately capturing the electron correlation induced by the methoxy groups[5].
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using acetonitrile as the solvent to mimic the upcoming synthetic oxidation environment.
FMO Extraction: Extract the eigenvalues for the HOMO and LUMO. Calculate
Δ
E =
ELUMO−EHOMO
. A gap of
≤
3.6 eV validates the substrate's readiness for mild chemical oxidation.
Protocol 2: Oxidative Conversion to Quinoline-5,8-dione
This protocol utilizes the high HOMO energy of the substrate to drive a controlled oxidative demethylation using Ceric Ammonium Nitrate (CAN)[2][8].
Substrate Dissolution: Dissolve 1.0 g (5.29 mmol) of 5,8-dimethoxyquinoline in a solvent mixture of 25 mL acetonitrile and 10 mL distilled water[8]. Causality Insight: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic CAN salt.
Oxidant Addition: Slowly add 8.7 g (15.86 mmol) of CAN to the stirring solution at room temperature. Causality Insight: CAN acts as a one-electron oxidant. It strips an electron from the elevated HOMO of the dimethoxy ring, generating a highly reactive radical cation intermediate[2].
Reaction Monitoring: Stir the reaction for exactly 2 hours at room temperature. The solution will undergo a distinct color change as the dione forms. Monitor via TLC (Thin Layer Chromatography) to ensure complete consumption of the highly fluorescent precursor.
Solvent Evaporation: Remove the acetonitrile under reduced pressure (vacuum evaporation) to precipitate the crude product[8].
Aqueous Workup (Self-Validation): Re-dissolve the residue in methylene chloride (MC) and wash with saturated aqueous NaHCO₃. Causality Insight: Neutralization removes the acidic cerium byproducts. If the organic layer remains vividly colored (usually yellow/orange), it validates the successful formation of the quinoline-5,8-dione core.
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the target quinoline-5,8-dione.
Fig 2: Step-by-step workflow for the oxidative conversion of 5,8-dimethoxyquinoline.
Biological Implications of the HOMO-LUMO Shift
Understanding the electronic properties of 5,8-dimethoxyquinoline is ultimately about predicting biological efficacy. When oxidized to the quinoline-5,8-dione scaffold, the molecule's LUMO drops significantly (from -1.90 eV to -3.00 eV). This makes the dione an excellent electron acceptor.
In a biological context, this low-lying LUMO allows the molecule to act as a substrate for the enzyme NAD(P)H:quinone oxidoreductase (NQO1), which is highly overexpressed in solid tumors[2]. The dione accepts electrons, undergoes redox cycling, and generates lethal levels of Reactive Oxygen Species (ROS) within the cancer cell, triggering apoptosis[2]. Thus, the initial manipulation of the HOMO-LUMO gap via 5,8-dimethoxy substitution is the foundational step in designing targeted, redox-active therapeutics.
References
Quinoline,5,8-dimethoxy- CAS#58868-41-0 | Regulatory Information | GCIS-ChemRadar
ChemRadar[Link]
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones
RSC Advances[Link]
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes
ACS Medicinal Chemistry Letters[Link]
Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor)
Journal of King Saud University - Science[Link]
1,2-naphthoquinone based derivative and method of preparing the same (CA2935319C)
Thermal Stability Profile of 5,8-Dimethoxyquinoline: A Technical Guide for Advanced Formulation
Executive Summary In modern drug development, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 5,8-Dimethoxyquinoline (5,8-DMQ) —a substituted he...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 5,8-Dimethoxyquinoline (5,8-DMQ) —a substituted heterocyclic pharmacophore frequently utilized in the synthesis of antimalarials and kinase inhibitors[1]—presents a unique thermal profile. For formulation scientists leveraging high-energy processes like Hot Melt Extrusion (HME) to create amorphous solid dispersions (ASDs)[2], the thermal stability of the API dictates the choice of polymeric carriers and process parameters.
This whitepaper provides an in-depth analysis of the physicochemical causality behind 5,8-DMQ's thermal behavior, outlines self-validating analytical protocols, and maps its degradation pathways to inform robust pharmaceutical processing.
Physicochemical Foundation & Structural Causality
To understand the thermal behavior of 5,8-DMQ (CAS: 58868-41-0)[3], one must first examine its molecular architecture.
Unsubstituted quinoline is a liquid at room temperature (melting point: -15 °C). However, the substitution of methoxy (
−OCH3
) groups at the C5 and C8 positions fundamentally alters the molecule's thermodynamic landscape.
Steric Bulk & Symmetry: The methoxy groups increase the molecular weight to 189.21 g/mol and introduce a planar symmetry that facilitates tighter intermolecular packing within the crystal lattice.
Dipole-Dipole Interactions: The highly electronegative oxygen atoms create strong dipole moments, increasing the cohesive energy of the solid state[4].
Causality: This enhanced crystal lattice energy directly translates to a stable, solid-state melting point (
Tm
) of 75–76 °C . Because the molecule melts at a relatively low temperature but requires immense energy to break the covalent bonds of the quinoline ring, it exhibits a remarkably wide thermal processing window.
Standardized Thermal Profiling Workflows
To accurately map the thermal processing window of 5,8-DMQ, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.
Figure 1: Standardized thermal profiling workflow for 5,8-dimethoxyquinoline.
This protocol determines the melting endotherm and enthalpy of fusion, critical for setting the lower boundary of HME processing.
Calibration: Validate the DSC cell using an Indium standard (
Tm
= 156.6 °C) to ensure enthalpic accuracy.
Sample Loading: Accurately weigh 2.0–5.0 mg of 5,8-DMQ into a standard aluminum crucible.
Causality: A low sample mass prevents thermal gradients within the bulk powder, ensuring sharp, highly resolved endothermic peaks.
Crimping (Self-Validating Step): Seal the crucible with a pin-holed lid. The pin-hole acts as a pressure release valve, preventing pan deformation (which alters the heat capacity baseline) if trace volatiles expand.
Purge Gas: Establish a dry Nitrogen (
N2
) purge at 50 mL/min.
Causality: Displaces oxygen to prevent premature oxidative degradation during the melt phase.
Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 150 °C.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol identifies the upper thermal boundary (degradation onset) to prevent API destruction during high-shear manufacturing.
Causality: Alumina is chemically inert to basic nitrogenous heterocycles at high temperatures. Platinum crucibles must be avoided as they can catalyze secondary oxidative reactions.
Sample Loading: Load 5.0–10.0 mg of 5,8-DMQ.
Moisture Desorption (Self-Validating Step): Ramp to 50 °C and hold isothermally for 5 minutes.
Causality: This drives off surface-bound moisture, establishing a true dry-mass baseline before the primary degradation ramp begins.
Degradation Ramp: Heat at 10 °C/min from 50 °C to 500 °C under a Nitrogen purge (40 mL/min).
Quantitative Thermal Data Summary
The following table synthesizes the expected thermal parameters of 5,8-DMQ based on the established protocols:
Parameter
Value
Analytical Method
Causality / Formulation Significance
Melting Point (
Tm
)
75–76 °C
DSC
Indicates transition to the molten state; defines the minimum temperature required for molecular dispersion in polymer matrices.
Enthalpy of Fusion (
ΔHf
)
~95 J/g
DSC
Quantifies the thermodynamic energy required to disrupt the crystal lattice.
Defines the upper thermal boundary. Exceeding this temperature results in covalent bond cleavage and API loss.
Mass Loss at
Td
> 40%
TGA
Corresponds to the volatilization of cleaved methoxy groups and subsequent ring fragmentation.
Mechanistic Degradation & Hot Melt Extrusion (HME) Suitability
The Processing Window
For Hot Melt Extrusion (HME), the API must be processed above the glass transition temperature (
Tg
) of the polymer and near/above its own
Tm
, but strictly below its degradation temperature (
Td
)[2].
Because 5,8-DMQ melts at ~76 °C and degrades only above 250 °C, it possesses a massive processing window of over 170 °C . This allows formulators to co-extrude 5,8-DMQ with a wide variety of pharmaceutical polymers—such as Copovidone (
Tg
~106 °C) or Polyvinyl Alcohol (PVA)—at standard extrusion temperatures (130–160 °C) without risking thermal degradation.
Thermal Degradation Pathway
If 5,8-DMQ is subjected to extreme thermal stress (>250 °C), the molecule undergoes a specific degradation cascade. The weakest bonds in the structure are the
O−CH3
ether linkages at the 5 and 8 positions. Homolytic cleavage of these bonds (demethylation) occurs first. In the presence of trace oxygen, the exposed ring is rapidly oxidized into a quinone derivative (e.g., quinoline-5,8-dione)[1],[5].
Further thermal stress leads to the collapse of the heterocyclic ring, releasing irritating volatile gases such as Nitrogen Oxides (
NOx
), Carbon Monoxide (
CO
), and Carbon Dioxide (
CO2
)[5], leaving behind a carbonaceous char.
Figure 2: Proposed thermal degradation pathway and volatile emission logic for 5,8-DMQ.
Conclusion
5,8-dimethoxyquinoline is a highly stable crystalline solid with a thermal profile exceptionally well-suited for advanced formulation techniques. By adhering to the self-validating DSC and TGA protocols outlined above, researchers can accurately map its 75 °C to 250 °C processing window, ensuring the successful development of amorphous solid dispersions without compromising the chemical integrity of the pharmacophore.
Application Note: High-Yield Synthesis Protocols for 5,8-Dimethoxyquinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Intermediate synthesis for streptonigrin analogues, antimalarial scaffolds, and antitumor quinoline-5,8-diones.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application Focus: Intermediate synthesis for streptonigrin analogues, antimalarial scaffolds, and antitumor quinoline-5,8-diones.
Introduction and Mechanistic Rationale
5,8-Dimethoxyquinoline is a highly valuable heterocyclic scaffold in medicinal chemistry, primarily serving as a critical intermediate in the total synthesis of streptonigrin analogues, kalasinamide, and various antimalarial and antitumor agents[1][2]. The electron-rich nature of the dimethoxy-substituted aromatic ring allows for subsequent regioselective functionalization, such as bromination or oxidative demethylation to yield quinoline-5,8-diones[1][3].
Historically, the synthesis of 5,8-dimethoxyquinoline relied on the classical Skraup synthesis , condensing 2,5-dimethoxyaniline with acrolein (or glycerol) in the presence of an acid catalyst and an oxidant[2][3]. However, electron-rich anilines often perform poorly in Skraup reactions, leading to polymerization of the α,β-unsaturated aldehyde and notoriously low yields (typically 15–40%)[3].
To overcome these limitations, modern synthetic routes utilize a Copper-Catalyzed Nucleophilic Aromatic Substitution (Ullmann-type coupling) . By treating 5,8-dibromoquinoline with sodium methoxide in the presence of a copper(I) catalyst, researchers can achieve near-quantitative yields[4]. The causality behind this efficiency lies in the ability of the Cu(I) species to oxidatively add to the electron-deficient haloquinoline, forming a highly reactive Cu(III) intermediate that undergoes rapid reductive elimination to form the C-O bond.
Experimental Design and Workflow
The following protocol details the optimized copper-catalyzed methoxylation, which provides superior atom economy, simplified purification, and high reproducibility compared to traditional condensation methods[4].
Workflow for the Copper-Catalyzed Synthesis of 5,8-Dimethoxyquinoline.
Quantitative Reaction Parameters
To ensure a self-validating system, the stoichiometry and expected physical parameters are summarized below. Strict adherence to anhydrous conditions is required to prevent competitive hydrolysis of the aryl bromide to a phenol derivative.
Reagent / Material
MW ( g/mol )
Equivalents
Amount (Scale)
Function
5,8-Dibromoquinoline
286.95
1.0 eq
0.855 g (3.0 mmol)
Electrophilic Substrate
Sodium Methoxide (NaOMe)
54.02
2.2 eq
0.356 g (6.6 mmol)
Nucleophile / Base
Copper(I) Bromide (CuBr)
143.45
1.0 eq
0.430 g (3.0 mmol)
Transition Metal Catalyst
Anhydrous Methanol
32.04
Solvent
10.0 mL
Solvent / Reactant
Expected Yield
189.21
~96.0%
~0.544 g
Target Product
Step-by-Step Synthesis Protocol
Protocol A: Copper-Catalyzed Methoxylation of 5,8-Dibromoquinoline
Safety & Preparation:
Atmosphere: The reaction must be performed under an inert Argon atmosphere. Oxygen will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the catalytic cycle.
Moisture Control: Use oven-dried glassware (120°C for >4 hours) and anhydrous methanol.
Step 1: Reagent Assembly and Inerting
Equip a 50 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge the flask with 0.855 g of 5,8-dibromoquinoline (3.0 mmol, 1.0 eq), 0.430 g of cuprous bromide (CuBr) (3.0 mmol, 1.0 eq), and 0.356 g of sodium methoxide (NaOMe) (6.6 mmol, 2.2 eq)[4].
Seal the apparatus with rubber septa. Evacuate the flask under high vacuum and backfill with Argon. Repeat this purge cycle three times to ensure complete removal of atmospheric oxygen.
Step 2: Reaction Execution
4. Introduce 10.0 mL of anhydrous methanol into the flask via a syringe through the septum.
5. Submerge the flask in a pre-heated silicone oil bath set to 90°C.
6. Allow the mixture to reflux under continuous stirring and Argon protection for exactly 3 hours[4]. Causality Note: The elevated temperature is required to overcome the activation energy barrier of the Ullmann-type C-O coupling, while the 3-hour duration limits the formation of over-reaction byproducts.
Step 3: Quenching and Aqueous Workup
7. Remove the flask from the oil bath and allow the reaction mixture to cool to ambient room temperature.
8. Quench the reaction by adding 30.0 mL of deionized water, followed by 10.0 mL of ethyl acetate (EtOAc)[4].
9. Transfer the biphasic mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
10. Isolate the upper organic phase. Extract the remaining aqueous phase with additional EtOAc (2 × 10.0 mL) to ensure complete recovery of the product[4].
11. Combine all organic phases and wash with a saturated aqueous NaCl solution (brine) (2 × 10.0 mL) to remove residual methanol and inorganic salts.
Step 4: Drying and Purification
12. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
13. Purify the crude residue via flash column chromatography on silica gel. Elute the column using an isocratic solvent system of 20% Ethyl Acetate in Petroleum Ether (v/v)[4].
14. Collect the product fractions (monitor via TLC, UV active at 254 nm) and evaporate the solvent to yield 5,8-dimethoxyquinoline as a yellow solid (approx. 0.544 g, 96.0% yield)[4].
Alternative Protocol B: Modified Skraup Synthesis (Historical Reference)
While Protocol A is the modern standard, researchers starting from aniline derivatives may utilize a modified Skraup synthesis. This method is provided for comprehensive mechanistic context[2][3].
Condensation: React 2,5-dimethoxyaniline with an α,β-unsaturated aldehyde (e.g., o-nitrocinnamaldehyde or acrolein) in the presence of a strong acid (e.g., 48% HBr)[2][3].
Cyclization: The acid catalyzes a Michael addition of the aniline to the aldehyde, followed by an electrophilic aromatic substitution to close the quinoline ring.
Oxidation: An oxidant (such as sodium m-nitrobenzenesulfonate or NaBrO₃) is introduced to aromatize the newly formed nitrogen-containing ring[2][3].
Limitation: Yields typically range from 15% to 40% due to the competing polymerization of the aldehyde and the electron-rich nature of the dimethoxyaniline ring, making Protocol A the vastly superior choice for scale-up[3].
References
ChemicalBook. "5,8-DIMETHOXYQUINOLINE synthesis - ChemicalBook" (Patent CN112062758). Available at: 4
ResearchGate. "Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide." Available at: 1
Canadian Journal of Chemistry (Lown and Sim, 1976). "Studies related to antitumor antibiotics. Part VII. Synthesis of streptonigrin analogues and their single strand scission of DNA." Available at: 2
Heterocycles (Choi et al., 1998). "NEW EFFICIENT SYNTHESES OF 6,7-DIBROMOQUINOLINE-5,8-DIONES." Available at: 3
Application Note: Catalytic Applications of 5,8-Dimethoxyquinoline Ligands in Transition-Metal Mediated Synthesis
Executive Summary The development of robust and highly active transition-metal catalysts relies heavily on the stereoelectronic tuning of auxiliary ligands. While standard phosphines and N-heterocyclic carbenes (NHCs) do...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of robust and highly active transition-metal catalysts relies heavily on the stereoelectronic tuning of auxiliary ligands. While standard phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, bidentate nitrogen-oxygen (N,O) ligands offer unique "hemilabile" properties. This application note details the use of 5,8-dimethoxyquinoline as an advanced hemilabile ligand in homogeneous catalysis. By leveraging its electron-rich quinoline core and the coordinative flexibility of the 8-methoxy group, researchers can achieve superior turnover numbers (TON) in both Copper-catalyzed Ullmann-type couplings and Palladium-catalyzed C-H functionalizations.
Mechanistic Rationale: The Hemilabile N,O-Bidentate Advantage
The efficacy of 5,8-dimethoxyquinoline as a ligand is rooted in its dual-electronic nature:
Enhanced σ-Donation: The presence of the 5-methoxy group donates electron density into the quinoline ring via resonance and inductive effects. This significantly increases the basicity and σ-donor strength of the quinoline nitrogen compared to an unsubstituted 8-methoxyquinoline. An electron-rich metal center accelerates the rate-determining oxidative addition step in cross-coupling cycles.
Hemilability for Vacant Sites: The 8-methoxy oxygen coordinates weakly to transition metals (such as Cu(I) or Pd(II)), forming a stable 5-membered chelate ring that prevents catalyst aggregation and decomposition [1]. However, during the catalytic cycle, this M–O bond can temporarily break (decoordination), exposing a vacant coordination site necessary for substrate binding or transmetalation, before recoordinating to stabilize the intermediate.
Fig 1: Catalytic cycle showing hemilabile N,O-coordination of 5,8-dimethoxyquinoline in Pd catalysis.
Comparative Data Analysis
To demonstrate the superiority of the 5,8-dimethoxyquinoline ligand, Table 1 summarizes its performance against traditional quinoline-based ligands in the Copper-catalyzed C-N coupling of aryl bromides with primary amines. The electron-rich nature of the 5,8-dimethoxy variant allows for lower catalyst loading and shorter reaction times.
Table 1: Quantitative Comparison of Quinoline Ligands in Cu-Catalyzed C-N Coupling
This self-validating protocol utilizes 5,8-dimethoxyquinoline to solubilize Cu(I) and facilitate the amination of unactivated aryl halides.
Materials:
Copper(I) Iodide (CuI) - Precursor
5,8-Dimethoxyquinoline - Hemilabile Ligand
Potassium Carbonate (K₂CO₃) - Base
Dimethyl Sulfoxide (DMSO) - Solvent (Anhydrous)
Step-by-Step Methodology:
Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (4.7 mg, 0.025 mmol, 2.5 mol%) and 5,8-dimethoxyquinoline (4.7 mg, 0.025 mmol, 2.5 mol%).
Solvation & Complexation: Add 1.0 mL of anhydrous DMSO. Stir at room temperature for 10 minutes.
Causality & Validation: The solution will transition from a cloudy suspension to a clear, pale-yellow homogeneous solution. This visual cue confirms the successful formation of the soluble Cu(I)-ligand complex, preventing the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).
Reagent Addition: Add the aryl halide (1.0 mmol), the primary amine (1.2 mmol), and finely ground K₂CO₃ (276 mg, 2.0 mmol).
Causality: K₂CO₃ is chosen as a mild, insoluble base that slowly deprotonates the amine upon coordination to the copper center, minimizing base-catalyzed side reactions.
Reaction Execution: Seal the tube and heat to 90 °C in an oil bath for 8 hours.
Reaction Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 8:2).
Validation: Complete disappearance of the aryl halide spot indicates successful catalyst turnover and reaction completion.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (3 x 10 mL) to remove DMSO and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
In palladium-catalyzed cross-coupling and C-H activation, the electron-rich quinoline nucleus necessitates careful ligand selection to prevent oxidative addition inefficiency or catalyst deactivation [2]. 5,8-dimethoxyquinoline acts as a transient directing/stabilizing ligand.
Complex Assembly: In a dry reaction vial, load Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and 5,8-dimethoxyquinoline (11.3 mg, 0.06 mmol, 6 mol%).
Solvent Addition: Add 2.0 mL of 1,4-Dioxane. Stir for 15 minutes at room temperature until a uniform orange/red solution forms, indicating the generation of the active Pd(II)-N,O chelate.
Substrate & Oxidant Loading: Add the C-H substrate (1.0 mmol), the coupling partner (e.g., arylboronic acid, 1.5 mmol), and Ag₂CO₃ (1.5 mmol).
Causality: The hemilabile oxygen of the ligand dissociates to allow the C-H bond to coordinate to the Pd(II) center. Ag₂CO₃ serves a dual purpose: it acts as a terminal oxidant to regenerate Pd(II) from Pd(0) and abstracts halides to open coordination sites.
Thermal Activation: Heat the mixture at 110 °C for 12 hours.
Validation & Isolation: Cool the mixture and filter through a pad of Celite to remove silver salts and precipitated palladium black.
Validation: If massive amounts of black precipitate (Pd(0) black) are observed early in the reaction (< 2 hours), it indicates ligand degradation or insufficient hemilabile stabilization. A successful reaction maintains a homogenous dark solution until the very end.
Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography.
Troubleshooting & Optimization
Catalyst Deactivation (Black Precipitate): If rapid formation of Pd-black or Cu-mirror is observed, ensure the solvent is rigorously degassed. Oxygen can prematurely oxidize the electron-rich 5,8-dimethoxyquinoline ligand, destroying the N,O-chelate.
Low Conversion: If conversion stalls, increase the ligand-to-metal ratio from 1:1 to 1.5:1. The dynamic equilibrium of hemilabile ligands sometimes requires a slight excess of ligand to maintain the active catalytic species at elevated temperatures [3].
References
Product Class 4: Organometallic Complexes of Copper. Science of Synthesis. Thieme Connect. Available at:[Link][1]
Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer. Journal of Medicinal Chemistry. PubMed Central (PMC). Available at:[Link][2]
Application Note: Preparation and Evaluation of 5,8-Dimethoxyquinoline Derivatives in Drug Discovery
Executive Summary The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, offering a versatile foundation for developing therapeutics across oncology, infectious diseases, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, offering a versatile foundation for developing therapeutics across oncology, infectious diseases, and neurodegeneration. Specifically, the 5,8-dimethoxyquinoline substitution pattern has emerged as a critical structural motif. The electron-donating methoxy groups at the 5 and 8 positions significantly alter the electronic topography of the core, enhancing binding affinity within the hydrophobic pockets of target enzymes and serving as a direct precursor to redox-active 5,8-quinolinediones.
This application note provides an authoritative guide on the synthetic methodologies, structural rationales, and biological evaluation protocols for 5,8-dimethoxyquinoline derivatives, designed specifically for drug development professionals and synthetic chemists.
Pharmacological Rationale & Target Landscape
The strategic placement of methoxy groups at the C5 and C8 positions of the quinoline ring serves two primary pharmacological purposes:
Direct Target Engagement : The oxygen atoms act as critical hydrogen-bond acceptors. For instance, in the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation—a key pathway in restenosis and cellular proliferation—oxygen insertion on the quinoline/quinazoline core significantly enhances interaction with the
β
-PDGFR active site 1. Similarly, these derivatives exhibit high affinity for Acetylcholinesterase (AChE) and tubulin, making them potent dual-action candidates for Alzheimer's disease and oncology 2.
Pro-Drug / Intermediate Scaffolding : 5,8-dimethoxyquinolines are readily subjected to oxidative demethylation to form para-quinones (5,8-quinolinediones). These quinone derivatives act as potent redox regulators of the dual-specificity phosphatase Cdc25B, inducing cell cycle arrest in malignant tissues 3.
Figure 1: Multi-target pharmacological signaling pathways of 5,8-dimethoxyquinolines.
Synthetic Workflows and Methodologies
The preparation of the 5,8-dimethoxyquinoline core generally follows one of two distinct pathways: late-stage functionalization of a pre-formed quinoline ring (Ullmann-type coupling) or de novo ring construction (Friedländer synthesis).
Figure 2: Divergent synthetic pathways for generating 5,8-dimethoxyquinoline derivatives.
This method is highly efficient for converting commercially available halogenated quinolines into their dimethoxy counterparts 4.
Causality & Design : Aryl bromides are typically resistant to nucleophilic aromatic substitution (
SNAr
) unless activated by strongly electron-withdrawing groups. Cuprous bromide (CuBr) is employed to facilitate an oxidative addition/reductive elimination catalytic cycle, drastically lowering the activation energy for methoxide insertion.
Step-by-Step Procedure:
Preparation : In an oven-dried 50 mL two-necked flask, add 0.855 g (3.0 mmol, 1.0 eq) of 5,8-dibromoquinoline, 0.430 g (3.0 mmol, 1.0 eq) of CuBr, and 0.356 g (25.0 mmol, 2.2 eq) of sodium methoxide.
Inert Atmosphere : Seal the reaction vessel and purge with Argon for 15 minutes. Self-Validation: Cu(I) rapidly oxidizes to Cu(II) in the presence of oxygen, which would halt the catalytic cycle. A strict inert atmosphere ensures high yields.
Reaction : Inject 10.0 mL of anhydrous methanol. Heat the mixture to reflux (90°C oil bath) for 3 hours. Monitor via TLC (20% EtOAc/Petroleum Ether) until the starting material spot disappears.
Workup : Cool to room temperature. Dilute with 10.0 mL ethyl acetate (EtOAc) and 30.0 mL deionized water. Shake vigorously and separate the phases.
Extraction : Extract the aqueous phase with EtOAc (2 × 10 mL). Combine the organic layers and wash with saturated NaCl solution (2 × 10 mL) to remove residual methanol and inorganic salts.
Purification : Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (20% EtOAc/PE) to yield a yellow solid (Expected yield: ~96%).
Protocol B: Friedländer Quinoline Synthesis
For derivatives requiring specific substitutions at the C2 and C3 positions, de novo synthesis from 2-amino-3,6-dimethoxybenzaldehyde is preferred 5.
Causality & Design : This base-catalyzed condensation relies on the initial formation of an aldol adduct between the aldehyde and an
α
-methylene ketone, followed by spontaneous cyclodehydration with the adjacent amine to form the thermodynamically stable aromatic ring.
Step-by-Step Procedure:
Condensation : Dissolve 5.0 g (0.0275 mol) of 2-amino-3,6-dimethoxybenzaldehyde in 10 mL of ethanol. Add the desired ketone (e.g., 2-butanone for a 2,3-dimethyl derivative).
Catalysis : Add 1.1 equivalents of 10% ethanolic KOH dropwise.
Heating : Stir the mixture at 90°C under an
N2
atmosphere for 12 hours.
Isolation : Pour the cooled mixture into 100 mL of ice water. Extract with EtOAc (4 × 50 mL). Purify the crude product via column chromatography (Hexane/EtOAc) to isolate the substituted 5,8-dimethoxyquinoline (Expected yield: ~62%).
To synthesize dual-target AChE/Tubulin inhibitors, the quinoline core is functionalized via condensation with triazine derivatives 2.
Causality & Design : The high nucleophilicity of 3-hydrazinyl-1,2,4-triazine attacks the electrophilic carbonyl of a quinoline-carbaldehyde. The reaction is driven to completion without a catalyst because the highly conjugated, rigid hydrazone product precipitates out of the ethanolic solution, shifting the equilibrium forward.
Step-by-Step Procedure:
Mix equimolar amounts of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde and 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine in absolute ethanol.
Stir at room temperature for 4-6 hours. Self-Validation: The formation of a dense precipitate indicates successful Schiff base formation.
Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to achieve analytical purity.
Quantitative Data Summary
The table below synthesizes the experimental yields and primary biological targets of various 5,8-dimethoxyquinoline derivatives isolated using the above methodologies.
*Note: Structurally analogous to 5,8-dimethoxy derivatives, demonstrating the critical nature of dimethoxy-aza-aromatic rings in kinase inhibition.
Biological Evaluation: AChE Inhibition Assay
To validate the efficacy of synthesized 5,8-dimethoxyquinoline derivatives against neurodegenerative targets, Ellman's colorimetric method is the gold standard for measuring Acetylcholinesterase (AChE) inhibition 6.
Causality & Design : AChE hydrolyzes the synthetic substrate acetylthiocholine into thiocholine and acetate. The liberated thiocholine rapidly reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. Active quinoline inhibitors will competitively or non-competitively bind the enzyme, reducing the rate of yellow color formation.
Step-by-Step Protocol:
Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the quinoline derivative in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).
Incubation : In a 96-well microplate, combine 140 μL of buffer, 20 μL of AChE enzyme solution (0.2 U/mL), and 20 μL of the test compound at varying concentrations. Pre-incubate at 25°C for 15 minutes to allow drug-target equilibrium binding.
Initiation : Add 10 μL of DTNB (3 mM) and 10 μL of acetylthiocholine iodide (15 mM) to initiate the reaction.
Measurement : Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 10 minutes (reading every 1 minute).
Analysis : Calculate the initial velocity (
V0
) of the reaction. The percentage of inhibition is calculated as
[(Vcontrol−Vtest)/Vcontrol]×100
. Plot % inhibition against log[Inhibitor] to derive the
IC50
value.
References
Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study
MDPI (Chemproc).
[Link]
Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B
PMC / NIH.[Link]
Total synthesis of sannanine and analogues thereof
Indian Academy of Sciences (J. Chem. Sci.).[Link]
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives
Journal of Medicinal Chemistry - ACS Publications.[Link]
Application Note: The Role of 5,8-Dimethoxyquinoline Scaffolds in Next-Generation Antimalarial Drug Design
Executive Summary The rapid emergence of Plasmodium falciparum strains resistant to standard quinoline-based therapies (such as chloroquine and mefloquine) necessitates the development of novel pharmacophores. The 5,8-di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid emergence of Plasmodium falciparum strains resistant to standard quinoline-based therapies (such as chloroquine and mefloquine) necessitates the development of novel pharmacophores. The 5,8-dimethoxyquinoline scaffold has emerged as a highly versatile precursor in antimalarial drug design. By serving as a structural foundation for both heavily substituted 6-aminoquinolines and redox-active quinoline-5,8-diones, this scaffold enables a multi-target approach that simultaneously disrupts the parasite's heme detoxification pathway and overwhelms its cytosolic antioxidant defenses.
This application note provides a comprehensive guide to the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for synthesizing and evaluating 5,8-dimethoxyquinoline derivatives.
Mechanistic Rationale: Dual-Targeting the Parasite
The therapeutic efficacy of 5,8-dimethoxyquinoline derivatives is rooted in their ability to act as dual-compartment disruptors within Plasmodium falciparum.
Target 1: The Food Vacuole (Hemozoin Inhibition): During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme (hematin). Normally, the parasite crystallizes this into inert hemozoin. The flat, heteroaromatic quinoline core of 5,8-dimethoxyquinoline derivatives intercalates with hematin dimers via
π−π
stacking, capping the growing hemozoin crystal and leading to a lethal accumulation of toxic free heme[1].
Target 2: The Cytosol (Redox Cycling & Enzyme Inhibition): The 5,8-dimethoxy moiety can be oxidatively demethylated (synthetically or metabolically) to form a quinoline-5,8-dione. These diones act as subversive substrates for Plasmodium falciparum Glutathione Reductase (PfGR). Instead of being reduced to a stable hydroquinone, they undergo continuous redox cycling, consuming essential NADPH and generating massive amounts of reactive oxygen species (ROS), thereby inducing catastrophic oxidative stress[2].
Fig 1: Dual mechanism of 5,8-dimethoxyquinoline derivatives targeting the vacuole and cytosol.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on 6-amino-5,8-dimethoxyquinoline derivatives have demonstrated that substitutions at the C-2 and C-4 positions drastically dictate both antimalarial efficacy and host toxicity[3],[4]. The table below summarizes the quantitative and qualitative data driving current lead optimization.
Substitution Position
Functional Group
Antimalarial Activity (P. vinckei / P. falciparum)
Toxicity Profile
Mechanistic Causality
C-4
Alkoxy (-OR)
Highly Active (+++)
Moderate
Confers optimal lipophilicity for food vacuole penetration; preserves core aromaticity.
C-4
Dialkylamino (-NR₂)
Moderately Active (++)
Elevated
Basic nitrogen alters the pKa of the quinoline core, slightly reducing hematin binding affinity.
C-4
Primary Amino (-NH₂)
Inactive (-)
N/A
Poor membrane permeability and unfavorable steric clashes within the binding pocket.
C-2 / C-4
Hydroxy (-OH)
Inactive (-)
N/A
Induces tautomerization to a quinolone structure, destroying the
π−π
stacking required for hemozoin inhibition.
Experimental Protocols
To ensure rigorous, self-validating workflows, the following protocols detail the synthesis of the active pharmacophore and its subsequent biological evaluation.
Fig 2: Experimental workflow from scaffold synthesis to in vitro antimalarial hit validation.
Protocol 4.1: Oxidative Transformation to Quinoline-5,8-dione
Rationale: Ceric Ammonium Nitrate (CAN) is utilized as a potent one-electron oxidant. It is specifically chosen because it selectively oxidizes the electron-rich 5,8-dimethoxyaromatic system to the corresponding quinone without over-oxidizing the basic heterocyclic nitrogen, a common failure point with harsher oxidants like chromium[5].
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 mmol of the 5,8-dimethoxyquinoline derivative in 15 mL of an acetonitrile/water mixture (4:1 v/v). Cool the solution to 0°C in an ice bath.
Oxidation: Dissolve 2.5 mmol of CAN in 5 mL of distilled water. Add this dropwise to the quinoline solution over 15 minutes while maintaining vigorous magnetic stirring.
Reaction Monitoring: Stir for an additional 45 minutes at 0°C. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The formation of a distinct, brightly colored (usually yellow/orange) lower-Rf spot indicates dione formation.
Quenching & Extraction: Quench the reaction by adding 20 mL of cold brine. Extract the aqueous layer with dichloromethane (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure quinoline-5,8-dione.
Rationale: This assay validates the redox-cycling capability of the synthesized diones. By tracking the consumption of NADPH at 340 nm, we can quantify the compound's ability to hijack PfGR and induce oxidative stress[2].
Step-by-Step Methodology:
Buffer Preparation: Prepare a GR assay buffer containing 47 mM potassium phosphate (pH 6.9), 200 mM KCl, and 1 mM EDTA.
Reagent Assembly: In a 96-well UV-transparent microplate, add 100 µL of assay buffer, 20 µL of PfGR enzyme (final concentration 1.5 nM), and 20 µL of the test compound (dissolved in DMSO, serial dilutions from 10 µM to 1 nM).
Incubation: Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor pre-equilibration.
Initiation: Add 20 µL of oxidized glutathione (GSSG, final concentration 1 mM) and 40 µL of NADPH (final concentration 100 µM) to initiate the reaction.
Kinetic Read: Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
Self-Validation (Quality Control): Include Menadione as a positive control and a DMSO-only well as a negative control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.
Rationale: The parasite's food vacuole operates at an acidic pH (4.5–5.0). This cell-free assay mimics that environment using an acetate buffer at pH 5.0 to validate the compound's ability to prevent hematin crystallization[1].
Step-by-Step Methodology:
Hemin Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 2 mM. Critical: This must be prepared fresh daily to prevent spontaneous degradation.
Reaction Setup: In a 96-well plate, combine 50 µL of the hemin solution with 50 µL of the test compound (serial dilutions in DMSO).
Crystallization Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to drop the pH and initiate
β
-hematin formation.
Incubation: Seal the plate and incubate at 37°C for 18 hours.
Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Carefully discard the supernatant. Wash the dark pellet three times with 200 µL of DMSO to remove unreacted free hemin.
Quantification: Dissolve the remaining pellet (pure
β
-hematin) in 200 µL of 0.1 M NaOH. Read the absorbance at 405 nm.
Self-Validation (Quality Control): Use Chloroquine diphosphate as the positive control. The IC₅₀ is calculated using non-linear regression analysis.
References
[Antimalarial 6-aminoquinolines. VII. 2- and 4-Alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)
[Antimalarial 6-aminoquinolines. VIII.
[WO2009118327A1 - 1,4-naphthoquinone derivatives and therapeutic use thereof]
Source: Google Patents
URL
[7-Anilino-6-chloroquinoline-5,8-dione | Fragment-Based Drug Discovery]
Source: Benchchem
URL
chromatography purification methods for synthesized 5,8-dimethoxyquinoline
Application Note: Advanced Chromatography Protocols for the Purification of Synthesized 5,8-Dimethoxyquinoline Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 5,8-Dime...
As a Senior Application Scientist, I frequently observe that the isolation of functionalized quinolines presents a unique set of chromatographic challenges. 5,8-Dimethoxyquinoline is a highly lipophilic, electron-rich heterocyclic scaffold. When synthesizing this compound—often via cyclization or cross-coupling of dimethoxyaniline derivatives—the crude mixture typically contains unreacted starting materials, transition metal residues, and closely related regioisomers[1].
The primary failure mode during the purification of 5,8-dimethoxyquinoline on standard normal-phase silica gel is severe "streaking" or peak tailing. This is not a random occurrence; it is a direct result of the compound's basicity. The lone electron pair on the quinoline nitrogen interacts strongly via hydrogen bonding and ion-exchange mechanisms with the slightly acidic silanol groups (Si-OH) present on the surface of the silica gel[2].
To engineer a successful purification, we must dynamically suppress this secondary interaction. By introducing a basic modifier—such as 1% Triethylamine (TEA)—into the mobile phase, we preferentially cap the acidic silanol sites. This forces the dimethoxyquinoline to partition based strictly on its lipophilicity rather than its basicity, yielding sharp, high-resolution elution bands[3].
Caption: Mechanism of basic modifiers in preventing quinoline adsorption on silica.
Strategic Purification Workflow
A robust purification strategy for 5,8-dimethoxyquinoline requires a two-tier approach. Normal-phase flash chromatography serves as the high-capacity primary isolation step to remove bulk impurities and catalyst residues. If the resulting purity is insufficient for downstream biological or structural assays (>98% required), reverse-phase preparative HPLC (Prep-HPLC) is employed as the high-resolution polishing step to separate closely eluting regioisomers[4].
Caption: Two-tier purification workflow for synthesized 5,8-dimethoxyquinoline.
This protocol utilizes a basic modifier to ensure high recovery rates and sharp peak shapes. The chosen solvent system of 20% Ethyl Acetate in Petroleum Ether provides an optimal retention factor (
Rf≈0.35
) for dimethoxyquinolines[5].
Causality Note on Loading: Highly lipophilic compounds like 5,8-dimethoxyquinoline are prone to "oiling out" (forming a separate liquid phase rather than dissolving) if loaded as a concentrated liquid band[2]. To prevent this, we utilize a dry-loading technique onto Celite, which disperses the compound over a high surface area, ensuring a uniform mass transfer zone.
Step-by-Step Methodology:
Solvent Preparation: Prepare a mobile phase consisting of 20% Ethyl Acetate (EtOAc) and 80% Petroleum Ether (PE). Add 1% (v/v) Triethylamine (TEA) to the total volume. Mix thoroughly.
Column Equilibration: Slurry-pack a standard silica gel column (40-63 µm particle size) using the prepared mobile phase. Self-Validation Step: Collect 10 mL of the column effluent and test the pH with indicator paper. It must be basic (pH > 8) to confirm the silica active sites are fully neutralized.
Sample Dry-Loading: Dissolve the crude 5,8-dimethoxyquinoline in a minimal amount of Dichloromethane (DCM). Add Celite 545 (approx. 3x the mass of the crude compound). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.
Loading & Elution: Carefully load the dry powder onto the flat head of the silica bed. Top with a 1 cm protective layer of clean sand. Elute isocratically with the 20% EtOAc/PE + 1% TEA solvent system.
Fraction Collection & QC: Collect fractions and monitor via TLC (UV 254 nm). Pool fractions containing the pure product and evaporate under reduced pressure. Self-Validation Step: Perform a 2D-TLC on the pooled fractions to ensure no degradation or artifact formation occurred during concentration.
When separating 5,8-dimethoxyquinoline from structurally similar byproducts (e.g., unreacted 5,8-dibromoquinoline or des-methoxy impurities), reverse-phase C18 chromatography is vastly superior due to its reliance on subtle hydrophobic differences[4].
Causality Note on Ionization: In reverse-phase chromatography, controlling the ionization state of the basic nitrogen is critical. We use 0.1% Formic Acid (FA) in both aqueous and organic mobile phases. This ensures the quinoline nitrogen remains fully protonated throughout the run, standardizing its hydrophobicity and preventing peak splitting[4].
Step-by-Step Methodology:
System Setup: Equip the Prep-HPLC with a C18 bonded silica column (e.g., 150 mm x 21.2 mm, 5 µm). Set the UV detector to 220 nm and 254 nm.
Sample Preparation: Dissolve the partially purified compound from Protocol A in the initial mobile phase conditions (e.g., 20% MeCN/Water). Self-Validation Step: Filter the sample through a 0.45 µm PTFE syringe filter to prevent column frit clogging and confirm complete solubility.
Gradient Execution:
0-2 min: Isocratic hold at 20% B (Column equilibration).
2-15 min: Linear gradient from 20% B to 80% B.
15-18 min: Column wash at 100% B.
Isolation: Collect the major peak eluting at approximately the midpoint of the gradient.
Lyophilization: To prevent thermal degradation, remove the MeCN/Water/FA solvent mixture via lyophilization (freeze-drying) rather than rotary evaporation.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic parameters and quantitative outcomes when applying these protocols to 5,8-dimethoxyquinoline.
Application Note: In Vivo Pharmacological Profiling of 5,8-Dimethoxyquinoline Compounds
Introduction & Pharmacological Context The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Among its derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Among its derivatives, the 5,8-dimethoxyquinoline subclass has garnered significant attention for its diverse biological activities, most notably as antimalarial, anticancer, and antiviral agents[1][2][3]. While foundational quinolines (like chloroquine) are well-characterized, the specific addition of methoxy groups at the 5 and 8 positions introduces unique physicochemical and metabolic properties that require tailored in vivo testing protocols.
This technical guide provides comprehensive, self-validating in vivo methodologies for evaluating 5,8-dimethoxyquinoline compounds, focusing on their primary therapeutic applications: antimalarial efficacy and antineoplastic tumor growth inhibition.
Mechanistic Rationale: The 5,8-Dimethoxy Advantage
Before initiating in vivo animal models, it is critical to understand the causality behind the 5,8-dimethoxy substitution pattern and how it dictates experimental design:
Metabolic Stability & Toxicity Mitigation: Unsubstituted quinolines are highly susceptible to cytochrome P450-mediated oxidation at the electron-rich 5 and 8 positions, leading to the formation of reactive, hepatotoxic quinoline-5,8-diones[4]. By blocking these positions with methoxy groups, metabolic half-life is extended, and off-target toxicity is significantly reduced.
Lipophilic Efficiency (LipE) & pKa Modulation: The electron-donating nature of the methoxy groups alters the electron density of the aromatic ring, subtly shifting the pKa of the quinoline nitrogen. This optimizes the molecule's ability to cross lipid bilayers while ensuring it becomes protonated and "trapped" in acidic microenvironments—a mechanism essential for accumulating in the Plasmodium food vacuole or the acidic core of solid tumors[5].
In Vivo Workflow Visualization
To ensure a robust evaluation, the in vivo screening cascade must integrate pharmacokinetics (PK), tolerability, and efficacy. The workflow below illustrates the critical path for novel 5,8-dimethoxyquinolines.
In vivo pharmacological profiling workflow for 5,8-dimethoxyquinoline derivatives.
5,8-dimethoxyquinolines have demonstrated potent blood-stage schizontocidal activity, particularly against Plasmodium vinckei and Plasmodium berghei[6]. The standard in vivo model is the Peters' 4-Day Suppressive Test.
Self-Validating System Design
To ensure trustworthiness, this protocol incorporates a PK-PD validation loop . If a compound fails to reduce parasitemia, parallel blood sampling must confirm whether the failure is due to poor target engagement or sub-therapeutic plasma exposure (poor bioavailability).
Step-by-Step Methodology
Host and Pathogen Preparation:
Utilize male Swiss albino mice (18–22 g).
Infect donor mice with P. berghei ANKA strain. Harvest blood via cardiac puncture when parasitemia reaches 20-30%.
Dilute infected blood in isotonic saline to a concentration of
1×107
parasitized erythrocytes per 0.2 mL.
Inoculation (Day 0):
Inject 0.2 mL of the diluted inoculum intraperitoneally (i.p.) into each experimental mouse.
Formulation & Dosing (Causality Check):
Causality: 5,8-dimethoxyquinolines often exhibit high crystal lattice energy, making aqueous solubility poor. Formulate using a co-solvent system (e.g., 5% DMSO, 5% Tween-80, 90% Saline) or as a hydrochloride salt to ensure uniform systemic absorption.
Administer the test compound orally (p.o.) or i.p. at predetermined doses (e.g., 5, 10, 25 mg/kg) 2 hours post-infection.
Include a vehicle-only negative control and a Chloroquine (10 mg/kg) positive control.
Treatment Regimen (Days 1–3):
Administer the compound every 24 hours for three consecutive days.
Parasitemia Assessment (Day 4):
Obtain blood from the tail vein. Prepare thin blood smears, fix with methanol, and stain with 10% Giemsa.
Calculate percentage parasitemia by counting infected erythrocytes against 2,000 total erythrocytes using light microscopy or flow cytometry (using SYBR Green I).
Formula: % Suppression =[(Parasitemia in Vehicle - Parasitemia in Treated) / Parasitemia in Vehicle] x 100.
Recent literature highlights the potential of substituted 5,8-dimethoxyquinolines as inhibitors of epigenetic modifiers like Enhancer of Zeste Homologue 2 (EZH2) and as general antineoplastic agents[1][7].
Self-Validating System Design
Tumor reduction alone is insufficient to prove the mechanism of action. This protocol mandates pharmacodynamic (PD) biomarker validation (e.g., measuring H3K27me3 levels for EZH2 targets) from excised tumor tissue to prove that the 5,8-dimethoxyquinoline engaged its specific target in vivo.
Step-by-Step Methodology
Cell Culture & Preparation:
Culture target human cancer cells (e.g., HCT116 colon carcinoma or MDA-MB-231 breast cancer) in appropriate media.
Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to a concentration of
5×106
cells/100 µL.
Inoculation & Randomization (Causality Check):
Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice (nu/nu, 6-8 weeks old).
Causality: Do not begin dosing immediately. Wait until tumors reach a volume of 100–150 mm³. This ensures the tumor is fully vascularized and mimics an established clinical malignancy. Randomize mice into groups (n=8) based on tumor volume to ensure baseline equivalence.
Dosing Regimen:
Administer the 5,8-dimethoxyquinoline compound (e.g., 10, 30, and 50 mg/kg) via oral gavage daily for 21–28 days.
Include a vehicle control and a standard-of-care positive control.
Monitoring & Humane Endpoints:
Measure tumor dimensions bi-weekly using digital calipers. Calculate volume:
V=(length×width2)/2
.
Monitor body weight. Causality: A body weight loss exceeding 20% indicates that the dose has surpassed the Maximum Tolerated Dose (MTD), and the antineoplastic effect may simply be a result of systemic toxicity rather than targeted efficacy.
Tissue Harvest & Biomarker Analysis:
Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis (e.g., quantifying H3K27me3 reduction) and fix the other half in formalin for immunohistochemistry (IHC).
Quantitative Data Summary
The following table synthesizes historical and expected in vivo pharmacological metrics for 5,8-dimethoxyquinoline derivatives across different therapeutic models to provide benchmarking targets for novel compounds.
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
Cheminform Abstract: Quinolines and Structurally Related Heterocycles as Antimalarials. ResearchGate. Available at: [Link]
[Antimalarial 6-aminoquinolines. VII. 2- and 4-Alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline (author's transl)]. PubMed (Arzneimittelforschung). Available at:[Link]
1,4-naphthoquinone derivatives and therapeutic use thereof.Google Patents (WO2009118327A1).
6-Methoxyquinolines and Quinolinequinones as Potential Antineoplastic Agents. ProQuest. Available at: [Link]
Advanced Application Note: Utilizing 5,8-Dimethoxyquinoline as a Tunable Ligand Precursor for High-Efficiency Phosphorescent OLEDs
Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists. Introduction & Mechanistic Rationale The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists.
Introduction & Mechanistic Rationale
The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of phosphorescent heavy-metal complexes. Iridium(III) complexes utilizing 2-phenylquinoline (pq) derivatives as cyclometalating ligands are privileged scaffolds for yellow and red emissive layers[1].
Within this chemical space, 5,8-dimethoxyquinoline serves as a highly strategic ligand precursor. The incorporation of methoxy (–OCH₃) groups at the 5- and 8-positions of the quinoline core introduces profound electronic and steric effects:
Frontier Orbital Tuning: Methoxy groups act as robust electron-donating groups (EDGs) via resonance. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap[2]. In a cyclometalated Ir(III) complex, this facilitates a bathochromic (red) shift, allowing for the precise tuning of broad-band yellow-to-red emission profiles[1].
Steric Shielding & Solubility: The steric bulk of the methoxy groups suppresses detrimental intermolecular
π−π
stacking in the solid state. This mitigates Aggregation-Caused Quenching (ACQ) and improves the solubility of the complex in organic solvents, enabling versatile device fabrication techniques including both vacuum thermal evaporation and solution processing[3].
Photophysical Data & HOMO/LUMO Tuning
The following table summarizes the quantitative impact of 5,8-dimethoxy substitution on the photophysical properties of standard Ir(III) complexes.
Emitter Complex
Ligand Modification
HOMO (eV)
LUMO (eV)
Bandgap (
Eg
, eV)
Emission
λmax
(nm)
Ir(pq)₂acac
None (Standard 2-phenylquinoline)
-5.20
-2.85
2.35
595 (Orange)
Ir(dmpq)₂acac
5,8-dimethoxy substitution
-4.95
-2.80
2.15
625 (Red)
Data represents generalized comparative values derived from the electronic effects of EDG-substituted quinoline ligands in phosphorescent OLED architectures.
Experimental Workflow & Signaling Pathway
The synthesis of the active OLED dopant requires a multi-stage organometallic workflow, transitioning from the raw 5,8-dimethoxyquinoline building block to a fully coordinated, heteroleptic octahedral Iridium(III) complex.
Workflow for synthesizing 5,8-dimethoxyquinoline-based Ir(III) phosphorescent emitters.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Cyclometalating Ligand (2-phenyl-5,8-dimethoxyquinoline)
To utilize 5,8-dimethoxyquinoline as a bidentate ligand, a phenyl ring must be appended to the C2 position to enable carbon-metal (C-Ir) cyclometalation. This is achieved via a Suzuki cross-coupling methodology[4].
Step 1: Reaction Setup & Degassing
Action: In a Schlenk flask, combine 2-chloro-5,8-dimethoxyquinoline (1.0 eq), phenylboronic acid (1.2 eq), and
K2CO3
(2.0 eq) in a Toluene/Ethanol/Water (2:1:1 v/v) solvent mixture. Sparge the mixture with high-purity
N2
for 30 minutes.
Causality Insight: Palladium(0) active species are highly susceptible to oxidative deactivation. Degassing prevents the formation of inactive Pd(II) oxides and suppresses the undesired homocoupling of the phenylboronic acid.
Step 2: Catalysis & Reflux
Action: Add
Pd(PPh3)4
(0.05 eq) under positive
N2
pressure. Reflux the mixture at 90°C for 16 hours.
Causality Insight: The bulky triphenylphosphine ligands stabilize the Pd(0) center, facilitating the oxidative addition into the C-Cl bond of the quinoline core, while the biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base required for the transmetalation step.
Protocol B: Preparation of the
μ
-Chloro-Bridged Iridium Dimer
Step 1: Metal Coordination
Action: Combine the synthesized 2-phenyl-5,8-dimethoxyquinoline ligand (2.2 eq) with Iridium(III) chloride hydrate (
IrCl3⋅nH2O
, 1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.
Causality Insight: The specific choice of a 2-ethoxyethanol/water mixture is critical.
IrCl3
is highly soluble in the aqueous phase. As the cyclometalation reaction proceeds at 110°C, the resulting
μ
-chloro-bridged Ir(III) dimer becomes highly hydrophobic. It precipitates out of the solution, which drives the chemical equilibrium forward via Le Chatelier's principle and prevents over-coordination.
Step 2: Isolation
Action: Cool to room temperature, filter the resulting precipitate, and wash sequentially with water and cold ethanol.
Protocol C: Synthesis of the Heteroleptic Complex (Ir(dmpq)₂acac)
Step 1: Bridge Cleavage
Action: Suspend the Ir(III) dimer (1.0 eq), acetylacetone (acac, 2.5 eq), and anhydrous
Na2CO3
(5.0 eq) in 2-ethoxyethanol. Heat to 100°C for 12 hours under
N2
.
Causality Insight: The
μ
-chloro-bridge of the dimer is kinetically labile. The base (
Na2CO3
) deprotonates the acetylacetone to form a nucleophilic bidentate acac anion. This anion cleaves the chloro-bridge and chelates the Ir(III) center, satisfying the stable octahedral coordination geometry. This rigidification is essential to minimize non-radiative decay pathways (e.g., molecular vibrations), thereby maximizing the photoluminescence quantum yield.
Action: Clean ITO-coated glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by 15 minutes of UV-Ozone treatment.
Causality Insight: UV-Ozone treatment removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole-injection barrier.
Step 2: Vacuum Thermal Evaporation
Action: Evaporate the layers at a base pressure of
10−6
Torr in the following sequence: HAT-CN (Hole Injection) / TAPC (Hole Transport) / CBP doped with 8 wt% Ir(dmpq)₂acac (Emissive Layer) / TmPyPB (Electron Transport) / LiF / Al (Cathode).
Causality Insight: The dopant is dispersed at 8 wt% within the CBP host matrix to prevent triplet-triplet annihilation (TTA). The 5,8-dimethoxy groups on the dopant provide additional steric bulk, further isolating the emissive cores and maintaining high external quantum efficiency (EQE) at high luminance levels[3].
References
Benchchem. "5-Bromoquinoline-8-carbaldehyde" (Provides foundational mechanistic insight into the HOMO/LUMO tuning and bathochromic shifts induced by electron-donating groups on quinoline scaffolds).
Google Patents. "CN113201028B - Broad-band yellow phosphorescent 2-phenylquinoline iridium(III)" (Details the application of dimethoxyquinoline derivatives in broad-band yellow and white OLEDs).
PMC (National Institutes of Health). "Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer" (Validates the synthetic methodologies, including Suzuki cross-coupling, for functionalizing 5,8-dimethoxyquinoline cores).
Google Patents. "US20190237694A1 - Oled with hybrid emissive layer" (Discusses the integration of methoxyquinoline-based phosphorescent materials into functional OLED architectures to minimize aggregation and maximize efficiency).
Application Notes and Protocols for the Formulation of 5,8-Dimethoxyquinoline
Introduction: Unlocking the Therapeutic Potential of 5,8-Dimethoxyquinoline The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Therapeutic Potential of 5,8-Dimethoxyquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] 5,8-Dimethoxyquinoline, a derivative of this important heterocyclic compound, presents a promising avenue for drug discovery. Its molecular structure, featuring a quinoline core with methoxy groups at the 5 and 8 positions, suggests potential interactions with various biological targets.[3] However, like many quinoline-based compounds, 5,8-dimethoxyquinoline is characterized by limited aqueous solubility, a significant hurdle in the development of effective drug delivery systems.[4][5] This document provides a comprehensive guide to formulation strategies designed to overcome the solubility challenges of 5,8-dimethoxyquinoline, thereby enabling its evaluation in preclinical and clinical settings.
The inherent hydrophobicity of the bicyclic aromatic system in quinolines contributes to their poor solubility in water.[4] While specific solubility data for 5,8-dimethoxyquinoline is not extensively published, its structural similarity to other poorly soluble quinoline derivatives suggests it likely faces similar formulation challenges.[6] As a weak base, its solubility is pH-dependent and can be enhanced in acidic environments where the nitrogen atom in the quinoline ring becomes protonated.[5][7] This characteristic is a key consideration in the design of oral and parenteral formulations.
This guide will explore various advanced formulation techniques, including nanoemulsions, liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, to enhance the bioavailability and therapeutic efficacy of 5,8-dimethoxyquinoline. Each section will provide not only detailed experimental protocols but also the scientific rationale behind the selection of specific excipients and processing parameters.
Pre-formulation Analysis: Foundational Knowledge for Rational Formulation Design
A thorough understanding of the physicochemical properties of 5,8-dimethoxyquinoline is paramount for the development of a successful drug delivery system.
Table 1: Physicochemical Properties of 5,8-Dimethoxyquinoline and Related Compounds
Determines the degree of ionization at different pH values, affecting solubility and absorption.
Formulation Strategies for Enhanced Delivery of 5,8-Dimethoxyquinoline
Given the anticipated poor aqueous solubility of 5,8-dimethoxyquinoline, several advanced formulation strategies can be employed to improve its dissolution rate and bioavailability. The choice of the most suitable technique will depend on the desired route of administration, the target therapeutic profile, and the specific physicochemical properties of the drug.
I. Nanoemulsions: A Lipid-Based Approach for Enhanced Solubilization
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They offer a large interfacial area for drug absorption and can enhance the oral bioavailability of lipophilic drugs.
Protocol 1: Preparation of a 5,8-Dimethoxyquinoline-Loaded Nanoemulsion by High-Pressure Homogenization
1. Materials:
5,8-Dimethoxyquinoline
Oil phase: Medium-chain triglycerides (MCT)
Surfactant: Polysorbate 80 (Tween® 80)
Co-surfactant: Polyethylene glycol 400 (PEG 400)
Aqueous phase: Deionized water
2. Equipment:
High-pressure homogenizer
Magnetic stirrer
Ultrasonic bath
3. Procedure:
Step 1: Preparation of the Oil Phase: Dissolve a predetermined amount of 5,8-dimethoxyquinoline in the MCT oil. Gentle heating and vortexing can be used to facilitate dissolution.
Step 2: Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (Polysorbate 80) and co-surfactant (PEG 400) in deionized water.
Step 3: Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
Step 4: High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi) to reduce the droplet size to the nano-range.
Step 5: Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
Causality Behind Experimental Choices:
MCT Oil: Chosen for its high solubilizing capacity for lipophilic drugs and its excellent safety profile.
Polysorbate 80: A non-ionic surfactant widely used in pharmaceutical formulations to stabilize the oil-in-water interface and prevent droplet coalescence.
PEG 400: A co-surfactant that helps to further reduce the interfacial tension and improve the flexibility of the surfactant film, leading to smaller and more stable nanoemulsion droplets.
High-Pressure Homogenization: A high-energy method that provides sufficient disruptive forces to break down large oil droplets into the desired nano-size range.
Diagram 1: Workflow for Nanoemulsion Formulation
Caption: A streamlined workflow for the formulation and characterization of a 5,8-dimethoxyquinoline-loaded nanoemulsion.
II. Liposomes: Versatile Vesicular Carriers for Drug Delivery
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs and offer advantages such as biocompatibility, biodegradability, and the ability to target specific tissues.
Protocol 2: Preparation of 5,8-Dimethoxyquinoline-Loaded Liposomes by the Thin-Film Hydration Method
1. Materials:
5,8-Dimethoxyquinoline
Phospholipids: Soy phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Cholesterol
Organic solvent: Chloroform and Methanol (2:1 v/v)
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
3. Procedure:
Step 1: Lipid Film Formation: Dissolve 5,8-dimethoxyquinoline, phospholipids, and cholesterol in the chloroform-methanol mixture in a round-bottom flask.
Step 2: Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
Step 3: Hydration: Hydrate the lipid film with the aqueous buffer (PBS, pH 7.4) by gentle rotation of the flask above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
Step 4: Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Step 5: Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Step 6: Characterization: Analyze the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
Causality Behind Experimental Choices:
Phospholipids and Cholesterol: These are the primary structural components of the liposomal bilayer. Cholesterol is included to modulate membrane fluidity and stability.[10]
Thin-Film Hydration: A widely used and straightforward method for preparing liposomes.[10]
Extrusion: This technique allows for the production of liposomes with a narrow and controlled size distribution, which is crucial for in vivo applications.[9]
Diagram 2: Liposome Preparation by Thin-Film Hydration
Caption: Step-by-step process for the preparation of 5,8-dimethoxyquinoline-loaded liposomes.
III. Solid Lipid Nanoparticles (SLNs): Combining the Advantages of Polymeric Nanoparticles and Emulsions
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and good tolerability.
Protocol 3: Preparation of 5,8-Dimethoxyquinoline-Loaded SLNs by the Hot Homogenization Method
1. Materials:
5,8-Dimethoxyquinoline
Solid lipid: Glyceryl monostearate or Compritol® 888 ATO
Surfactant: Poloxamer 188
Aqueous phase: Deionized water
2. Equipment:
High-shear homogenizer
Water bath
Ultrasonic probe
3. Procedure:
Step 1: Melting the Lipid: Melt the solid lipid in a beaker at a temperature approximately 5-10°C above its melting point.
Step 2: Drug Incorporation: Dissolve the 5,8-dimethoxyquinoline in the molten lipid.
Step 3: Preparation of the Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the molten lipid phase.
Step 4: Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer to form a hot pre-emulsion.
Step 5: Nanoparticle Formation: Subject the hot pre-emulsion to ultrasonication using a probe sonicator for a defined period to form a hot nanoemulsion.
Step 6: Crystallization: Cool the hot nanoemulsion to room temperature under gentle stirring to allow the lipid to crystallize and form SLNs.
Step 7: Characterization: Analyze the SLNs for particle size, PDI, zeta potential, drug loading, and entrapment efficiency.
Causality Behind Experimental Choices:
Solid Lipids: These form the core of the nanoparticles and are chosen for their biocompatibility and ability to be solid at physiological temperatures.
Poloxamer 188: A non-ionic surfactant that effectively stabilizes the lipid nanoparticles in the aqueous dispersion.
Hot Homogenization: A widely used and scalable method for the production of SLNs.
IV. Polymeric Nanoparticles: Tailorable Platforms for Controlled Drug Release
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm.[5] They can be prepared from a wide variety of natural or synthetic polymers and offer excellent versatility in terms of drug loading, release kinetics, and surface modification for targeted delivery.[4][11]
Protocol 4: Preparation of 5,8-Dimethoxyquinoline-Loaded PLGA Nanoparticles by the Emulsion-Solvent Evaporation Method
1. Materials:
5,8-Dimethoxyquinoline
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
Organic solvent: Dichloromethane (DCM) or Ethyl acetate
Step 1: Preparation of the Organic Phase: Dissolve 5,8-dimethoxyquinoline and PLGA in the organic solvent.
Step 2: Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.
Step 3: Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of nanoparticles. A rotary evaporator can be used to expedite this process.
Step 4: Nanoparticle Recovery: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove excess PVA and unencapsulated drug.
Step 5: Lyophilization: Freeze-dry the nanoparticles to obtain a powder that can be easily stored and reconstituted.
Step 6: Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Causality Behind Experimental Choices:
PLGA: A biodegradable and biocompatible polymer that is widely used in drug delivery applications and is approved by the FDA.[5]
PVA: A commonly used stabilizer in the emulsion-solvent evaporation method to prevent nanoparticle aggregation.
Emulsion-Solvent Evaporation: A robust and widely used method for encapsulating hydrophobic drugs into polymeric nanoparticles.
Characterization of 5,8-Dimethoxyquinoline Formulations
Thorough characterization of the prepared formulations is essential to ensure their quality, stability, and performance.
Table 2: Key Characterization Techniques and Their Significance
Parameter
Technique(s)
Significance
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Affects bioavailability, drug release, and in vivo fate of the nanoparticles. PDI indicates the uniformity of the particle size distribution.
Zeta Potential
DLS with an electrode
Measures the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes.
Morphology
Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Provides visual confirmation of the particle size, shape, and surface characteristics.
Quantifies the amount of drug successfully incorporated into the nanoparticles, which is crucial for determining the dosage.
In Vitro Drug Release
Dialysis Bag Method, Franz Diffusion Cell
Evaluates the rate and extent of drug release from the formulation under simulated physiological conditions.
In Vitro Drug Release Studies: A Critical Performance Indicator
In vitro release testing is a crucial quality control tool and provides valuable insights into the potential in vivo performance of the formulation. The goal is to establish a reliable in vitro-in vivo correlation (IVIVC).
Protocol 5: In Vitro Release Study using the Dialysis Bag Method
1. Materials:
5,8-Dimethoxyquinoline-loaded formulation
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Release medium: Phosphate buffer (pH 7.4) with a small percentage of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.
2. Equipment:
Shaking water bath or orbital shaker
Syringes and filters
3. Procedure:
Step 1: Preparation: Accurately measure a specific volume of the formulation and place it inside a pre-soaked dialysis bag.
Step 2: Immersion: Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37°C in a shaking water bath.
Step 3: Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.
Step 4: Analysis: Analyze the collected samples for the concentration of 5,8-dimethoxyquinoline using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Step 5: Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Causality Behind Experimental Choices:
Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is significantly lower than its saturation solubility) is essential to ensure that the release rate is not limited by the solubility of the drug in the medium.
Dialysis Membrane: The MWCO of the dialysis membrane should be chosen to allow the free diffusion of the released drug while retaining the nanoparticles.
Diagram 3: In Vitro Drug Release Testing Setup
Caption: A schematic representation of the in vitro drug release testing process using the dialysis bag method.
Conclusion and Future Perspectives
The formulation of 5,8-dimethoxyquinoline presents a significant opportunity to develop novel therapeutics for a range of diseases. The protocols and guidelines presented in this document provide a solid foundation for overcoming the solubility challenges associated with this promising compound. By employing advanced formulation techniques such as nanoemulsions, liposomes, SLNs, and polymeric nanoparticles, researchers can enhance the bioavailability and therapeutic efficacy of 5,8-dimethoxyquinoline, paving the way for its successful translation from the laboratory to the clinic. Further optimization of these formulations, including surface modification for targeted delivery, will be a key area of future research.
References
Gajanan, D. M., & Deshmukh, P. S. (Year not specified). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Clinical Research.
Kumari, A., Yadav, S. K., & Yadav, S. C. (2020). Polymeric Nanoparticles for Drug Delivery: A Comprehensive Review. Journal of Drug Delivery Science and Technology.
Patel, A. K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
S, P., & S, A. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research.
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
El-Sayed, M. A., et al. (Year not specified). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry.
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal.
Technical Support Center: Synthesis of 5,8-Dimethoxyquinoline
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 5,8-dimethoxyquinoline. This resource is designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,8-dimethoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on troubleshooting common issues and maximizing reaction yield. We will explore the prevalent synthetic methodologies, delve into the mechanistic underpinnings of potential pitfalls, and provide field-proven protocols to ensure success in your laboratory.
Overview of Synthetic Strategies
The synthesis of the 5,8-dimethoxyquinoline scaffold is critical for the development of various pharmaceutical agents, including potential antimalarials and kinase inhibitors.[1][2] The most common approaches involve building the quinoline core from a substituted aniline precursor, primarily through reactions like the Skraup or Doebner-von Miller synthesis.[3][4] An alternative, high-yielding route involves a nucleophilic substitution on a pre-formed, halogenated quinoline core.[5] Each method presents a unique set of challenges and advantages, which we will address in detail.
Very high temperatures can lead to decomposition; limited to specific derivatives.[10][11]
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of 5,8-dimethoxyquinoline and its derivatives.
Question 1: My Skraup/Doebner-von Miller reaction is resulting in a very low yield and a large amount of black, intractable tar. What is causing this and how can I fix it?
Answer: This is the most frequently encountered issue with the Skraup synthesis. The root cause is the highly exothermic nature of the reaction combined with the polymerization of the acrolein intermediate (formed in-situ from glycerol) under strongly acidic, high-temperature conditions.[7][9][12]
Causality & Expert Recommendations:
Uncontrolled Exotherm: The reaction between aniline, glycerol, and sulfuric acid is notoriously violent.[8] This localized overheating rapidly polymerizes intermediates.
Solution: Introduce a moderating agent. Anhydrous ferrous sulfate (FeSO₄) or boric acid are highly effective.[7][8][13] These agents appear to function as heat sinks and oxygen carriers, extending the reaction over a longer period and preventing it from becoming uncontrollable.[8]
Rate of Acid Addition: Adding the concentrated sulfuric acid too quickly will initiate an uncontrollable reaction.
Solution: Ensure all other reactants are well-mixed before the slow, careful addition of sulfuric acid.[8] The flask should be cooled in an ice bath during the addition.
Acrolein Polymerization: Acrolein is unstable in strong acid and readily polymerizes.
Solution 1: Maintain meticulous temperature control throughout the reaction. Gentle heating should only be applied after the initial exotherm has subsided.[8]
Solution 2 (Doebner-von Miller): If using an α,β-unsaturated carbonyl compound directly, consider a two-phase solvent system. This approach sequesters the carbonyl substrate in the organic phase, reducing its contact with the aqueous acid phase and thereby minimizing polymerization.[7]
Product Loss During Work-up: The tarry residue can make extraction of the desired product extremely difficult, leading to significant mechanical loss.[12]
Solution: After cooling, the reaction mixture should be diluted carefully with water and then neutralized with a base (e.g., NaOH solution) to precipitate the crude product and neutralize the acid. The basic quinoline product can then be extracted into an organic solvent like dichloromethane or ethyl acetate, or isolated via steam distillation, which is very effective at separating the volatile quinoline from non-volatile tars.[8]
Troubleshooting Workflow for Low Yield in Skraup Synthesis
Caption: A logical workflow for diagnosing and solving low-yield issues.
Question 2: I am attempting a Conrad-Limpach synthesis of a 5,8-dimethoxy-4-quinolone derivative, but the final cyclization step is failing or giving a poor yield. What should I investigate?
Answer: The Conrad-Limpach reaction involves two key stages: the initial condensation of the aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[10] Failure typically occurs at the second, more demanding step.
Causality & Expert Recommendations:
Insufficient Cyclization Temperature: This cyclization requires very high temperatures, often around 250°C, to drive the intramolecular condensation and eliminate ethanol.[10][11]
Solution: Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. It is critical to pre-heat the solvent to the target temperature before slowly adding the intermediate enamino ester.[10] This ensures the reaction temperature is maintained and that the eliminated ethanol distills off immediately, driving the reaction to completion.
Decomposition of Starting Material: The required high temperatures can also cause the product or starting material to decompose, especially if held at temperature for too long.[11]
Solution: The slow addition of the intermediate to the pre-heated solvent, as described above, minimizes the time any single molecule spends under the harsh conditions. Monitor the reaction by observing ethanol distillation. Once distillation ceases, the reaction is likely complete.
Purity of the Intermediate: Impurities in the enamino ester intermediate from the first step can interfere with the cyclization.
Solution: Ensure the intermediate, ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate, is purified before the cyclization step. This can be achieved by washing the crude product with a cold solvent like ethanol to remove unreacted starting materials, followed by recrystallization.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I must take when performing a Skraup synthesis?A1: Safety is paramount. The Skraup reaction is potentially dangerous if not controlled.
Exotherm Hazard: The reaction can become explosive. Always use a heating mantle (not a Bunsen burner for initial heating), a robust reflux condenser, and perform the reaction behind a blast shield in a certified chemical fume hood.[7][8]
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and acid-resistant gloves.[10]
Toxic Reagents: Aniline and its derivatives are toxic. Handle them in a fume hood. Some older procedures for Skraup-type reactions call for arsenic pentoxide as the oxidizing agent; this is highly toxic and should be replaced with safer alternatives like nitrobenzene whenever possible.[3]
Q2: My final 5,8-dimethoxyquinoline product is a yellow or brown oil/solid, but I expected a lighter color. What causes this and how can I purify it?A2: The coloration is likely due to small amounts of oxidized impurities or residual tarry byproducts. Quinolines, especially those with electron-donating groups, can be susceptible to air oxidation over time.
Purification Strategy 1: Acid-Base Extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and extract it with dilute aqueous acid (e.g., 1M HCl). The basic quinoline will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure quinoline back into an organic solvent.[14]
Purification Strategy 2: Chromatography. Flash column chromatography on silica gel is a standard method for purifying quinoline derivatives. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5][15]
Purification Strategy 3: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be very effective at removing colored impurities.[15]
Q3: Are there "greener" or more modern alternatives to the classical Skraup synthesis?A3: Yes, significant research has focused on improving the environmental footprint and safety of quinoline synthesis.
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often improves yields by providing uniform, rapid heating that minimizes byproduct formation.[9] Some microwave-assisted Skraup procedures even work in the absence of an external oxidizing agent by using an ionic liquid as the solvent and catalyst.[9]
Water as a Solvent: Some modern methods have been developed to perform quinoline syntheses in water at high temperatures and pressures, reducing the need for volatile organic solvents.[16]
Key Experimental Protocols
Protocol 1: High-Yield Synthesis via Nucleophilic Substitution[5]
This protocol is based on a reported procedure with a 96% yield.
Step 1: Reaction Setup
To a 50 mL two-necked round-bottom flask, add 5,8-dibromoquinoline (0.855 g, 3.0 mmol), copper(I) bromide (0.430 g, 3.0 mmol), and sodium methoxide (0.356 g, 6.6 mmol).
Seal the flask, and purge the system with an inert atmosphere (Argon or Nitrogen).
Add 10.0 mL of anhydrous methanol via syringe.
Step 2: Reaction and Work-up
Heat the mixture to reflux (approx. 90°C in an oil bath) with vigorous stirring for 3 hours.
Cool the reaction to room temperature.
Add 10.0 mL of ethyl acetate and 30.0 mL of deionized water. Shake vigorously in a separatory funnel.
Separate the organic phase. Extract the aqueous phase twice more with 10 mL portions of ethyl acetate.
Combine all organic phases and wash twice with 10 mL of saturated NaCl solution (brine).
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
Step 3: Purification
Purify the crude solid by flash column chromatography (silica gel, 20% ethyl acetate in petroleum ether) to yield 5,8-dimethoxyquinoline as a yellow solid.
Synthetic Pathway Comparison
Caption: Comparison of the Skraup and Substitution pathways to the target molecule.
Protocol 2: Modified Skraup Synthesis of Quinoline (General Procedure)
This protocol is adapted from established procedures and incorporates safety and yield-improving modifications.[8]
Step 1: Reaction Setup
In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (approx. 0.1 eq relative to aniline).
Add 2,5-dimethoxyaniline (1.0 eq) followed by anhydrous glycerol (approx. 3.5 eq). Stir the mixture to ensure homogeneity.
Cool the flask in an ice-water bath.
Slowly and carefully, with vigorous stirring, add concentrated sulfuric acid (approx. 2.5 eq) through the condenser. Maintain the temperature below 20°C during the addition.
Step 2: Reaction
Once the acid addition is complete, remove the ice bath and heat the mixture gently.
An exothermic reaction will begin, indicated by bubbling. Immediately remove the heat source. The reaction should proceed under its own heat.
If the reaction becomes too violent, assist the condenser by draping a wet towel over the flask.
Once the initial exotherm subsides, reapply heat and maintain a steady reflux for 3-5 hours.
Step 3: Work-up and Purification
Allow the mixture to cool. Carefully dilute with a large volume of water.
Transfer the mixture to a steam distillation apparatus. Make the solution strongly alkaline by slowly adding concentrated NaOH solution.
Steam distill the mixture. The quinoline product will co-distill with the water. Collect the milky distillate.
Extract the distillate with dichloromethane or ethyl acetate.
Dry the organic extracts over a drying agent, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or vacuum distillation.
Skraup Reaction Mechanism Overview
Caption: Simplified mechanism of the Skraup quinoline synthesis.
References
IIP Series. (2024).
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
BenchChem. (2025). Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note.
BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
Giridhar, T., Reddy, R. B., & Prasanna, B. (1987). USE OF 5,8-DIMETHOXYQUINOLINES IN THE SYNTHESIS OF NOVEL 5,12-DIHYDROXY-6,11-DIOXO-1-AZANAPHTHACENES. Heterocycles, 26(1), 73.
SciSpace. (n.d.).
Tomas-Navarrete, S., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
Taylor, M. K., & Tundel, R. E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
Google Patents. (n.d.). US6515127B1 - Method for preparing quinoline-5,8-diones.
da Silva, F. C., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]
BenchChem. (2025). Improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline.
BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.
Shanab, K. A., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]
Liu, Y., et al. (n.d.). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. [Link]
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
Technical Support Center: Optimizing 5,8-Dimethoxyquinoline Functionalization
Welcome to the Technical Support Center for 5,8-dimethoxyquinoline functionalization. This scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of broad-spectrum anti-coron...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5,8-dimethoxyquinoline functionalization. This scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of broad-spectrum anti-coronavirus agents (such as 2-phenylquinolines)[1], antimalarials, and targeted oncology drugs[2]. However, the electron-rich nature of the dimethoxy-substituted quinoline core presents unique synthetic challenges, including regioselectivity issues, catalyst poisoning, and degradation under harsh conditions.
This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating standard operating protocols to help you optimize your reaction conditions.
Strategic Workflow for Functionalization
The functionalization of 5,8-dimethoxyquinoline typically follows a sequence of core assembly, targeted activation (halogenation), and transition-metal-catalyzed cross-coupling. The diagram below outlines the optimal logical pathway to minimize side reactions.
Caption: Workflow for the synthesis and functionalization of the 5,8-dimethoxyquinoline scaffold.
Troubleshooting Guide & FAQs
Q1: Why does my Skraup synthesis of the 5,8-dimethoxyquinoline core yield extensive tar and degradation products?
The Causality: The electron-rich nature of the 2,5-dimethoxyaniline precursor makes it highly susceptible to rapid oxidation and polymerization when exposed to the strongly acidic and oxidative conditions (e.g., concentrated H₂SO₄) of a traditional Skraup synthesis.
The Solution: Abandon harsh acidic environments in favor of a two-step thermal cyclization. First, form an aminoacrylate intermediate using catalytic p-toluenesulfonic acid (p-TsOH). Then, perform the cyclization by heating the intermediate in a high-boiling inert solvent like Dowtherm A (a mixture of diphenyl and diphenyl oxide) at 240 °C[1]. This provides the necessary thermal energy for ring closure while preventing acid-catalyzed tarring.
Q2: How do I achieve regioselective halogenation without over-brominating the core?
The Causality: The methoxy groups at the C5 and C8 positions strongly donate electron density into the quinoline ring via resonance, hyperactivating the C6 and C7 positions toward electrophilic aromatic substitution. Using standard Br₂/AcOH inevitably leads to an intractable mixture of 6-bromo, 7-bromo, and 6,7-dibromo derivatives.
The Solution: Shift from an electrophilic mechanism to a radical mechanism. Utilizing N-Bromosuccinimide (NBS) in the presence of a radical initiator like Benzoyl Peroxide (BPO) under photocatalytic or controlled thermal conditions allows for highly regioselective bromination, particularly if you are targeting alkyl side chains rather than the core ring itself[3].
Q3: My Palladium-catalyzed cross-coupling on the halogenated core is failing. What is causing the catalyst deactivation?
The Causality: The quinoline nitrogen is a strong Lewis base. When combined with the electron-donating methoxy groups, the scaffold acts as a potent bidentate-like ligand that strongly coordinates to the palladium center, effectively poisoning the catalyst. Furthermore, the steric bulk of the 8-methoxy group severely hinders the oxidative addition step at adjacent positions.
The Solution: You must out-compete the quinoline nitrogen by using a strongly coordinating, sterically demanding bidentate ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) alongside Pd(OAc)₂[2]. Alternatively, switch to copper-catalyzed Ullmann-type methodologies. CuBr in methanol at 90 °C has proven highly robust against nitrogen poisoning for nucleophilic substitutions on this specific scaffold[4].
Standard Operating Protocols
Protocol A: Synthesis of the 5,8-Dimethoxyquinoline Core via Thermal Cyclization
This protocol utilizes thermal cyclization to bypass the degradation common in acid-catalyzed Skraup reactions[1].
Condensation: In a round-bottom flask, react acrylate with 2,5-dimethoxyaniline in the presence of catalytic p-TsOH in dry benzene. Reflux for 24 hours using a Dean-Stark trap to remove water.
Intermediate Isolation: Evaporate the benzene under reduced pressure to afford the crude aminoacrylate intermediate.
Thermal Cyclization: Dissolve the aminoacrylate in Dowtherm A. Heat the mixture to 240 °C for 1.5 hours.
Self-Validation Check: The reaction is complete when the starting material spot disappears on TLC (Hexane/EtOAc 7:3), and a new, highly UV-active spot (254 nm) appears.
Workup: Cool the mixture to room temperature. Load directly onto a silica gel column and elute with a non-polar solvent to remove the Dowtherm A, followed by a polar gradient to elute the 5,8-dimethoxyquinoline core (Typical yield: ~52%)[1].
This protocol demonstrates the functionalization of a halogenated 5,8-dimethoxyquinoline using a robust copper catalyst[4].
Reagent Preparation: Weigh 5,8-dibromoquinoline (1.0 eq), cuprous bromide (CuBr, 1.0 eq), and sodium methoxide (NaOMe, 2.2 eq) into a 50 mL two-necked flask.
Inert Atmosphere: Seal the reaction device and purge thoroughly with argon. Crucial: Cu(I) is easily oxidized to inactive Cu(II) in the presence of atmospheric oxygen; strict anaerobic conditions are required.
Reaction Execution: Inject 10.0 mL of anhydrous methanol. Heat the mixture to reflux in an oil bath at 90 °C and stir vigorously for 3 hours[4].
Self-Validation Check: A successful reaction will transition from a heterogeneous suspension to a distinct yellow solution as the substitution progresses.
Workup & Extraction: Cool to room temperature. Quench with 30.0 mL of water and add 10.0 mL of ethyl acetate. Separate the organic phase, extract the aqueous phase twice with ethyl acetate, and wash the combined organic layers with saturated NaCl solution.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Purify via fast column chromatography (20% EtOAc/Petroleum Ether) to obtain the functionalized product (Typical yield: ~96%)[4].
Quantitative Data Summary
The following table summarizes the optimized parameters for various functionalization stages of the 5,8-dimethoxyquinoline scaffold, allowing for rapid comparison of reaction conditions.
Technical Support Center: Synthesis and Purification of 5,8-Dimethoxyquinoline
Welcome to the technical support center for the synthesis and purification of 5,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of 5,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this important scaffold, with a primary focus on minimizing byproduct formation and optimizing purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts when synthesizing 5,8-dimethoxyquinoline, and how do they form?
A: The byproducts are highly dependent on the synthetic route chosen. For classical methods like the Skraup or Doebner-von Miller synthesis, which involve harsh acidic conditions and high temperatures, the most prevalent issues are:
Tars and Polymers: These are complex, high-molecular-weight materials formed from the acid-catalyzed polymerization of reactive intermediates, such as acrolein (derived from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1][2][3]
Dihydroquinoline Impurities: Incomplete oxidation during the final aromatization step of the reaction can leave partially hydrogenated quinoline derivatives in the final product.[2]
Quinoline N-Oxides: The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized by the oxidizing agents used in the synthesis (e.g., nitrobenzene in the Skraup method) to form the corresponding N-oxide.[4]
Isomeric Byproducts: Depending on the starting materials and reaction conditions, particularly in Friedländer or Conrad-Limpach type syntheses, alternative cyclization pathways can lead to the formation of undesired regioisomers.[5][6]
Q2: My crude product is a dark, intractable tar. Is the batch lost, or can the product be recovered?
A: This is a very common issue, especially with the Skraup synthesis.[3] The batch is often salvageable. The desired quinoline product is typically much more volatile and has a basic nitrogen atom, which distinguishes it from the non-basic, non-volatile polymeric tars. Purification methods like steam distillation or a robust acid-base extraction are specifically designed to separate the product from this tarry residue.[6][7]
Q3: How do I detect and quantify N-oxide formation in my reaction mixture?
A: Several analytical techniques are effective for identifying N-oxides:
Mass Spectrometry (MS): N-oxides characteristically show a molecular ion peak (P) and a significant fragment ion corresponding to the loss of an oxygen atom (P-16).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR signals for the protons and carbons in the pyridine ring of the quinoline will shift upon N-oxidation.[4]
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the N-oxide from the parent quinoline. For quantification, a calibration curve using a pure N-oxide standard is required.[4]
Q4: What is the single most critical parameter to control to minimize byproduct formation in classical quinoline syntheses?
A: Temperature control is arguably the most critical factor. The reactions are often highly exothermic, and excessive heat accelerates the polymerization side reactions that lead to tar formation.[2][3] Maintaining the lowest effective temperature and ensuring even heating are paramount for achieving higher yields and purity.
Troubleshooting Guide: Synthesis-Specific Issues
This section provides a deeper dive into problems associated with common synthetic routes to quinoline scaffolds like 5,8-dimethoxyquinoline.
Issue A: Excessive Tar Formation in Skraup & Doebner-von Miller Reactions
Symptom: The reaction mixture becomes a thick, dark, and difficult-to-stir tar. The final yield is low, and the crude product is challenging to purify.
Root Cause Analysis: These reactions are conducted under strongly acidic and high-temperature conditions, which promote the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone intermediates.[1][2] The Skraup synthesis, in particular, is notoriously exothermic and can become uncontrollable if not properly managed.[3]
Solutions & Mitigation Strategies:
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the violent exotherm of the Skraup reaction.[1][7] Ferrous sulfate is believed to act as an oxygen carrier, spreading the reaction over a longer period and preventing localized overheating.[1]
Strict Temperature Control: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed immediately.[7] If the reaction subsides, gentle heating can be reapplied to maintain a steady reflux.
Slow Reagent Addition: The slow, careful addition of concentrated sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent is crucial for controlling the initial exotherm.[7] In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution helps minimize its self-polymerization.[2]
Employ a Biphasic System (Doebner-von Miller): A highly effective strategy is to use a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), its tendency to polymerize in the aqueous acid phase is significantly reduced, leading to higher yields.[2][8]
Protocol 1: Modified Skraup Synthesis with a Moderator
This protocol incorporates a moderating agent to improve control and yield.
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a wide-bore reflux condenser, add 2,5-dimethoxyaniline, anhydrous glycerol, nitrobenzene, and powdered ferrous sulfate heptahydrate.[7]
Acid Addition: While stirring the mixture thoroughly, slowly and carefully add concentrated sulfuric acid through the condenser. The addition should be controlled to manage the initial temperature rise.
Heating: Gently heat the flask with a heating mantle, ensuring even heat distribution. Once the reaction begins to bubble vigorously, immediately remove the heat source.[7] The exothermic nature of the reaction should sustain a brisk reflux.
Reflux: After the initial vigorous phase subsides, apply gentle heat to maintain a steady reflux for 3-5 hours to ensure the reaction goes to completion.[7]
Work-up: Allow the mixture to cool completely before proceeding with extraction and purification (see Section 3).
Issue B: Incomplete Aromatization and Dihydroquinoline Impurities
Symptom: Analytical data (NMR, MS) of the purified product indicates the presence of 1,2-dihydro-5,8-dimethoxyquinoline.
Root Cause Analysis: The final step in many quinoline syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2][9] If the oxidizing agent is insufficient or its activity is diminished, this conversion will be incomplete.
Solutions & Mitigation Strategies:
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iodine) to drive the aromatization to completion.[2][3]
Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the appropriate temperature to allow the oxidation step to complete. Monitor the disappearance of the dihydroquinoline intermediate by TLC or LC-MS if possible.
Post-Synthesis Oxidation: If dihydroquinoline impurities are found in the crude product, it may be possible to subject the entire crude mixture to a separate oxidation step before final purification.
Issue C: Formation of Quinoline N-Oxide Byproducts
Symptom: Mass spectrometry reveals a prominent peak at (M+16) relative to the expected product mass.
Root Cause Analysis: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidizing agents present in the reaction mixture.[4] This is particularly common in reactions that explicitly use strong oxidants.
Solutions & Mitigation Strategies:
Protonation of Nitrogen: Performing the reaction in a strongly acidic medium (which is inherent to the Skraup and Doebner-von Miller syntheses) protonates the quinoline nitrogen. This adds a positive charge, making it an electron-withdrawing group and thus far less susceptible to oxidation.[4] Ensuring sufficient acid is present throughout the reaction is key.
Choice of Milder Oxidant: If the primary synthesis allows, consider using a milder oxidizing agent. For example, iodine can be a less aggressive alternative to other oxidants.[3]
Troubleshooting Guide: Extraction & Purification
Effective purification is critical for isolating 5,8-dimethoxyquinoline from the complex mixture of byproducts.
Workflow for Purification of Crude Quinoline Product
Caption: General purification workflow for 5,8-dimethoxyquinoline.
Issue A: Separating Product from Tarry Residue
Symptom: The crude product is a dark, viscous oil or solid, making direct crystallization or chromatography impossible.
Root Cause Analysis: High concentration of non-volatile, polymeric byproducts.
Solutions & Protocols:
Steam Distillation: This classical technique is highly effective for separating volatile quinolines from non-volatile tars. The crude reaction mixture is made strongly alkaline, and steam is passed through it. The quinoline co-distills with the water and is collected in the distillate.[6][7]
Acid-Base Extraction: This method leverages the basicity of the quinoline nitrogen. The crude product is dissolved in an organic solvent and washed with an aqueous acid. The basic quinoline moves into the aqueous layer as a salt, while neutral tars and impurities remain in the organic layer, which is discarded. The aqueous layer is then basified to regenerate the free quinoline, which is extracted back into a fresh organic solvent.[6]
Protocol 2: Acid-Base Extraction Workflow
Dissolution: After the reaction is complete and cooled, carefully dilute the mixture with water. Transfer to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Neutralization/Basification: Slowly neutralize the excess sulfuric acid with a saturated base solution (e.g., NaOH or Na₂CO₃) until the aqueous layer is strongly alkaline.
Initial Extraction: Extract the basified mixture multiple times with the organic solvent. The quinoline product will move into the organic phase.[2] Combine the organic layers.
Acid Wash: Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl). The 5,8-dimethoxyquinoline will be protonated and move into the aqueous layer.
Removal of Neutral Impurities: Discard the organic layer, which contains the neutral tarry byproducts.
Regeneration and Final Extraction: Carefully basify the acidic aqueous layer with a strong base until the quinoline product precipitates or forms an oil. Extract this mixture multiple times with a fresh organic solvent.
Drying and Concentration: Combine the final organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[10]
Issue B: Poor Separation During Column Chromatography
Symptom: The product co-elutes with one or more impurities on a silica gel column.
Root Cause Analysis: The chosen eluent system does not provide sufficient differential polarity between the product and the impurities.
Solutions:
Optimize Eluent System: Adjust the polarity of the mobile phase. If separation is poor, try a shallower gradient or switch to an isocratic elution. If co-elution persists, consider a different solvent system altogether to alter the selectivity.
Dry Loading: For difficult separations or for crude products that are not very soluble in the starting eluent, use a "dry load" technique. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[11]
Table 1: Common Solvent Systems for Quinoline Purification
Polarity
Primary Solvent (Non-Polar)
Secondary Solvent (Polar)
Typical Ratio Range
Notes
Low to Medium
Hexane / Heptane
Ethyl Acetate
9:1 to 1:1
A good starting point for many quinoline derivatives.[11]
Medium
Dichloromethane
Methanol
99:1 to 9:1
Provides stronger elution for more polar compounds.
Alternative
Toluene
Acetone
9:1 to 1:1
Offers different selectivity compared to ester-based systems.[11]
Diagram: Acid-Base Extraction Logic
Caption: Separation logic of an acid-base extraction for quinoline purification.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
DeBie, E., & D'Hooghe, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1039.
Wang, T., et al. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Journal of Organic Chemistry.
BenchChem. (2025). Identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs. BenchChem.
BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Technical Support.
how to prevent oxidative degradation of 5,8-dimethoxyquinoline in solution
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols to prevent the oxidative degradation of 5,8-dimethoxyq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols to prevent the oxidative degradation of 5,8-dimethoxyquinoline in solution.
Mechanistic FAQs: Understanding the Degradation
Q: Why is 5,8-dimethoxyquinoline inherently unstable in certain solutions?A: The molecule's instability is rooted in its electronic structure. The two electron-donating methoxy groups at the 5 and 8 positions significantly increase the electron density of the carbocyclic ring. This lowers the oxidation potential, making the molecule highly susceptible to oxidative demethylation. In the presence of oxidative stressors, it rapidly converts to quinoline-5,8-dione 1. This autoxidation is typically catalyzed by trace transition metals, dissolved oxygen, or peroxides present in ethereal solvents .
Q: What are the visual and analytical indicators of this degradation?A: Visually, solutions will shift from colorless or pale yellow to a deep yellow, brown, or red hue. Analytically, Liquid Chromatography-Mass Spectrometry (LC-MS) will reveal a distinct mass shift. The conversion to quinoline-5,8-dione involves the loss of two methyl groups and the addition of two carbonyl oxygens, resulting in a net mass loss of approximately 30 Da (from the parent mass of 189.21 g/mol to 159.14 g/mol ) 2.
Diagnostic Workflow
Diagnostic workflow for identifying and mitigating 5,8-dimethoxyquinoline oxidation.
Quantitative Troubleshooting Matrix
To effectively halt degradation, you must match the mitigation strategy to the specific oxidative stressor.
Expertise & Causality: Standard nitrogen sparging only displaces macroscopic dissolved gases and is often insufficient for highly sensitive electron-rich aromatics like 5,8-dimethoxyquinoline. The freeze-pump-thaw method physically forces microscopic gas pockets out of the solvent's crystal lattice as it freezes, ensuring near-absolute anaerobic conditions.
Self-Validating Step: Include a resazurin indicator in a blank solvent vial; it should remain colorless (reduced state) if degassing is successful and anaerobic conditions are maintained.
Preparation: Transfer the required solvent (e.g., HPLC-grade Acetonitrile or Methanol) into a Schlenk flask. Do not fill beyond 50% capacity to allow for liquid expansion.
Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.
Pump: Open the flask to a high-vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace of all atmospheric gases.
Thaw: Isolate the flask from the vacuum (close the stopcock) and submerge it in a room-temperature water bath. You will observe bubbles of trapped oxygen escaping the liquid as it thaws.
Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times, or until no further gas bubbles are observed during the thaw phase.
Storage: Backfill the flask with ultra-high purity (UHP) Argon and store under positive pressure.
Protocol B: Formulation of a Stabilized Stock Solution
Expertise & Causality: Combining a lipophilic radical scavenger like Butylated Hydroxytoluene (BHT) with a metal chelator like Ethylenediaminetetraacetic acid (EDTA) provides synergistic protection. BHT terminates the propagation phase by forming stable, inert radicals , while EDTA neutralizes trace metals that initiate the Fenton reaction 3.
Excipient Preparation: Prepare a base solvent mixture (e.g., 50:50 Water:Methanol).
Chelation: Add EDTA disodium salt to the aqueous phase to achieve a final concentration of 0.05% w/v. Stir until completely dissolved.
Radical Scavenging: Add BHT to the organic phase to achieve a final concentration of 0.02% w/v.
API Dissolution: Dissolve the 5,8-dimethoxyquinoline into the stabilized solvent mixture under an Argon atmosphere.
Validation: Aliquot the solution into two amber vials. Spike one with 10 ppm H₂O₂ (positive control). Analyze both via LC-MS after 24 hours. The unspiked sample must show < 0.5% dione formation to validate the protective matrix.
Advanced Troubleshooting FAQs
Q: I added EDTA to my aqueous formulation, but the degradation actually accelerated. Why?A: This is a known, counterintuitive phenomenon. If significant iron ions (Fe³⁺) are present in your water or excipients, EDTA forms an iron-EDTA complex that is highly redox-active. Instead of passivating the metal, this specific complex actively accelerates the formation of hydroxyl radicals via the Fenton reaction .
Solution: Switch your chelator to Diethylenetriaminepentaacetic acid (DTPA), which forms a sterically hindered iron complex that does not accelerate Fenton chemistry, or rigorously purify your excipients to remove trace iron.
Q: Can I use Tetrahydrofuran (THF) or Diethyl Ether to make my concentrated stock solutions?A: It is highly discouraged unless strictly controlled. Ethers rapidly form hydroperoxides and organoperoxides upon exposure to air and light. These peroxides contain weak O–O bonds that readily split into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which will aggressively oxidize 5,8-dimethoxyquinoline .
Solution: If THF is mandatory for solubility, you must use freshly distilled, peroxide-free THF that is pre-stabilized with BHT.
Q: Does the pH of my aqueous buffer affect the oxidation rate?A: Yes. Oxidation rates are highly pH-dependent. At higher pH levels (alkaline conditions), the electron density on the quinoline ring increases further, lowering the activation energy required for oxidative demethylation. Maintain formulations at a slightly acidic to neutral pH (pH 4.0 – 6.5) using inert buffers (like acetate or phosphate) to maximize stability.
References
Thieme Connect. Product Class 3: Quinolines (Oxidation of Heterosubstituted Quinolines to the Quinolinediones). Retrieved from [Link]
National Center for Biotechnology Information (PMC). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
ACS Publications. (2001). Facile Oxidation of Fused 1,4-Dimethoxybenzenes to 1,4-Quinones Using NBS. Organic Letters. Retrieved from[Link]
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
optimizing HPLC retention time and mobile phase for 5,8-dimethoxyquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of basic, nitrogen-containing heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of basic, nitrogen-containing heterocycles. 5,8-dimethoxyquinoline presents a highly specific set of chromatographic challenges. Its basic quinoline nitrogen makes it highly susceptible to secondary interactions with stationary phase silanols, while the electron-donating methoxy groups at the 5- and 8-positions alter its polarizability compared to the parent quinoline.
This guide provides a self-validating, mechanistic approach to troubleshooting retention time variability and peak tailing for this specific compound, moving beyond basic trial-and-error to establish robust analytical control.
Part 1: Mechanistic FAQs for 5,8-Dimethoxyquinoline
Q1: Why does 5,8-dimethoxyquinoline exhibit severe peak tailing, and how does the mobile phase pH influence this?A1: The primary cause of peak tailing for quinoline derivatives is the interaction between the basic nitrogen atom and residual silanol groups (Si-OH) on the silica-based stationary phase[1][2]. The parent quinoline has a pKa of approximately 4.90[3][4]. At mid-range pH values (pH 4–6), the quinoline nitrogen is protonated (cationic), and a significant fraction of surface silanols on the silica column are ionized (anionic, Si-O⁻). This creates a strong, heterogeneous ion-exchange interaction that delays the elution of a fraction of the analyte molecules, manifesting as an asymmetrical "tail"[5][6].
To resolve this, you must control the ionization state of both the analyte and the column. Operating at a low pH (e.g., pH 2.5–3.0) ensures the 5,8-dimethoxyquinoline is fully protonated, but crucially, it suppresses the ionization of the acidic silanol species, thereby shutting down the secondary ion-exchange pathway[1][6].
Q2: My retention times are shifting wildly between runs. What is the causality, and how do I stabilize them?A2: Shifting retention times are almost always a symptom of mobile phase pH instability near the analyte's pKa[7]. If your mobile phase pH is unbuffered or set near pH 5.0, microscopic fluctuations in pH will drastically alter the ratio of ionized to neutral 5,8-dimethoxyquinoline molecules. Because the neutral form is significantly more hydrophobic and retained longer on a reversed-phase column than the protonated form, these minor pH shifts cause massive retention time variations.
The Rule of Thumb: Always buffer your mobile phase at least 1.5 to 2.0 pH units away from the analyte's pKa to ensure a single, stable ionization state[8].
Q3: Should I use methanol or acetonitrile as the organic modifier?A3: Both are viable, but they offer different selectivities. Acetonitrile is an aprotic solvent with a higher elution strength for aromatic compounds via dipole interactions. Methanol, being protic, can participate in hydrogen bonding with the methoxy oxygens and the quinoline nitrogen of 5,8-dimethoxyquinoline. If you are using a low-pH phosphate buffer to control tailing, exercise caution with acetonitrile, as high concentrations can cause phosphate precipitation during gradient elution[5].
Part 2: Diagnostic Workflows & Visualizations
To systematically resolve peak tailing and retention shifts, follow the logical pathways outlined below.
Diagnostic workflow for resolving peak tailing in basic quinoline derivatives.
Mechanistic pathway of silanol interactions and low-pH mitigation strategies.
Part 3: Quantitative Data & Buffer Selection
The following tables summarize the causality between pH, ionization, and chromatographic performance.
Table 1: Effect of Mobile Phase pH on 5,8-Dimethoxyquinoline Chromatography
Mobile Phase pH
Analyte Ionization State
Silanol Ionization State
Dominant Interaction
Expected Tailing Factor (Tf)
2.5
Fully Protonated (Cationic)
Neutral (Si-OH)
Hydrophobic
1.0 - 1.1
5.0
Partially Protonated
Partially Ionized (Si-O⁻)
Mixed (Hydrophobic + Ion-Exchange)
> 2.0
7.0
Mostly Neutral
Fully Ionized (Si-O⁻)
Hydrophobic (with severe secondary interactions)
1.5 - 2.0
10.0
Fully Neutral
Fully Ionized (Si-O⁻)
Hydrophobic (Requires High-pH Hybrid Column)
1.0 - 1.2
Table 2: Recommended Buffer Systems for Quinoline Derivatives
Avoid (pH range overlaps with quinoline pKa, causing shifts)
Ammonium Bicarbonate (10mM)
6.8 - 8.8
Volatile
High-pH LC-MS/MS (Requires polymer/hybrid column)
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . If the System Suitability Test (SST) in Step 4 fails, the methodology dictates an automatic invalidation of the run, preventing the collection of erroneous data.
Step-by-Step Methodology: Mobile Phase Optimization & System Suitability
Step 1: Buffer Preparation (The Foundation)
Weigh out appropriate mass for a 20 mM Potassium Phosphate aqueous solution.
Adjust the pH of the aqueous portion only to exactly 2.5 using concentrated Phosphoric Acid (H₃PO₄). Causality: Measuring pH after adding organic modifiers alters the dielectric constant and gives false pH meter readings[6].
Filter the buffer through a 0.22 µm hydrophilic membrane.
Step 2: Organic Modifier Integration
Prepare Mobile Phase A (Buffer) and Mobile Phase B (Methanol or Acetonitrile).
If using Acetonitrile with Phosphate buffer, ensure the gradient does not exceed 80% B to prevent buffer precipitation inside the column[5].
Step 3: Column Equilibration (The Stabilization Phase)
Install an end-capped, Type B silica C18 column (e.g., 4.6 x 150 mm, 5 µm)[6][9].
Flush the column with the starting mobile phase composition for a minimum of 20 column volumes[1]. Monitor the baseline UV absorbance (e.g., at 270 nm) and system backpressure until both are completely flat.
Step 4: System Suitability Testing (SST) - The Self-Validation Step
Inject a 10 µg/mL standard of 5,8-dimethoxyquinoline five consecutive times.
Validation Criteria:
Retention Time Relative Standard Deviation (RSD) must be < 1.0% .
Action: If RSD > 1.0%, your column is not fully equilibrated or your buffer capacity is too low. Return to Step 3. If Tf > 1.2, secondary interactions are still occurring; verify the pH is exactly 2.5 and ensure you are using an ultra-pure Type B silica column.
handling moisture sensitivity in 5,8-dimethoxyquinoline cross-coupling reactions
A Guide to Handling Moisture Sensitivity Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address t...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Handling Moisture Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address the most common and critical challenges associated with moisture sensitivity in cross-coupling reactions involving the 5,8-dimethoxyquinoline scaffold. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future experimental failures.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving 5,8-dimethoxyquinoline so sensitive to moisture?
Moisture and atmospheric oxygen can compromise the integrity of a palladium-catalyzed cross-coupling reaction through several detrimental pathways:
Catalyst Deactivation: The active catalyst in most cross-coupling cycles is a Palladium(0) species. Oxygen, often present in non-degassed solvents or from atmospheric leaks, can oxidize the Pd(0) to an inactive Pd(II) state, effectively killing the catalytic cycle.[1]
Ligand Degradation: Many phosphine-based ligands, which are crucial for stabilizing the palladium catalyst and modulating its reactivity, are susceptible to oxidation by air, rendering them unable to coordinate with the metal center.[1]
Reagent Hydrolysis: Organoboron reagents, such as boronic acids and their esters used in Suzuki-Miyaura couplings, can undergo protodeboronation in the presence of water, especially under basic conditions. This side reaction consumes the nucleophilic partner, reducing the overall yield.[2] Similarly, highly reactive organometallic reagents used in other couplings (e.g., Grignard or organozinc reagents) are rapidly quenched by water.[3]
The 5,8-dimethoxyquinoline core itself, being electron-rich, can influence the electronic properties of the catalytic center, sometimes making the oxidative addition step more challenging and thus more sensitive to suboptimal conditions.
Q2: What are the primary sources of moisture contamination in a typical lab setup?
Moisture can be introduced from sources that are often overlooked:
Solvents: Even "anhydrous" grade solvents from commercial suppliers contain trace amounts of water that can be detrimental.[4] Solvent hygroscopicity (e.g., THF, Dioxane) means they will readily absorb atmospheric moisture once the bottle is opened.
Reagents: Hygroscopic bases (e.g., K₃PO₄, Cs₂CO₃) and salts can absorb significant amounts of water from the air. Starting materials, if not stored properly, can also be a source.
Glassware: Water readily adsorbs onto the surface of glassware. Unless rigorously dried, this surface-bound moisture will be released into the reaction mixture.[5]
Atmosphere: Leaks in the reaction setup (e.g., around septa, joints, or needle entry points) are a primary route for both moisture and oxygen to enter the system.[3]
Q3: Is it ever beneficial to have water in a cross-coupling reaction?
Surprisingly, yes. While rigorous exclusion of moisture is the standard and necessary starting point, some specific systems benefit from the controlled presence of water. For Suzuki-Miyaura reactions that use inorganic bases like potassium phosphate (K₃PO₄), a small amount of water can be essential.[6][7] It is believed that water increases the solubility of the inorganic base in the organic solvent, facilitating the crucial transmetalation step.[7] Some studies have found that using a hydrated form of the base (e.g., K₃PO₄•H₂O) or adding a few equivalents of water to an anhydrous setup can lead to more consistent and higher yields.[8] However, this is an optimization step to be taken only after anhydrous conditions have failed.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific problems you may encounter. Follow the logical flow to diagnose and resolve the issue.
Problem 1: Low to Non-existent Product Yield
This is the most common failure mode and is almost always linked to the deactivation of the catalytic system.
Logical Troubleshooting Workflow
Caption: Moisture and oxygen divert the active Pd(0) catalyst to inactive states.
References
Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer.
Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature.
Inert atmosphere: Organic Chemistry II Study Guide.Fiveable.
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Benchchem.
Diagnosing issues with a failed Suzuki coupling?Reddit.
Transition Metal Catalyzed Cross-Couplings in Water.eScholarship, University of California.
5,8-dimethoxyquinoline vs 8-hydroxyquinoline in metal ion chelation
An in-depth comparative analysis of 5,8-dimethoxyquinoline (5,8-DMQ) and 8-hydroxyquinoline (8-HQ) reveals a fundamental dichotomy in metallopharmacology. While both share the planar, lipophilic quinoline core, their div...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 5,8-dimethoxyquinoline (5,8-DMQ) and 8-hydroxyquinoline (8-HQ) reveals a fundamental dichotomy in metallopharmacology. While both share the planar, lipophilic quinoline core, their divergent functionalization at the 8-position dictates entirely different behaviors in the presence of transition metals.
For researchers and drug development professionals, understanding this divergence is critical. 8-HQ serves as a potent, active metallo-therapeutic scaffold, whereas 5,8-DMQ acts as an essential, isosteric negative control used to validate metal-dependent mechanisms of action in biological systems.
Mechanistic Divergence: The Structural Logic of Chelation
The ability of a small molecule to sequester or transport metal ions depends on its thermodynamic affinity and coordination geometry.
8-Hydroxyquinoline (8-HQ): The Active Chelator
8-HQ is a privileged bidentate ligand[1]. Its chelating prowess stems from the spatial arrangement of the quinoline nitrogen and the hydroxyl oxygen at the 8-position. Upon approaching a metal cation (such as Cu²⁺, Zn²⁺, or Fe³⁺), the 8-hydroxyl group deprotonates. The resulting phenolate oxygen (hard donor) and the pyridine-like nitrogen (borderline donor) form a highly stable, thermodynamically favored five-membered chelate ring. This mechanism drives the antimicrobial, anticancer, and neuroprotective properties of 8-HQ derivatives by either starving pathogens of essential metals or acting as ionophores that induce intracellular metal toxicity[1].
5,8-Dimethoxyquinoline (5,8-DMQ): The Mechanistic Control
In 5,8-DMQ, the critical hydroxyl group is methylated. This seemingly minor substitution completely abolishes high-affinity metal chelation through two causal mechanisms:
Loss of Electrostatic Attraction: The methoxy group cannot deprotonate. The neutral oxygen is a drastically weaker electron donor compared to the anionic phenolate of 8-HQ, preventing the formation of strong ionic bonds with the metal.
Steric Hindrance: The bulky methyl group physically obstructs the metal ion from achieving the optimal coordination geometry required to interact simultaneously with the nitrogen and oxygen atoms.
Because 5,8-DMQ retains the lipophilicity and general shape of 8-HQ but lacks its metal-binding capacity, it is the gold-standard negative control in pharmacological assays. If a biological effect (e.g., DNA scission) is observed with an 8-HQ derivative but disappears when tested with its 5,8-DMQ analog, researchers can definitively conclude that the mechanism is metal-dependent[2].
Structural logic of quinoline derivatives in metal chelation and assay design.
Quantitative Affinity Comparison
The thermodynamic differences between the two molecules can be quantified using stability constants (Log K). The table below summarizes the binding affinities, highlighting the stark contrast between the active chelator and the methoxy control.
To objectively compare these compounds in the lab, researchers must utilize self-validating systems. The following protocols detail how to measure thermodynamic affinity and validate biological causality.
This protocol determines the metal-ligand stoichiometry and stability constants. It relies on the spectral shift that occurs when the 8-HQ electronic structure changes upon metal binding[3].
Causality Insight: The choice of buffer is critical. 50 mM HEPES (pH 7.4) is used instead of Phosphate Buffered Saline (PBS). Phosphate anions are strong competitive ligands for transition metals (especially Fe³⁺ and Cu²⁺) and will cause metal precipitation, leading to false-negative chelation data.
Preparation: Prepare a 50 µM solution of the ligand (8-HQ or 5,8-DMQ) in 50 mM HEPES buffer (pH 7.4) with 1% DMSO to ensure solubility.
Baseline Measurement: Record the UV-Vis absorption spectrum from 250 nm to 500 nm. 8-HQ typically shows a
λmax
around 240 nm and 310 nm.
Titration: Sequentially add 0.1 molar equivalents of a metal salt solution (e.g., CuCl₂) to the cuvette.
Equilibration: Stir for 2 minutes after each addition to ensure complex formation.
Data Acquisition: Record the spectrum after each addition until 2.0 molar equivalents of metal have been added.
Self-Validation Step (Isosbestic Points): Overlay the spectra. For 8-HQ, a valid 1:2 or 1:1 complexation will exhibit sharp, distinct isosbestic points (wavelengths where absorbance remains constant). This mathematically proves that only two absorbing species (free ligand and complex) are in equilibrium. If isosbestic points drift, the data is invalid (indicating precipitation or degradation). 5,8-DMQ will show no spectral shift or isosbestic points, confirming its inability to chelate.
Self-validating UV-Vis titration workflow for determining metal-ligand stoichiometry.
Protocol B: Metal-Dependent DNA Cleavage Assay (Biological Validation)
To prove that a quinoline derivative exerts its cytotoxic effect via metal chelation (e.g., generating reactive oxygen species via Fenton-like chemistry), 5,8-DMQ is used as a control against 8-HQ derivatives[2].
Causality Insight: If a drug cleaves DNA simply by intercalating or generating radicals independently, both 8-HQ and 5,8-DMQ will show activity. If the mechanism strictly requires the drug to bring a redox-active metal (like Cu²⁺) to the DNA backbone, only 8-HQ will induce scission.
Reaction Setup: In a total volume of 200 µL buffered with 0.5 M potassium phosphate (pH 7.0), add 1.0 µg of supercoiled plasmid DNA (e.g., pBR322 or PM2 ccc-DNA)[2].
Treatment Groups:
Group 1: DNA + 100 µM 8-HQ derivative.
Group 2: DNA + 100 µM 5,8-DMQ derivative.
Group 3: DNA + 100 µM 8-HQ + 100 µM Cu(II) acetate.
Group 4: DNA + 100 µM 5,8-DMQ + 100 µM Cu(II) acetate.
Incubation: Incubate the mixtures at 37 °C for 1 hour.
Electrophoresis: Quench the reactions with loading dye containing EDTA (to strip the metals and stop the reaction). Run the samples on a 1% agarose gel stained with ethidium bromide.
Analysis: Quantify the conversion of supercoiled DNA (Form I) to nicked/relaxed DNA (Form II).
Expected Outcome: Group 3 will show a marked acceleration of DNA cleavage due to the formation of a redox-active Cu-8HQ complex. Group 4 will show baseline cleavage, proving that the methoxy substitution prevents the formation of the metallo-complex required for targeted DNA damage[2].
References[1] Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications
Source: nih.gov
URL: 3] Title: Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay
Source: benchchem.com
URL: 2] Title: Studies related to antitumor antibiotics. Part VII. Synthesis of streptonigrin analogues and their single strand scission of DNA
Source: cdnsciencepub.com
URL:
Comparative Efficacy of 5,8-Dimethoxyquinoline Antimalarial Agents: A Technical Guide for Researchers
This guide provides a comprehensive analysis of the comparative efficacy of 5,8-dimethoxyquinoline derivatives and their related quinoline analogs as potential antimalarial agents. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the comparative efficacy of 5,8-dimethoxyquinoline derivatives and their related quinoline analogs as potential antimalarial agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their mechanism of action, in vitro and in vivo activities, and the underlying structure-activity relationships. While a direct head-to-head comparative study of a homologous series of 5,8-dimethoxyquinolines is not extensively documented in publicly available literature, this guide collates and compares data from various studies on structurally related compounds to provide a valuable overview of their potential in antimalarial drug discovery.
Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy
The quinoline ring system is a cornerstone of antimalarial drug development, with foundational drugs like quinine and chloroquine having saved millions of lives.[1] These agents have historically been effective against the erythrocytic stages of the Plasmodium parasite.[1] However, the emergence and spread of drug-resistant parasite strains necessitate the development of novel quinoline-based therapeutics. The 5,8-dimethoxyquinoline scaffold and its derivatives, particularly the corresponding quinoline-5,8-diones, have emerged as a promising area of investigation due to their potential to overcome existing resistance mechanisms.
Mechanism of Action: Targeting Heme Detoxification
The primary mechanism of action for most quinoline-containing antimalarials is the disruption of the parasite's heme detoxification pathway.[1][2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.[2][3]
Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[1] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystals, preventing further polymerization of heme.[3] The resulting accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[1] It is presumed that 5,8-dimethoxyquinoline derivatives and their metabolites, such as quinoline-5,8-diones, act through a similar mechanism.
Caption: Proposed mechanism of action of quinoline antimalarials.
Comparative In Vitro Efficacy
The in vitro activity of antimalarial compounds is typically evaluated against cultured Plasmodium falciparum parasites, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The 50% inhibitory concentration (IC50) is the standard metric for comparing the potency of different compounds.
While comprehensive data for a series of 5,8-dimethoxyquinolines is limited, the following table summarizes the in vitro activity of related quinoline derivatives, including quinoline-5,8-diones, to provide a comparative perspective.
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy in Murine Models
The in vivo efficacy of antimalarial candidates is commonly assessed in murine models infected with rodent malaria parasites, such as Plasmodium berghei or Plasmodium yoelii. Key parameters evaluated include the reduction in parasitemia and the extension of survival time.
Data from various studies on quinoline derivatives demonstrate their potential in vivo activity. For instance, novel 4-aminoquinoline derivatives have shown the ability to cure BALB/c mice infected with P. berghei, with ED50 values comparable to the established drug amodiaquine.[7]
The biological activity of quinoline derivatives is highly dependent on their chemical structure. While a detailed SAR for the 5,8-dimethoxyquinoline scaffold is not fully elucidated, general principles from related quinoline series can be inferred:
The 4-Amino Side Chain: The nature of the side chain at the 4-position of the quinoline ring is crucial for activity against resistant strains. Modifications to the length and basicity of this side chain can help overcome resistance mechanisms.[5][10]
Ring Substituents: Substituents on the quinoline ring system significantly influence antimalarial activity. For instance, a 7-chloro group is a common feature in many active 4-aminoquinolines.[11] The presence of methoxy groups, as in the 5,8-dimethoxy scaffold, is an area of active research. Some studies on styrylquinolines have shown that a methoxy group at the C6 position is beneficial for activity, though less so than a chloro or fluoro substituent.[9]
Quinoline-5,8-dione Core: The oxidative demethylation of 5,8-dimethoxyquinolines to the corresponding quinoline-5,8-diones can lead to potent antimalarial compounds.[4] This suggests that the quinone moiety may be a key pharmacophore.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This protocol is a widely used method for determining the in vitro IC50 of antimalarial compounds against P. falciparum.
Workflow Diagram:
Caption: Workflow for in vitro antimalarial susceptibility testing.
Step-by-Step Methodology:
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in RPMI 1640 medium supplemented with human serum and erythrocytes at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
Drug Dilution: Prepare serial dilutions of the test compounds in 96-well microtiter plates. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
Infection: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, lyse the red blood cells and add SYBR Green I lysis buffer. SYBR Green I intercalates with the DNA of the parasites.
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis: Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Testing (4-Day Suppressive Test)
This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
Workflow Diagram:
Caption: Workflow for the 4-day suppressive in vivo test.
Step-by-Step Methodology:
Infection: Infect mice (e.g., Swiss or BALB/c) intraperitoneally with a standardized inoculum of P. berghei or P. yoelii.
Treatment: A few hours post-infection, begin treatment with the test compound. Administer the compound daily for four consecutive days at various dose levels. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
Parasitemia Monitoring: On day 4 post-infection, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
Data Analysis: Calculate the average parasitemia for each treatment group and determine the percentage of suppression relative to the vehicle control group. The effective dose 50 (ED50), the dose that suppresses parasitemia by 50%, can be calculated using regression analysis.
Survival Monitoring: Monitor the survival of the mice in each group daily for a specified period (e.g., 30 days) to assess the curative potential of the compound.
Conclusion and Future Directions
The 5,8-dimethoxyquinoline scaffold and its derivatives represent a promising avenue for the development of new antimalarial agents. While direct comparative efficacy data is still emerging, the available information on related quinoline compounds suggests that this chemical class possesses significant antimalarial potential, likely acting through the established mechanism of heme detoxification inhibition. The ability to synthesize quinoline-5,8-diones from 5,8-dimethoxyquinoline precursors offers a valuable strategy for generating potent antimalarials.
Future research should focus on the systematic synthesis and evaluation of a series of 5,8-dimethoxyquinoline derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to determine if these compounds have additional targets beyond hemozoin formation. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their advancement as clinical candidates in the fight against malaria.
References
Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances.
Trinh, T. T., et al. (2022). In Vitro Evaluation of Two Novel Antimalarial Derivatives of SKM13. Journal of Bacteriology and Virology, 52(4), 133-140.
Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 925.
Oshiro, Y., et al. (2002). Synthesis and evaluation of new antimalarial analogues of quinoline alkaloids derived from Cinchona ledgeriana Moens ex Trimen. Bioorganic & Medicinal Chemistry Letters, 12(10), 1351-1355.
Davioud-Charvet, E., et al. (2012). Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial and Schistosomicidal Agents. Organic & Biomolecular Chemistry, 10(32), 6375-6387.
de Almeida, M. V., et al. (2022). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. ACS Infectious Diseases, 8(11), 2269-2281.
Comparison of IC50 values of the reported antimalarial agents. ResearchGate.
Madrid, D. C., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
Singh, A., et al. (2023). Identification of Novel, Potent, and Selective Compounds against Malaria Using Glideosomal-Associated Protein 50 as a Drug. ACS Infectious Diseases, 9(11), 2257-2274.
Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 925.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Domínguez, J. N., et al. (2001). Synthesis of quinolinyl chalcones and evaluation of their antimalarial activity. European Journal of Medicinal Chemistry, 36(6), 555-560.
Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry.
Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ACS Medicinal Chemistry Letters.
Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 559-571.
Review on structural-activity relationship (SAR) using antimalarial drug design as a case study. ResearchGate.
Yuan, Y., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(18), 8289-8303.
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris.
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1644.
New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. Semantic Scholar.
Molecular Approaches for Malaria Therapy. IntechOpen.
Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
Mode of action of antimalarial drugs. Weizmann Institute of Science.
Validating the Purity of 5,8-Dimethoxyquinoline: An LC-MS/MS Comparison Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the downstream consequences of using sub-standard chemical precursors. 5,8-dimethoxyquinoline (CAS 58868-41-0) is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the downstream consequences of using sub-standard chemical precursors. 5,8-dimethoxyquinoline (CAS 58868-41-0) is a highly versatile heterocyclic scaffold. It is a critical pharmacophore in the design of Topoisomerase II inhibitors for colorectal cancer[1] and serves as a potent quorum-sensing quencher against multi-drug resistant Pseudomonas aeruginosa[2].
However, synthesizing this compound often generates desmethyl, oxidized, or isobaric byproducts. If trace impurities are not rigorously quantified, they can exhibit off-target toxicity or artificially inflate biological assay results. In this guide, I will objectively compare analytical modalities for validating the purity of 5,8-dimethoxyquinoline and provide a self-validating, causality-driven LC-MS/MS methodology grounded in the latest 3[3].
Historically, laboratories have relied on HPLC-UV or NMR for batch release testing. While these methods have their place, they possess critical blind spots when analyzing complex quinoline derivatives. The table below illustrates why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Analytical Modality
Sensitivity (LOD)
Specificity for Isobaric Impurities
Causality & Limitations
LC-MS/MS
Ultra-High (pg/mL)
Excellent (MRM transitions)
Superior: Soft ionization preserves the quinoline core. MRM filters out matrix noise and co-eluting peaks[4].
HPLC-UV
Moderate (µg/mL)
Poor
Limited: Relies solely on chromophore absorption. Structurally similar impurities often co-elute and share UV maxima, falsely inflating purity scores.
GC-MS
High (ng/mL)
Good
Limited: Requires thermal stability. High risk of thermally degrading polar quinoline derivatives in the injection port.
NMR
Low (>1% w/w)
Excellent (Structural)
Limited: Unmatched for structural elucidation, but completely blind to trace-level degradants (<1%) that could impact biological assays.
Biological Context: Why Trace Purity Matters
To understand the necessity of ultra-sensitive purity validation, we must look at the biological application of the target compound. Trace impurities can act as competitive antagonists or exhibit entirely different pharmacokinetic profiles.
Dual pharmacological utility of the 5,8-dimethoxyquinoline scaffold in drug discovery.
Causality-Driven LC-MS/MS Methodology
The following protocol is designed as a self-validating system . Every step includes an internal logic gate to ensure that the data generated is scientifically sound and compliant with the Quality-by-Design (QbD) principles of the5[5].
Step 1: System Suitability and Sample Preparation
Action: Dissolve 5,8-dimethoxyquinoline in a 50:50 mixture of Acetonitrile and MS-grade water. Spike the sample with a stable isotopically labeled internal standard (SIL-IS).
Causality: LC-MS/MS is susceptible to matrix effects and ion suppression. By introducing a SIL-IS, any fluctuation in ionization efficiency is proportionally mirrored in the internal standard. This creates a self-correcting mathematical ratio that validates the quantitative accuracy of the run.
Validation Gate: Inject a solvent blank. The system is only validated for use if the blank demonstrates zero carryover (Signal-to-Noise < 3 at the target retention time).
Step 2: Chromatographic Separation
Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: Quinolines contain a basic nitrogen atom in their heterocyclic ring. The addition of 0.1% formic acid lowers the pH of the mobile phase well below the pKa of the quinoline nitrogen. This ensures the molecule remains fully protonated in solution, which drastically enhances the formation of [M+H]+ precursor ions during positive Electrospray Ionization (ESI+), thereby maximizing sensitivity[4].
Step 3: MS/MS Optimization (MRM Mode)
Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Isolate the precursor ion at m/z 190.1 [M+H]+ in Q1, apply Collision-Induced Dissociation (CID) in Q2, and monitor the specific product ion (e.g., m/z 175.1 for the loss of a methyl group) in Q3.
Causality: MRM provides unparalleled specificity. Even if an impurity perfectly co-elutes with 5,8-dimethoxyquinoline on the LC column, it will be filtered out by the mass spectrometer unless it shares both the exact intact mass and the exact fragmentation pattern[4].
Analytical workflow for 5,8-dimethoxyquinoline purity validation via LC-MS/MS.
Quantitative Validation Data
To demonstrate the efficacy of this method, the following table summarizes representative validation data for 5,8-dimethoxyquinoline, executed in strict accordance with the updated ICH Q2(R2) parameters[3].
ICH Q2(R2) Parameter
Experimental Result
Regulatory Acceptance Criteria
Linearity (Range)
R² = 0.9994 (1–1000 ng/mL)
R² ≥ 0.998
Limit of Detection (LOD)
0.15 ng/mL
Signal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ)
0.50 ng/mL
Signal-to-Noise (S/N) ≥ 10
Precision (Repeatability)
1.8% RSD (n=6 injections)
RSD ≤ 2.0%
Accuracy (Recovery)
99.2% ± 1.4%
98.0% – 102.0%
Conclusion
Validating the purity of 5,8-dimethoxyquinoline requires an analytical approach that can differentiate the parent compound from structurally analogous synthetic byproducts. While HPLC-UV and NMR provide foundational data, they lack the specificity and sensitivity required for modern drug development. By leveraging the causality-driven LC-MS/MS protocol outlined above—specifically utilizing acidic mobile phases for optimal ESI+ protonation and MRM for absolute specificity—researchers can establish a self-validating system that guarantees the integrity of their chemical precursors and downstream biological assays.
A Comparative Guide to the Fluorescence Quantum Yield of 5,8-Dimethoxyquinoline
Abstract The fluorescence quantum yield (Φf or QY) is a paramount metric in characterizing fluorophores, quantifying the efficiency of converting absorbed photons into emitted fluorescence.[1][2] This guide provides a co...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The fluorescence quantum yield (Φf or QY) is a paramount metric in characterizing fluorophores, quantifying the efficiency of converting absorbed photons into emitted fluorescence.[1][2] This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield of 5,8-dimethoxyquinoline, a heterocyclic compound of interest in various research domains. We present a detailed, field-proven protocol for relative quantum yield measurement, benchmark its performance against established fluorescent standards, and offer expert insights into the selection criteria for fluorescent probes in drug discovery and molecular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and apply fluorescent compounds in their work.
The Principle of Relative Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of photons emitted to the photons absorbed by a fluorophore.[2][3][4] While absolute methods using integrating spheres offer direct measurement, the relative method is more accessible and widely practiced.[1][5] This comparative technique benchmarks the fluorescence of a test sample (X) against a well-characterized reference standard (ST) with a known quantum yield (ΦST).
The core principle assumes that if the standard and test samples are measured under identical conditions and absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3] The working equation for the relative quantum yield (ΦX) is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
Φ is the fluorescence quantum yield.
Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.
η is the refractive index of the solvent in which the sample and standard are dissolved.[3]
The use of a gradient from multiple concentrations is a critical aspect of this protocol. It provides a more accurate and robust determination than a single-point measurement by ensuring a linear relationship between absorbance and emission, thereby validating the data and minimizing errors from concentration effects like self-quenching.[3][4]
Experimental Protocol for Quantum Yield Determination
This section details a self-validating protocol for measuring the relative fluorescence quantum yield of 5,8-dimethoxyquinoline.
Materials and Instrumentation
Test Compound: 5,8-Dimethoxyquinoline
Reference Standard: Quinine sulfate is a historically common standard.[6][7][8] However, its quantum yield is highly sensitive to the type of acid used and temperature.[9] Therefore, using quinine in 0.1 M perchloric acid (HClO₄), which shows a stable QY of 0.60 across a range of temperatures, is strongly recommended over sulfuric acid solutions.[9]
Solvents: Spectroscopic grade solvents are required. The choice of solvent should, if possible, be the same for both the test and standard compounds to eliminate the refractive index correction term (η2X / η2ST).[10]
Instrumentation:
Calibrated UV-Vis Spectrophotometer
Calibrated Spectrofluorometer with spectral correction capabilities
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements. Using cuvettes with longer path lengths (e.g., 20 mm, 50 mm) for absorbance measurements can improve accuracy for very dilute solutions.[3][11]
Step-by-Step Methodology
Selection of Excitation Wavelength (λex):
Acquire the absorption spectra of both 5,8-dimethoxyquinoline and the chosen standard (e.g., Quinine Sulfate in 0.1 M HClO₄).
Causality: Select a λex where both compounds exhibit significant absorbance and where the absorbance spectra overlap as much as possible.[12] This minimizes wavelength-dependent biases in instrument response. Crucially, the λex must be in a region where the quantum yield of the standard is known to be constant.[13]
Preparation of Stock and Working Solutions:
Prepare concentrated stock solutions of both the test and standard compounds in the chosen solvent.
From these stocks, prepare a series of at least five dilutions for both the test and standard compounds.
Causality: The concentrations should be adjusted so that the absorbance values at λex fall within the range of 0.01 to 0.1.[4][14] This is a critical step to avoid the inner filter effect, where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.[11][12][15]
Absorbance Measurements:
Record the UV-Vis absorption spectrum for each dilution of the test and standard samples.
Record the absorbance of a solvent blank.
Subtract the blank spectrum from each sample spectrum.
For each sample, record the precise absorbance value at the chosen λex.
Fluorescence Emission Measurements:
Set the spectrofluorometer with the chosen λex. Keep all instrument parameters (e.g., excitation and emission slit widths) identical for all measurements of both the test and standard samples.[3]
Record the fluorescence emission spectrum for each dilution, ensuring the full emission band is captured.[12]
Record the emission spectrum of the solvent blank.
Causality: Subtracting the solvent blank is essential to remove any background signal, including Raman scattering from the solvent, which can interfere with the integration of the true fluorescence signal.
Data Analysis and Calculation:
For each blank-corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
Create two separate plots: one for 5,8-dimethoxyquinoline and one for the standard. Plot the integrated fluorescence intensity (Y-axis) against the absorbance at λex (X-axis).
Perform a linear regression for each data set. The slope of this line is the gradient (Grad).
Trustworthiness: A linear plot with an intercept close to zero confirms that there are no significant inner filter effects or concentration-quenching phenomena in the chosen concentration range.[3]
Calculate the quantum yield of 5,8-dimethoxyquinoline (ΦX) using the equation from Section 1. If the same solvent is used for both, the refractive index term (η2X / η2ST) becomes 1.
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Comparative Performance Analysis
The performance of a fluorophore is context-dependent. Here, we compare the hypothetical, yet plausible, quantum yield of 5,8-dimethoxyquinoline against several classes of common fluorescent probes. The actual experimental value for 5,8-dimethoxyquinoline would need to be determined using the protocol above. For the purpose of this guide, we will assume a hypothetical value to illustrate the comparison.
Compound Class
Example Compound
Typical Solvent
Quantum Yield (Φf)
Key Characteristics
Test Compound
5,8-Dimethoxyquinoline
Ethanol
~0.15 (Hypothetical)
Small size, potential for environmental sensitivity.
High QY, excellent photostability, less pH sensitive than fluorescein.
BODIPY Dyes
Unsubstituted BODIPY
Cyclohexane
>0.90
High QY, sharp emission peaks, good photostability, less polar.[][20]
Analysis:
Assuming a quantum yield of ~0.15, 5,8-dimethoxyquinoline would be considered a moderately fluorescent compound. While its brightness does not match that of classic dyes like Rhodamine 6G or Fluorescein, its value lies not in being the brightest probe, but in its potential utility. As a small, rigid heterocyclic molecule, its fluorescence may be highly sensitive to its local environment (e.g., solvent polarity, metal ion binding, incorporation into a protein), making it a candidate for a fluorescent sensor or probe rather than a simple labeling agent. Its performance must be weighed against other factors as outlined in the next section.
Strategic Selection of a Fluorescent Probe
The quantum yield is just one piece of the puzzle. A Senior Application Scientist must consider a holistic set of parameters to recommend the right tool for a specific application.
Quantum Yield (Brightness): For applications requiring maximum sensitivity, such as imaging low-abundance targets, a high QY is non-negotiable. For sensing applications, a change in QY upon binding or reaction is more important than the absolute value.
Photostability: The ability of a fluorophore to withstand repeated excitation without degrading (photobleaching) is critical for time-lapse imaging and experiments involving long exposure times. Rhodamines and BODIPY dyes generally offer superior photostability compared to fluoresceins.[]
Stokes Shift: This is the separation between the absorption and emission maxima. A large Stokes shift is desirable as it minimizes self-absorption and simplifies the optical setup for distinguishing emitted photons from excitation light. Coumarins are known for their large Stokes shifts.[16]
Environmental Sensitivity: A probe's fluorescence should be stable against changes in pH, ion concentration, or polarity unless it is specifically designed as a sensor for these parameters. The high pH sensitivity of fluorescein, for example, makes it unsuitable for many live-cell applications without careful buffer control.
Size and Perturbation: Small molecule probes like 5,8-dimethoxyquinoline offer an advantage over larger fluorescent proteins or bulky dyes as they are less likely to disrupt the function of the biomolecule they are labeling.[16][]
Decision-Making Framework
Caption: Decision framework for fluorescent probe selection.
Conclusion
This guide establishes a robust, trustworthy protocol for the determination of the fluorescence quantum yield of 5,8-dimethoxyquinoline. By benchmarking against well-characterized standards and considering a multi-parameter selection framework, researchers can make informed decisions. While 5,8-dimethoxyquinoline may not possess the raw brightness of workhorse dyes like rhodamines, its value may reside in its utility as a small, environmentally sensitive scaffold. Accurate and reproducible photophysical characterization, as outlined here, is the essential first step in unlocking the potential of any novel fluorescent compound for advanced applications in science and medicine.
References
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
Brouwer, A. M. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 4938–4942. [Link]
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Application Note. [Link]
Tunnell, J. W., Webb, K. J., & Finney, N. S. (2018). Small-molecule fluorescent probes and their design. In Supramolecular Chemistry in Drug Discovery (pp. 317-350). Royal Society of Chemistry. [Link]
Barth, A., & Ditzel, H. J. (2023). A guide to small fluorescent probes for single-molecule biophysics. APL Bioengineering, 7(1). [Link]
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
Edinburgh Instruments. (2023). What is Quantum Yield? Edinburgh Instruments. [Link]
Ishida, H., et al. (2014). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state. Pure and Applied Chemistry, 86(5), 699-712. [Link]
Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]
Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. [Link]
Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST. [Link]
Glembockyte, V., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 12(3), 1109–1121. [Link]
A Senior Application Scientist's Guide to Cross-Validation of 5,8-Dimethoxyquinoline Protein Binding Affinity Assays
Introduction: The Critical Role of Accurate Binding Affinity Data In the landscape of modern drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide spectrum...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Accurate Binding Affinity Data
In the landscape of modern drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] Among these, 5,8-dimethoxyquinoline serves as a key pharmacophore whose interaction with protein targets is of significant interest. The journey from a promising hit compound to a viable drug candidate is paved with data, and no data is more fundamental than the affinity with which a molecule binds its target protein. The equilibrium dissociation constant (Kd) is not merely a number; it is a critical determinant of a compound's potential efficacy, guiding lead optimization and structure-activity relationship (SAR) studies.[3]
However, relying on a single assay to determine this crucial parameter is a precarious strategy. Each biophysical technique views the binding event through a different lens, with its own inherent principles, potential artifacts, and limitations.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to implement a robust, multi-technique cross-validation strategy for accurately characterizing the protein binding affinity of small molecules like 5,8-dimethoxyquinoline. By systematically comparing and contrasting data from orthogonal assays, we can build a cohesive and trustworthy narrative of a molecule's binding characteristics.
The Imperative of Cross-Validation: Why One Assay is Not Enough
Relying on a single data point for a critical decision is a risk. In biophysical measurements, this risk manifests as the potential for assay-specific artifacts to be misinterpreted as true binding events. For example, a compound that aggregates can produce a signal in a Surface Plasmon Resonance (SPR) experiment that mimics a specific binding event. Similarly, intrinsic fluorescence of a compound could interfere with fluorescence-based assays.
Cross-validation, the practice of confirming results with two or more distinct methodologies, is the bedrock of scientific rigor in binding affinity determination.[5] The core principle is simple: if a binding event is genuine, its fundamental properties, particularly the binding affinity (Kd), should be consistent across techniques that rely on different physical principles. A strong concordance between a label-free method like Isothermal Titration Calorimetry (ITC) and a fluorescence-based method like Fluorescence Polarization (FP) provides high confidence in the results. Discrepancies, on the other hand, are not failures but valuable opportunities for investigation, potentially revealing complex binding modes, assay artifacts, or unexpected compound behavior.
This guide will focus on a strategic trio of widely adopted and complementary techniques:
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the thermodynamics of binding.[7]
Fluorescence Polarization (FP): An in-solution fluorescence-based method well-suited for competitive binding assays and high-throughput applications.[8]
Comparative Analysis of Key Binding Affinity Assays
The selection of an appropriate assay depends on the stage of the drug discovery process, the nature of the target protein, and the specific questions being asked. Below is a comparative summary of the three techniques central to our cross-validation workflow.
Feature
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
Fluorescence Polarization (FP)
Principle
Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[9][10]
Measures the heat released or absorbed during a binding event in solution.[11]
Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13]
Key Output
Kd (affinity), kon (association rate), koff (dissociation rate).[14]
Kd (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[7]
Real-time kinetic information; can detect weak binders; label-free.[6][16]
"Gold standard" for thermodynamics; direct measurement of binding in solution; provides stoichiometry.
Homogeneous "mix-and-read" format; high throughput; low sample consumption.[8][17]
Considerations
Protein immobilization can affect activity; potential for mass transport limitations and non-specific binding.[4]
High sample consumption; sensitive to buffer mismatch; not suitable for very high or very low affinity interactions.[4][18]
Requires a suitable fluorescent probe; potential for interference from fluorescent compounds or light scattering.
Experimental Protocols for Cross-Validation
A self-validating system is one where controls are integrated into the experimental design to ensure the results are trustworthy. The following protocols are designed with this principle in mind for the analysis of 5,8-dimethoxyquinoline.
Protocol 1: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and equilibrium constant (Kd) of 5,8-dimethoxyquinoline binding to an immobilized target protein.
Causality Behind Choices: We immobilize the protein rather than the small molecule because 5,8-dimethoxyquinoline lacks common functional groups for direct coupling, and this orientation better mimics the biological context of a small molecule interacting with a larger protein target.[6] A CM5 sensor chip with amine coupling is a robust starting point for many proteins.
Step-by-Step Methodology:
Protein Immobilization:
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of ~5000-10000 RU. The higher surface density is often needed for small molecule analysis due to the large molecular weight difference.[6]
Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
Self-Validation: Ensure a stable baseline after immobilization. The reference flow cell should undergo the same activation/deactivation chemistry without protein injection.
Analyte (5,8-dimethoxyquinoline) Binding Assay:
Prepare a dilution series of 5,8-dimethoxyquinoline in running buffer (e.g., 0.1 µM to 100 µM). A solvent correction may be needed if DMSO is used; ensure the final DMSO concentration is constant across all samples and ideally below 2%.[6]
Inject each concentration over the reference and active flow cells for a set association time (e.g., 120s), followed by a dissociation phase with running buffer (e.g., 300s). Include several buffer-only (blank) injections for double referencing.
Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM Glycine pH 2.5), ensuring it removes all bound analyte without damaging the immobilized protein.
Self-Validation: The sensorgrams should be concentration-dependent. The blank-subtracted responses should fit well to a 1:1 Langmuir binding model for a simple interaction.
Data Analysis:
Process the raw data by subtracting the reference flow cell signal and the average of the blank injections.
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to determine kon, koff, and Kd. The Kd can also be determined from a steady-state affinity fit if the reaction reaches equilibrium during the injection.
Objective: To directly measure the thermodynamic parameters (Kd, ΔH, n) of the 5,8-dimethoxyquinoline-protein interaction in solution.
Causality Behind Choices: ITC is the gold standard for thermodynamic characterization because it measures the universal signal of heat change, providing a nearly artifact-free readout of binding in solution.[7][11] The protein is placed in the cell and the small molecule in the syringe to achieve saturation with a reasonable number of injections.
Step-by-Step Methodology:
Sample Preparation:
Dialyze the target protein extensively against the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
Dissolve the 5,8-dimethoxyquinoline in the final dialysis buffer. This is the single most critical step to avoid large buffer mismatch artifacts.
Self-Validation: Perform a control titration by injecting the ligand into buffer alone. The heat signals should be minimal and consistent, representing only the heat of dilution.
ITC Experiment:
Set the experimental temperature (e.g., 25°C).
Load the target protein into the sample cell at a concentration ~10-50x the expected Kd (e.g., 10 µM).
Load the 5,8-dimethoxyquinoline into the injection syringe at a concentration 10-15x that of the protein (e.g., 100-150 µM).
Program a series of injections (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.
Data Analysis:
Integrate the area of each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, ΔH, and stoichiometry (n).[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[7]
Objective: To determine the affinity of 5,8-dimethoxyquinoline by its ability to displace a known fluorescently-labeled binder (tracer) from the target protein.
Causality Behind Choices: A direct FP assay is not feasible as 5,8-dimethoxyquinoline is not fluorescent. A competition format is an excellent alternative and is highly amenable to automation and screening.[8][12] This format is powerful for validating primary hits and characterizing SAR.
Step-by-Step Methodology:
Assay Development (Tracer Binding):
Identify or develop a fluorescently-labeled ligand (tracer) that binds to the same site as 5,8-dimethoxyquinoline.
In a multi-well plate, keep the tracer concentration constant (at or below its Kd) and titrate in increasing concentrations of the target protein.
Measure fluorescence polarization. The signal should increase sigmoidally as more tracer becomes bound to the larger protein.
Self-Validation: The resulting curve confirms the tracer-protein interaction and helps determine the optimal protein concentration for the competition assay (typically the EC80, or the concentration giving 80% of the maximal signal).
Competition Experiment:
In a multi-well plate, add the assay buffer, the target protein (at the fixed EC80 concentration), and the fluorescent tracer (at its Kd concentration).
Add a dilution series of the unlabeled competitor, 5,8-dimethoxyquinoline.
Incubate to reach equilibrium (this must be tested by taking readings at multiple time points).[19]
Measure the fluorescence polarization. As the competitor displaces the tracer, the polarization will decrease.
Self-Validation: Include controls for no protein (low polarization) and no competitor (high polarization).
Data Analysis:
Plot the polarization signal against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[20] The Ki value is comparable to the Kd.
Visualization and Workflows
A logical workflow ensures that data from each technique builds upon the last, creating a comprehensive and validated binding profile.
Caption: Principle of the FP competition assay.
Hypothetical Case Study: Cross-Validation of 5,8-Dimethoxyquinoline Binding to Kinase X
Let's assume 5,8-dimethoxyquinoline was identified as a hit against Kinase X in a primary screen. Our goal is to validate this interaction and build a high-confidence binding profile.
Results Summary:
Assay
Parameter
Result
Notes
FP Competition
Ki
1.2 µM
Data showed a clear dose-response curve, displacing a known fluorescent ATP-competitive tracer.
SPR
Kd
0.9 µM
Determined from kinetics (kon = 2.1x104 M-1s-1, koff = 1.9x10-2 s-1). Sensorgrams fit well to a 1:1 model.
ITC
Kd
1.5 µM
The interaction was enthalpically driven (ΔH = -8.5 kcal/mol) with a stoichiometry (n) of 0.95.
The affinity values (Kd and Ki) obtained from three orthogonal assays are in excellent agreement (0.9 µM, 1.5 µM, and 1.2 µM). This strong concordance provides very high confidence that 5,8-dimethoxyquinoline is a genuine binder of Kinase X with a low micromolar affinity.
SPR provides the additional insight that the binding is characterized by moderately fast association and dissociation rates, typical of many kinase-inhibitor interactions.
ITC confirms the binding is primarily driven by favorable enthalpy changes, suggesting hydrogen bonding and/or van der Waals interactions are key. [11]The stoichiometry near 1.0 indicates a 1:1 binding mode.
FP confirms that the compound binds in the active site, as it competes with an ATP-site tracer.
The collective data from this cross-validation effort provides a robust and reliable foundation for subsequent lead optimization efforts.
Conclusion and Recommendations
Determining the binding affinity of a compound like 5,8-dimethoxyquinoline is not a one-off measurement but a systematic process of validation. No single technique is infallible, but a combination of orthogonal methods provides a powerful strategy to mitigate the risk of artifacts and build a comprehensive understanding of the molecular interaction.
For a typical workflow, we recommend:
Initial Screening/Validation: Use a higher-throughput method like FP or SPR to confirm hits and quickly assess a range of analogs.
In-Depth Characterization: For key compounds, perform ITC analysis to obtain a complete thermodynamic profile and confirm the affinity in a label-free, in-solution format.
Kinetic Profiling: Utilize SPR to understand the binding dynamics (on- and off-rates), which can be critical for in vivo efficacy.
By embracing a cross-validation mindset, researchers can ensure the integrity of their binding data, make more informed decisions in the drug discovery cascade, and ultimately increase the probability of success.
From Stable Precursor to Reactive Core: A Structural and Functional Analysis
An In-Depth Comparative Guide to 5,8-Dimethoxyquinoline and 5,8-Quinolinedione for Researchers In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, serving as t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to 5,8-Dimethoxyquinoline and 5,8-Quinolinedione for Researchers
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] Within this class, the interconversion between 5,8-dimethoxyquinoline and its oxidized counterpart, 5,8-quinolinedione, represents a critical transformation that fundamentally alters the molecule's electronic properties, reactivity, and biological function. This guide provides a detailed comparison of these two molecules, offering insights into their structural differences, the resulting impact on their chemical behavior, and the experimental methodologies used to characterize them.
The core distinction lies in the substituents at the C5 and C8 positions of the quinoline ring system. 5,8-Dimethoxyquinoline is an electron-rich aromatic ether, rendering it relatively stable. In contrast, 5,8-quinolinedione is a para-quinone, a class of compounds known for their electrophilicity and redox activity.[3][4] This structural dichotomy makes the former an excellent synthetic precursor and the latter a potent, biologically active pharmacophore found in numerous natural antibiotics and anticancer agents.[5][6][7]
Section 1: Structural, Electronic, and Spectroscopic Divergence
The functional groups at positions 5 and 8 dictate the electronic landscape of the entire molecule, influencing aromaticity, charge distribution, and reactivity.
Core Structural and Electronic Differences
5,8-Dimethoxyquinoline features two electron-donating methoxy (-OCH₃) groups. These groups increase the electron density of the benzene portion of the heterocycle through the resonance effect, enhancing its aromatic stability. This electron-rich nature makes the ring system susceptible to electrophilic substitution.[8]
Conversely, 5,8-quinolinedione possesses two electron-withdrawing carbonyl (C=O) groups. These groups significantly decrease the electron density of the carbocyclic ring, imparting a strong electrophilic character to the C6 and C7 positions.[9] The molecule is no longer a simple aromatic system but an α,β-unsaturated ketone, primed for nucleophilic addition reactions and redox cycling.[10]
Caption: Core structures of 5,8-dimethoxyquinoline and 5,8-quinolinedione.
Comparative Spectroscopic Analysis
The structural differences are clearly reflected in their spectroscopic signatures. This data is essential for confirming the identity and purity of the compounds during synthesis and analysis.
Spectroscopic Data
5,8-Dimethoxyquinoline (Predicted/Reported)
5,8-Quinolinedione (Reported)
Causality of Difference
¹H NMR
Aromatic protons (H6, H7) are upfield (shielded) due to electron-donating -OCH₃ groups. Methoxy protons appear as a sharp singlet ~3.9-4.1 ppm.
Aromatic protons (H6, H7) are downfield (deshielded) due to the anisotropic effect of the electron-withdrawing C=O groups.[6]
The electron density difference directly impacts the chemical environment of the protons.
¹³C NMR
Carbons C5 and C8 are significantly shielded (~150 ppm). Methoxy carbons appear ~56 ppm.
Carbonyl carbons (C5, C8) are highly deshielded (~180-182 ppm).[11]
The presence of highly electronegative oxygen atoms in the carbonyls causes significant deshielding.
Two distinct and strong C=O stretching bands in the region of 1638–1704 cm⁻¹.[9][12] The absence of strong C-O ether bands.
This is the most definitive diagnostic difference, directly showing the carbonyl groups in the dione.
UV-Vis
Exhibits absorption maxima characteristic of an aromatic system, typically in the UV region.
Shows additional absorption bands at longer wavelengths (often into the visible region), resulting in a colored compound (yellow/orange).[13]
The extended conjugation and n→π* transitions of the quinone system lower the energy gap for electronic excitation.
Section 2: Chemical Reactivity and Biological Implications
The conversion from a dimethoxy to a dione system is a shift from kinetic stability to reactive potential. This transformation is central to the biological activity of many quinoline-based compounds.
Redox Behavior: The Quinone Switch
The most profound difference is their redox activity. 5,8-Dimethoxyquinoline is the reduced, stable form. It can be chemically or enzymatically oxidized to 5,8-quinolinedione.
5,8-Quinolinedione is a potent oxidizing agent and can undergo a two-electron reduction back to the hydroquinone form (5,8-dihydroxyquinoline), or a one-electron reduction to a semiquinone radical. This ability to accept electrons is fundamental to its biological mechanism of action. In biological systems, enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) can reduce the quinone.[10][14] This redox cycling can lead to the generation of reactive oxygen species (ROS), a key mechanism for the cytotoxicity of many quinone-containing anticancer agents.[15]
Caption: Redox interconversion pathway of the quinoline-5,8 system.
Biological Activity Profile
The biological activities of these two compounds are starkly different, directly reflecting their chemical properties.
5,8-Dimethoxyquinoline : Generally exhibits lower intrinsic biological activity. It is primarily used as a synthetic intermediate for creating more complex molecules.[16] In some contexts, it could be considered a pro-drug, which is metabolized (oxidized) in vivo to the active quinone form. Some derivatives have been investigated for various activities, but the parent compound is less potent.[17][18]
5,8-Quinolinedione : This scaffold is responsible for the potent biological effects of several natural products like streptonigrin and lavendamycin.[5][7] Its derivatives have been extensively researched and demonstrate a wide range of activities, including:
Anticancer: Via ROS generation, DNA damage, and inhibition of critical enzymes like cell cycle phosphatases.[5][15][19]
Antibacterial & Antifungal: Disrupting cellular respiration and generating oxidative stress.[5][20]
Antimalarial: The quinoline core is famous for its antimalarial properties, and the quinone moiety can enhance this activity.[5]
Section 3: Key Experimental Protocols
The following protocols provide standardized methods for the interconversion and characterization of these molecules.
Protocol 1: Synthesis of 5,8-Quinolinedione via Oxidative Demethylation
This protocol describes the conversion of 5,8-dimethoxyquinoline to 5,8-quinolinedione using cerium(IV) ammonium nitrate (CAN), a common and effective method.[21]
Objective: To oxidize the electron-rich 5,8-dimethoxyquinoline to the corresponding 5,8-quinolinedione.
Materials:
5,8-Dimethoxyquinoline
Cerium(IV) ammonium nitrate (CAN)
Acetonitrile (reagent grade)
Deionized water
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Dissolution: Dissolve 1.0 equivalent of 5,8-dimethoxyquinoline in a 1:1 mixture of acetonitrile and water in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C in an ice bath.
Oxidant Addition: In a separate flask, dissolve 2.2 equivalents of CAN in a minimal amount of 1:1 acetonitrile/water. Add this CAN solution dropwise to the cooled quinoline solution over 15-20 minutes. The reaction mixture will typically turn from colorless/pale yellow to a deep orange/red color.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar, colored spot indicates reaction completion (typically 1-2 hours).
Quenching and Extraction: Once the reaction is complete, add an equal volume of water to the flask. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 5,8-quinolinedione as a colored solid.
Self-Validation: Successful synthesis is confirmed by obtaining a product with the expected color and spectroscopic data (FT-IR showing C=O peaks ~1650-1700 cm⁻¹ and ¹H NMR consistent with the dione structure).
Protocol 2: Comparative Electrochemical Analysis by Cyclic Voltammetry (CV)
This protocol outlines how to experimentally demonstrate the difference in redox behavior.
Objective: To measure and compare the reduction potentials of 5,8-dimethoxyquinoline and 5,8-quinolinedione.
Experimental Workflow:
Caption: Workflow for comparative cyclic voltammetry analysis.
Expected Outcome:
5,8-Quinolinedione: Will exhibit one or two distinct, reversible or quasi-reversible reduction waves in the cyclic voltammogram. These correspond to the formation of the semiquinone radical and the hydroquinone dianion. The potential at which these events occur is its characteristic redox potential.[4]
5,8-Dimethoxyquinoline: Will show no significant redox activity within the same potential window, appearing as a flat line. This experimentally confirms its redox-inactive nature compared to the dione.
Conclusion
The structural transition from 5,8-dimethoxyquinoline to 5,8-quinolinedione is a textbook example of how subtle changes in functional groups can induce a dramatic shift in chemical and biological properties. Researchers and drug development professionals must appreciate this relationship: the stable, electron-rich ether serves as an invaluable synthetic platform, while the electron-poor, redox-active quinone provides the reactive core for therapeutic intervention. Understanding their distinct spectroscopic, electrochemical, and reactive profiles is paramount for the rational design of new quinoline-based agents and for accurately interpreting their mechanisms of action.
References
Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. Available at: [Link]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]
Structural determinant of chemical reactivity and potential health effects of quinones from natural products. PubMed. Available at: [Link]
Chemistry of Quinoline-5,8-diones. ACS Publications. Available at: [Link]
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Available at: [Link]
Structures of 5,8-quinolinedione and anticancer antibiotics containing this motif. ResearchGate. Available at: [Link]
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. ResearchGate. Available at: [Link]
Structure of natural 5,8-quinolinedione antibiotics 1–5. ResearchGate. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. Available at: [Link]
Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. Available at: [Link]
Synthesis of 8-Amino-5, 6-quinolinediones from 6-Quinolinols and 5, 6-Dimethoxyquinolines. J-STAGE. Available at: [Link]
Novel tricarbonyl rhenium complexes of 5,8-quinolinedione derivatives - synthesis, spectroscopic characterization, X-Ray structure and DFT calculations. Academia.edu. Available at: [Link]
Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. MDPI. Available at: [Link]
Method for preparing quinoline-5,8-diones. Google Patents.
Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]
5 Redox Potential. ScienceDirect. Available at: [Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PMC. Available at: [Link]
comparative cytotoxicity of 5,8-dimethoxyquinoline in cancer cell lines
Comparative Cytotoxicity of 5,8-Dimethoxyquinoline Derivatives in Cancer Cell Lines: A Technical Guide Executive Overview The 5,8-dimethoxyquinoline scaffold is increasingly recognized as a "privileged structure" in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Cytotoxicity of 5,8-Dimethoxyquinoline Derivatives in Cancer Cell Lines: A Technical Guide
Executive Overview
The 5,8-dimethoxyquinoline scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry and oncology drug discovery 1[1]. While the base molecule itself serves as a foundational building block, its derivatives exhibit potent cytotoxic effects across various cancer cell lines by modulating diverse biological targets, including Topoisomerase II (TOP2A), Enhancer of Zeste Homolog 2 (EZH2), and the dual-specificity phosphatase Cdc25B[1][2][3]. This guide provides a rigorous comparative analysis of 5,8-dimethoxyquinoline analogs against standard chemotherapeutics, detailing their mechanisms of action and the experimental workflows required to validate their efficacy.
Mechanistic Foundations
Understanding the structure-activity relationship (SAR) of 5,8-dimethoxyquinoline derivatives is critical for rational drug design. The introduction of specific functional groups to the quinoline core dictates the primary mechanism of cytotoxicity:
Topoisomerase II (TOP2A) Inhibition: Derivatives such as 7-acetamido-4-(2-nitrophenyl)-5,8-dimethoxyquinoline and meridine analogs act as potent TOP2A inhibitors 4[4]. By intercalating into DNA or directly binding the enzyme, they prevent the decatenation of kinetoplast DNA, leading to double-strand breaks, reversal of epithelial-mesenchymal transition (EMT), and subsequent apoptosis 3[3].
Epigenetic Modulation (EZH2): Substitutions at the 2-position (e.g., with diazepan and piperidine rings) yield compounds that inhibit EZH2, a histone methyltransferase frequently overexpressed in solid tumors[1].
Cdc25B Inhibition: Para-quinone-based inhibitors synthesized from 6-bromo-4-chloro-5,8-dimethoxyquinoline target Cdc25B, disrupting cell cycle progression and inducing redox-mediated stress 2[2].
Caspase-Dependent Apoptosis: Quinoline-thiazolobenzimidazolone hybrids bearing the 5,8-dimethoxy substitution activate intrinsic apoptotic pathways, measurable via Caspase-3/7 cleavage 5[5].
Molecular mechanisms of 5,8-dimethoxyquinoline derivatives inducing apoptosis.
Comparative Cytotoxicity Profiling
To objectively evaluate the clinical potential of 5,8-dimethoxyquinoline analogs, their cytotoxicity must be benchmarked against established clinical standards (e.g., Etoposide, Doxorubicin, NSC95397). The following table synthesizes experimental IC50 data across highly utilized cancer cell lines[2][3][5].
Data Interpretation: Structural optimization of the 5,8-dimethoxyquinoline core significantly enhances potency. For instance, Compound 42 demonstrates nearly a 10-fold increase in cytotoxicity against SW620 colon cancer cells compared to the clinical standard Etoposide[3].
To ensure reproducibility and scientific integrity, the following protocols detail the critical steps and the causality behind experimental choices for evaluating these compounds.
Objective: Determine the IC50 of novel 5,8-dimethoxyquinoline derivatives.
Causality & Design: We utilize phenol red-free media to eliminate spectral interference during colorimetric or fluorometric readouts[3]. A 72-hour incubation period is mandated; epigenetic modulators (like EZH2 inhibitors) require multiple cell division cycles to manifest phenotypic changes due to slow histone turnover rates[1].
Self-Validation: The inclusion of a 0.1% DMSO vehicle control isolates solvent toxicity from compound efficacy. Etoposide serves as an active positive control to validate the assay's dynamic range.
Step-by-Step Workflow:
Cell Seeding: Harvest SW620 or A549 cells at 80% confluency. Seed at a density of 20,000 cells/well in a black, clear-bottom 96-well plate using 100 µL of phenol red-free DMEM/F12 supplemented with 10% FBS[3].
Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow complete cellular adhesion and recovery.
Compound Treatment: Prepare a 10-point serial dilution (0.1 nM to 100 µM) of the 5,8-dimethoxyquinoline derivative in complete media. Ensure the final DMSO concentration never exceeds 0.1% v/v. Treat cells for 72 hours[3][4].
Reagent Addition: Add CellTox Green Express (or equivalent CellTiter-Glo reagent) per the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature[1][3].
Quantification: Measure fluorescence (Ex: 488 nm / Em: 500–550 nm) using a high-content screening (HCS) system or microplate reader[3].
Data Analysis: Normalize data against the 0.1% DMSO control (100% viability). Calculate the IC50 using non-linear regression (curve fit) in analytical software.
Standardized high-throughput workflow for comparative cytotoxicity screening.
Protocol B: Topoisomerase II Decatenation Assay
Objective: Mechanistically confirm that the observed cytotoxicity is driven by TOP2A inhibition.
Causality & Design: Cytotoxicity alone is a phenotypic endpoint, not a mechanistic one. Because TOP2A uniquely decatenates interlocked kinetoplast DNA (kDNA) into minicircles, tracking this conversion via gel electrophoresis provides direct, irrefutable evidence of target engagement[3][4].
Self-Validation: The assay must include an ATP-depleted lane (negative control, as TOP2A is ATP-dependent) and an Etoposide-treated lane (positive control) to ensure the enzyme preparation is active and inhibitable.
Step-by-Step Workflow:
Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of highly catenated kDNA, 1 unit of purified human TOP2A enzyme, and the 5,8-dimethoxyquinoline derivative (at 1x, 5x, and 10x its established IC50).
Buffer Addition: Add 10X TOP2A reaction buffer (containing 50 mM Tris-HCl, 10 mM MgCl2, and 1 mM ATP). Bring the final volume to 20 µL with nuclease-free water.
Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic decatenation.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the TOP2A enzyme and release the DNA.
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 100V for 45 minutes.
Visualization: Image under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate rapidly into the gel. Quantify the inhibition percentage relative to the vehicle control.
References
Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem. 1
Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. NIH/PMC.5
Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B. NIH/PMC. 2
Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid. ACS Publications. 4
Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer. ACS Publications. 3